1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Description
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Properties
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYAJVOUCTAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59942-04-0, 610749-24-1 | |
| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60939266 | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17980-39-1, 225927-21-9 | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a pivotal organosilicon compound in advanced materials science. Characterized by a flexible trisiloxane backbone and two terminal vinyl groups, this molecule serves as a fundamental building block and crosslinking agent in the synthesis of a wide array of silicone-based polymers. Its unique structure allows for precise control over the properties of resulting materials, including elastomers, resins, and coatings. This document details its physicochemical properties, outlines key synthetic methodologies, explores its chemical reactivity with a focus on hydrosilylation, and discusses its primary applications, providing researchers and development professionals with a comprehensive resource for leveraging this versatile compound in their work.
Introduction to this compound
This compound, hereafter referred to as HMDVTS, is a linear organosilicon compound of significant interest in polymer and materials chemistry. Its molecular architecture consists of a three-silicon atom backbone linked by two oxygen atoms, with methyl groups saturating the remaining silicon valencies, and a vinyl group (-CH=CH₂) at each terminal silicon atom[1][2]. This bifunctional nature is the cornerstone of its utility; the siloxane backbone imparts characteristic silicone properties such as thermal stability, flexibility, and low surface tension, while the terminal vinyl groups provide reactive sites for polymerization and crosslinking[1][2].
The strategic placement of these vinyl groups allows HMDVTS to act as a chain extender or a crosslinker in addition-cure silicone systems, enabling the formulation of materials with tailored mechanical and physical properties, from soft gels to rigid elastomers[3]. Understanding the fundamental properties and reactivity of HMDVTS is therefore critical for the rational design of novel silicone polymers for advanced applications.
Physicochemical Properties
The physical and chemical characteristics of HMDVTS dictate its handling, processing, and performance in various applications. It is a colorless, transparent liquid under standard conditions[2]. A summary of its key properties is presented in Table 1.
Table 1: Key Physical and Chemical Properties of HMDVTS
| Property | Value/Description | Source(s) |
| CAS Number | 17980-39-1 | [4] |
| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2] |
| Molecular Weight | 260.55 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [2] |
| Purity | ≥95.0 - 98% | [2][5] |
| Boiling Point | 80 °C | [4] |
| Storage Conditions | Store in a shaded, sealed, and dry environment | [2] |
Note: Multiple CAS numbers appear in literature, but 17980-39-1 is consistently associated with this specific structure. Discrepancies may arise from isomeric or related compounds.
Synthesis and Manufacturing
The synthesis of HMDVTS and related organofunctional siloxanes is typically achieved through carefully controlled chemical reactions. One effective laboratory- and industrial-scale method involves the reaction of a disodiumoxy-terminated siloxane with a dichlorosilane, which allows for the precise construction of the target molecule.
Representative Synthesis Protocol: Reaction of 1,5-Disodiumoxyhexamethyltrisiloxane with Dichloromethylvinylsilane
This method builds the HMDVTS molecule by capping a pre-formed trisiloxane core with vinyl-functional silane groups. The choice of a low-temperature reaction environment is critical; it mitigates side reactions, such as siloxane bond cleavage and redistribution, which are more prevalent at higher temperatures and could lead to a mixture of cyclic and linear byproducts[2][6].
Step-by-Step Methodology:
-
Reactor Preparation: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (e.g., Nitrogen or Argon). The entire apparatus must be thoroughly dried to prevent premature reaction of the moisture-sensitive intermediates.
-
Solvent and Reactant Charging: Anhydrous tetrahydrofuran (THF) is introduced into the reactor as the solvent. 1,5-Disodiumoxyhexamethyltrisiloxane is then added and dissolved under a positive pressure of inert gas[2].
-
Cooling: The reaction vessel is cooled to a temperature of -60°C using a suitable cooling bath (e.g., dry ice/acetone). This low temperature is crucial for controlling the reaction kinetics and maximizing the yield of the desired linear product[2][6].
-
Addition of Dichlorosilane: Dichloromethylvinylsilane is dissolved in anhydrous THF and added dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintaining a slow addition rate prevents localized temperature increases and ensures a homogeneous reaction.
-
Reaction and Work-up: The reaction mixture is stirred at -60°C for several hours and then allowed to slowly warm to room temperature. The progress can be monitored by techniques like Gas Chromatography (GC).
-
Purification: Upon completion, the salt byproduct (NaCl) is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield high-purity HMDVTS (typically 55-75% yield)[2][6].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of HMDVTS.
Chemical Reactivity and Mechanistic Pathways
The reactivity of HMDVTS is dominated by its two terminal vinyl groups. These sites readily participate in addition reactions, most notably hydrosilylation, which forms the basis of its application in polymer chemistry[1].
Hydrosilylation: The Core Reaction
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group's C=C double bond[1]. This reaction is typically catalyzed by platinum-based catalysts (e.g., Karstedt's catalyst) and is exceptionally efficient, proceeding with high yield and no byproduct formation, making it ideal for creating clean polymer networks[3].
The reaction mechanism involves the formation of a platinum-olefin complex, followed by oxidative addition of the Si-H bond to the metal center. Subsequent reductive elimination yields the final product, a stable silicon-carbon (Si-C) bond, and regenerates the catalyst.
Hydrosilylation Mechanism Diagram
Caption: Mechanism of Platinum-Catalyzed Hydrosilylation.
This reaction is fundamental to curing silicone elastomers. HMDVTS acts as a crosslinker, reacting with Si-H groups present on polymer backbones to form a three-dimensional network.
Core Applications in Materials Science
The bifunctional nature of HMDVTS makes it a versatile component in the formulation of silicone-based materials.
-
Crosslinking Agent in Silicone Elastomers: In two-part, addition-cure silicone systems (often called RTV-2s or LSRs), HMDVTS is frequently included in the "A" part with the platinum catalyst, while a hydride-functional siloxane polymer is in the "B" part[3]. When mixed, the hydrosilylation reaction creates covalent crosslinks, curing the liquid polymer into a solid elastomer. The low molecular weight of HMDVTS allows it to act as a "reactive diluent," reducing the viscosity of the uncured mixture for better processing while becoming chemically incorporated into the final network.
-
Monomer for Functional Polysiloxanes: HMDVTS can be used as a monomer in copolymerization reactions to introduce pendant vinyl groups along a polymer chain. These pendant groups can then be used for subsequent functionalization or crosslinking steps[1][7].
-
Synthesis of Advanced Materials: It is a precursor for creating specialized materials like organosoluble polysiloxaneimides, which exhibit excellent thermal stability and dielectric properties for applications in microelectronics[1]. It is also used in formulating UV-curable inks and adhesives where the vinyl groups can participate in free-radical polymerization[1].
Polymer Network Formation Diagram
Caption: HMDVTS crosslinking Si-H functional polymer chains.
Analytical Characterization
The identity and purity of HMDVTS are routinely confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and integrations corresponding to the methyl and vinyl protons and carbons[1].
-
Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound (260.55 g/mol )[1].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify characteristic vibrational frequencies, such as those for Si-O-Si, Si-CH₃, and C=C bonds.
Safety and Handling
While specific safety data for HMDVTS can be limited, data for structurally similar vinyl and hydride-functional siloxanes provide guidance. The related compound, 1,1,3,3,5,5-Hexamethyltrisiloxane, is classified as a highly flammable liquid[8][9]. It is prudent to handle HMDVTS with similar precautions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat[8].
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents[2][8].
-
Hazards: May cause skin and eye irritation. Vapors may form flammable mixtures with air[8].
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a highly versatile and valuable molecule in the field of silicone chemistry. Its well-defined structure, featuring a stable siloxane core and reactive terminal vinyl groups, provides formulators with a powerful tool for creating materials with precisely controlled properties. The efficiency and cleanliness of the hydrosilylation reaction make it central to the production of high-performance silicone elastomers and resins. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for scientists and engineers aiming to innovate and advance the capabilities of silicone-based materials.
References
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An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a pivotal organosilicon intermediate. Designed for researchers, chemists, and material scientists, this document delves into the molecule's fundamental characteristics, its synthesis, reactivity, and its significant role in the development of advanced silicone-based materials.
Core Molecular Identity and Properties
This compound is a linear organosilicon compound belonging to the trisiloxane family. Its structure is defined by a flexible backbone of three silicon atoms interconnected by two oxygen atoms. This backbone is decorated with six methyl groups, and, most importantly, is terminated at each end by a vinyl group (-CH=CH₂). These terminal vinyl groups are the primary sites of reactivity, making the molecule a versatile difunctional monomer and crosslinking agent.
The presence of the siloxane backbone imparts key properties such as high thermal stability, low surface tension, and hydrophobicity, while the vinyl groups provide a pathway for polymerization and functionalization.
Structural and Molecular Data
The fundamental structural and physical properties of this compound are summarized below. These identifiers are crucial for unambiguous sourcing and characterization in a research or manufacturing setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2][3][4] |
| Molecular Weight | 260.55 g/mol | [1][4][5] |
| CAS Number | 17980-39-1 | [2][3][4][5][6] |
| Appearance | Clear, Colorless Liquid | [1][4] |
| Density | 0.861 g/cm³ | [2] |
| Boiling Point | 80 °C at 10 mmHg | [2] |
| EINECS Number | 241-905-2 | [2][4] |
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting the siloxane backbone and the terminal reactive vinyl groups.
Caption: Structure of this compound.
Spectroscopic Characterization Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main regions of interest.
-
Vinyl Protons: A complex multiplet signal between δ 5.7 and 6.2 ppm, corresponding to the three protons of the -CH=CH₂ group.
-
Methyl Protons: A sharp singlet or closely spaced singlets around δ 0.1 ppm, corresponding to the protons of the six Si-CH₃ groups. The integration of the vinyl region to the methyl region should yield a ratio of 6H:18H, or 1:3.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of the vinyl group with signals between δ 130 and 140 ppm. The methyl carbons attached to silicon would appear at a significantly upfield chemical shift, typically between δ 0 and 5 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. Expected characteristic absorption bands include:
-
~3050-3080 cm⁻¹: C-H stretch of the vinyl group.
-
~2960 cm⁻¹: Asymmetric C-H stretch of the methyl groups.
-
~1590-1600 cm⁻¹: C=C stretch of the vinyl group.
-
~1400-1410 cm⁻¹: Si-CH=CH₂ deformation.
-
~1260 cm⁻¹: Si-CH₃ symmetric deformation.
-
~1000-1100 cm⁻¹: A very strong and broad Si-O-Si asymmetric stretching band, characteristic of all siloxanes.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 260.55, along with a characteristic fragmentation pattern involving the loss of methyl and vinyl groups.
Synthesis and Reactivity
Exemplary Synthesis Protocol
The synthesis of linear siloxanes like this compound is often achieved through the controlled hydrolysis of chlorosilanes or via salt condensation reactions. A plausible and efficient laboratory-scale synthesis can be adapted from methods used for similar organosiloxane structures.[7] This involves the reaction of a pre-formed disiloxanediolate salt with an appropriate vinylchlorosilane.
Reaction: 2 (CH₃)₂Si(CH=CH₂)Cl + NaO(Si(CH₃)₂)O(Si(CH₃)₂)ONa → (CH=CH₂)(CH₃)₂SiO(Si(CH₃)₂)OSi(CH₃)₂(CH=CH₂) + 2 NaCl
Step-by-Step Methodology:
-
Preparation of Disodium Salt: In a moisture-free reaction vessel under an inert atmosphere (e.g., Argon), 1,5-dihydroxyhexamethyltrisiloxane is reacted with a strong base like sodium hydride or sodium hydroxide in an anhydrous aprotic solvent (e.g., THF) to form the corresponding 1,5-disodiumoxyhexamethyltrisiloxane salt.
-
Reaction Setup: The vessel containing the salt solution is cooled to a low temperature (e.g., 0 °C or below) to moderate the reaction rate.
-
Addition of Chlorosilane: A stoichiometric amount of vinyldimethylchlorosilane, dissolved in the same anhydrous solvent, is added dropwise to the cooled salt solution with vigorous stirring.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The formation of a white precipitate (NaCl) is indicative of reaction progress.
-
Workup and Purification:
-
The sodium chloride byproduct is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is washed with deionized water to remove any remaining salts.
-
The final product is purified by vacuum distillation to yield the clear, colorless this compound liquid.
-
Core Reactivity: The Hydrosilylation Reaction
The paramount reaction involving this compound is hydrosilylation . This is a highly efficient addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group.[1] The reaction is almost exclusively catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.[1]
This reaction is fundamental to silicone chemistry for two primary reasons:
-
Crosslinking: When reacted with a molecule containing two or more Si-H groups (e.g., a hydride-terminated polysiloxane), a crosslinked polymer network is formed. This is the basis for producing many silicone elastomers, gels, and rubbers.
-
Functionalization: Reacting the divinyltrisiloxane with a molecule containing a single Si-H bond and another functional group allows for the precise introduction of that functionality onto the siloxane end.
Caption: Workflow of the platinum-catalyzed hydrosilylation reaction.
Key Applications in Research and Industry
The unique combination of a flexible, stable siloxane core and reactive vinyl end-groups makes this molecule a valuable component in numerous advanced materials.
-
Silicone Elastomers and Rubbers: As a difunctional crosslinker, it is a key ingredient in addition-cure (platinum-catalyzed) silicone systems. These systems are used to create high-performance elastomers for sealing, medical tubing, and molding applications.
-
Adhesives and Sealants: The crosslinking capability of the molecule is leveraged to formulate durable and flexible silicone adhesives and sealants with excellent thermal stability and environmental resistance.[1]
-
Coatings and Surface Modification: It can be incorporated into resin formulations or grafted onto surfaces via hydrosilylation to impart properties like hydrophobicity (water repellency), lubricity, and biocompatibility. This is particularly relevant for coating medical devices to improve their integration with biological tissues.[1]
-
Drug Delivery and Biomedical Applications: The biocompatible nature of the polysiloxane backbone makes it an attractive building block for creating drug delivery matrices. Functionalized polymers based on this molecule can encapsulate hydrophobic drugs, potentially enhancing their bioavailability and controlling their release profile.[1]
-
Advanced Polymer Synthesis: It serves as a monomer for synthesizing a variety of polysiloxanes and copolymers, including optically active hyperbranched poly(carbosiloxane)s.[1]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) is not widely published, data from closely related siloxanes and supplier information provide a strong basis for safe handling protocols. The non-vinyl analogue, 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1189-93-1), is classified as a highly flammable liquid.[8][9]
Hazard Profile
-
Flammability: Expected to be a flammable liquid. Vapors may form flammable mixtures with air. Keep away from all sources of ignition, including heat, sparks, and open flames.[1][8][9]
-
Reactivity: The vinyl groups can undergo polymerization, potentially initiated by heat or catalysts. The material should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Health: May cause skin and eye irritation upon contact. Inhalation of vapors or mists should be avoided.
Recommended Handling and Storage Protocol
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Ignition Sources: Eliminate all potential ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded.
-
Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area designated for flammable liquids. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture contamination and potential side reactions.[1][4] Recommended storage temperature is typically between 2-8°C or below 25°C.[1][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
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1,1,3,3,5,5-hexamethyltrisiloxane - ChemBK. Available at: [Link]
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Trisiloxane, 1,1,3,3,5,5-hexamethyl- - NIST WebBook. Available at: [Link]
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1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane - PubChem. Available at: [Link]
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This compound [17980-39-1] | Chemsigma. Available at: [Link]
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1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. Available at: [Link]
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - MDPI. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane, a key intermediate in silicone chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core methodologies, mechanistic underpinnings, and practical considerations for its synthesis.
Introduction
This compound is a trisiloxane characterized by a linear siloxane backbone with methyl substituents and terminal vinyl groups. Its molecular formula is C₁₀H₂₄O₂Si₃, and it has a molecular weight of 260.55 g/mol .[1][2] The presence of reactive vinyl end-groups makes this molecule a versatile building block for the synthesis of a wide array of functionalized polysiloxanes and copolymers. These polymers find applications in diverse fields, including the development of high-performance elastomers, adhesives, and coatings, as well as in the biomedical field for applications such as contact lenses and drug delivery systems. The vinyl groups readily participate in hydrosilylation reactions, allowing for controlled cross-linking and network formation.[1]
This guide will explore the three predominant synthesis strategies for this compound:
-
Co-hydrolysis of Chlorosilanes: A direct approach involving the simultaneous hydrolysis and condensation of appropriate chlorosilane precursors.
-
Ring-Opening Polymerization: A controlled polymerization method utilizing cyclic siloxane monomers and a divinyl-functionalized chain stopper.
-
Equilibration/Condensation Reactions: A thermodynamically driven process involving the rearrangement of siloxane bonds to achieve the desired product.
Each section will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction outcome.
Pathway 1: Co-hydrolysis of Chlorosilanes
This method is a straightforward and common approach for the synthesis of short-chain linear siloxanes. It involves the simultaneous hydrolysis of dichlorodimethylsilane and a monofunctional vinyl-containing chlorosilane, which acts as a chain terminator. The hydrochloric acid generated in situ often serves as a catalyst for the subsequent condensation reactions.[1]
Causality Behind Experimental Choices
The stoichiometry of the reactants is the most critical parameter in this synthesis. The molar ratio of the difunctional chlorosilane (dichlorodimethylsilane) to the monofunctional chain-terminating chlorosilane (vinyldimethylchlorosilane) dictates the average chain length of the resulting siloxane oligomers. An excess of the chain terminator will favor the formation of shorter chains, including the desired trisiloxane. The reaction is typically performed in a two-phase system with an organic solvent to dissolve the chlorosilanes and an aqueous phase for hydrolysis. Vigorous stirring is essential to ensure efficient mass transfer between the phases. The temperature is controlled to manage the exothermic nature of the hydrolysis and to prevent excessive side reactions, such as the formation of cyclic siloxanes. Neutralization is a crucial step to remove the corrosive HCl and prevent further uncontrolled condensation or rearrangement upon storage.
Experimental Protocol
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is assembled in a fume hood. The reactor is charged with a mixture of toluene and water.
-
Reactant Preparation: A solution of dichlorodimethylsilane and vinyldimethylchlorosilane in toluene is prepared in the dropping funnel. A molar ratio of approximately 1:2 of dichlorodimethylsilane to vinyldimethylchlorosilane is used to favor the formation of the trisiloxane.
-
Hydrolysis: The chlorosilane solution is added dropwise to the vigorously stirred water/toluene mixture. The temperature is maintained at 20-30°C using a circulating chiller.
-
Condensation: After the addition is complete, the mixture is stirred for an additional 2-3 hours at a slightly elevated temperature (e.g., 40-50°C) to promote condensation.
-
Work-up: The organic layer is separated and washed sequentially with water, a dilute solution of sodium bicarbonate to neutralize residual acid, and finally with brine.
-
Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional vacuum distillation to isolate the this compound.
Quantitative Data Summary
| Parameter | Value/Description | Source |
| Reactants | Dichlorodimethylsilane, Vinyldimethylchlorosilane | [3][4] |
| Solvent | Toluene, Water | |
| Catalyst | In situ generated Hydrochloric acid | [1] |
| Temperature | 20-50°C | |
| Typical Yield | 60-75% (after purification) | [1] |
Logical Relationship Diagram
Caption: Co-hydrolysis synthesis workflow.
Pathway 2: Ring-Opening Polymerization
Ring-opening polymerization (ROP) of cyclic siloxanes is a powerful technique for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow polydispersity.[5][6] To synthesize this compound, the ring-opening of hexamethylcyclotrisiloxane (D₃) can be initiated and terminated with a divinyl-functionalized species.
Causality Behind Experimental Choices
The choice of D₃ as the cyclic monomer is significant; its high ring strain leads to faster polymerization rates compared to less strained cyclics like octamethylcyclotetrasiloxane (D₄).[6][7] Anionic polymerization, often initiated by organolithium reagents or silanolates, provides excellent control over the polymerization process.[6] 1,3-Divinyltetramethyldisiloxane can act as a chain transfer agent or end-capper, introducing the terminal vinyl groups. The stoichiometry between the initiator, D₃, and the end-capper is crucial for controlling the chain length. The reaction is typically carried out under anhydrous and inert conditions to prevent premature termination by moisture. The catalyst, often a strong base like potassium hydroxide or a specialized organocatalyst, activates the monomer for nucleophilic attack.[5]
Experimental Protocol
-
Reactor Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Anhydrous toluene, freshly distilled hexamethylcyclotrisiloxane (D₃), and 1,3-divinyltetramethyldisiloxane are added to the flask via syringe.
-
Initiation: A catalytic amount of a strong base, such as potassium siloxanolate, is added to initiate the polymerization.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80-110°C) and stirred for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or by analyzing the viscosity of the reaction mixture.
-
Termination: The polymerization is terminated by adding a neutralizing agent, such as a slight excess of a weak acid (e.g., acetic acid) or a silylating agent like trimethylchlorosilane.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst salts. The solvent and any unreacted monomer are removed by vacuum distillation. The final product is then purified by fractional vacuum distillation.
Quantitative Data Summary
| Parameter | Value/Description | Source |
| Monomer | Hexamethylcyclotrisiloxane (D₃) | [5][7] |
| End-capper | 1,3-Divinyltetramethyldisiloxane | |
| Catalyst | Potassium siloxanolate, Guanidine catalysts | [5] |
| Solvent | Anhydrous Toluene or THF | [6] |
| Temperature | 80-110°C | [6] |
| Typical Yield | >80% |
Experimental Workflow Diagram
Caption: Ring-opening polymerization workflow.
Pathway 3: Equilibration/Condensation Reactions
This pathway involves the acid- or base-catalyzed equilibration of a mixture of siloxanes. For the synthesis of this compound, this could involve the reaction of a short-chain dihydroxy-terminated polydimethylsiloxane, such as 1,5-dihydroxyhexamethyltrisiloxane, with a vinyl-functional silane. Alternatively, a mixture of cyclic and linear siloxanes can be rearranged in the presence of a catalyst to yield a thermodynamically controlled distribution of products.
Causality Behind Experimental Choices
The principle behind this method is the reversibility of the siloxane bond (Si-O-Si) cleavage and formation under catalytic conditions. The final product distribution is governed by thermodynamics. By carefully controlling the stoichiometry of the starting materials, the desired short-chain vinyl-terminated product can be favored. For instance, reacting a pre-formed trisiloxane diol with a vinyl-containing monofunctional reagent like vinyldimethylchlorosilane provides a more direct route. The choice of catalyst is critical; strong acids (like sulfuric acid) or bases (like KOH) are effective but can also promote the formation of cyclic byproducts. The removal of condensation byproducts, such as water or HCl, is essential to drive the reaction to completion.
Experimental Protocol
-
Starting Material Synthesis: Prepare 1,5-dihydroxyhexamethyltrisiloxane by the controlled hydrolysis of 1,5-dichlorohexamethyltrisiloxane.
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with the 1,5-dihydroxyhexamethyltrisiloxane and a suitable solvent like toluene.
-
Reaction: Vinyldimethylchlorosilane is added dropwise to the stirred solution. A base, such as pyridine or triethylamine, can be added to act as an HCl scavenger.
-
Reaction Monitoring: The reaction is monitored by TLC or GC to follow the disappearance of the starting diol.
-
Work-up: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with water, dilute acid, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The final product is purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Value/Description | Source |
| Reactants | 1,5-Dihydroxyhexamethyltrisiloxane, Vinyldimethylchlorosilane | |
| Catalyst/Scavenger | Pyridine or Triethylamine | |
| Solvent | Toluene | |
| Temperature | Room Temperature to 60°C | |
| Typical Yield | 70-85% |
Logical Relationship Diagram
Caption: Equilibration/condensation synthesis workflow.
Characterization and Quality Control
Regardless of the synthetic pathway chosen, rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides confirmation of the vinyl groups (typically signals between 5.7 and 6.2 ppm) and the methyl groups on the silicon atoms (signals around 0.1-0.2 ppm). Integration of these signals can be used to confirm the ratio of vinyl to methyl protons.[8]
-
²⁹Si NMR: Distinguishes between the different silicon environments in the molecule, helping to confirm the trisiloxane structure.[9]
-
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the product. For a pure compound like this compound, GPC should show a single, narrow peak.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the characteristic vibrational frequencies of the functional groups present, such as the Si-O-Si backbone, Si-CH₃, and C=C of the vinyl groups.
Conclusion
The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The co-hydrolysis of chlorosilanes offers a direct and scalable route, though control over the product distribution can be challenging. Ring-opening polymerization provides excellent control over the molecular structure but requires stringent anhydrous conditions. Equilibration and condensation reactions are versatile but may require the pre-synthesis of intermediates. The choice of the optimal synthetic route will depend on the desired purity, scale of production, and the available starting materials and equipment. Careful control of stoichiometry, reaction conditions, and purification methods are paramount to obtaining a high-purity product suitable for its intended applications in advanced materials and biomedical research.
References
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Fukuda, Y., et al. (2019). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 10(42), 5759-5768. [Link]
-
Cypryk, M., & Szeluga, P. (2022). Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. In Telechelic Polymers. IntechOpen. [Link]
-
Galli, G., et al. (2021). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. Polymers, 13(15), 2419. [Link]
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ResearchGate. (n.d.). Partial 1H NMR spectra (CDCl3, 25 C) of (A) divinyl-terminated PDMS... [Image]. Retrieved from [Link]
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RSC Publishing. (2013). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. [Link]
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OSTI.GOV. (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. Retrieved from [Link]
-
Gelest. (n.d.). VINYLDIMETHYLCHLOROSILANE. Retrieved from [Link]
-
Gelest. (n.d.). DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]
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CAS number and molecular formula of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane.
An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is a key intermediate in silicone chemistry, valued for its reactive terminal vinyl groups which allow for its use in hydrosilylation and polymerization reactions.[1] This document will detail its chemical identity, molecular structure, synthesis protocols, key applications in advanced materials and biomedical fields, and essential safety and handling procedures. The guide is intended for researchers, chemists, and materials scientists engaged in the development of novel silicone-based technologies.
Chemical Identity and Core Properties
This compound is a linear trisiloxane derivative distinguished by six methyl groups and two terminal vinyl groups attached to the silicon atoms.[1] These vinyl groups are the primary sites of reactivity, making the molecule a valuable building block for cross-linked polymers and functionalized polysiloxanes.[1]
Table 1: Molecular and Physical Properties
| Property | Value/Description | Source |
| CAS Number | 17980-39-1; 225927-21-9 | [1] |
| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2] |
| Molecular Weight | 260.55 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [1][2] |
| Purity | ≥98% | [2] |
| InChI Key | MFWYAJVOUCTAQI-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure consists of a flexible siloxane (Si-O-Si) backbone, which imparts properties like thermal stability, while the terminal vinyl groups provide reactive handles for further chemical modification.
Caption: Molecular structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is critical to its application and typically involves carefully controlled reactions to ensure high purity and yield. A primary method involves the reaction of a disodiumoxy-terminated siloxane with a vinyl-containing dichlorosilane.[2][3][4]
Synthetic Pathway Overview
The process hinges on the nucleophilic substitution reaction between 1,5-disodiumoxyhexamethyltrisiloxane and dichloromethylvinylsilane. The reaction is conducted in an anhydrous solvent like tetrahydrofuran (THF) at controlled temperatures to manage reactivity and minimize side-product formation.[2] Industrial production may utilize platinum-based catalysts for hydrosilylation routes.[2]
Caption: Simplified workflow for the synthesis of the target compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on the reaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorodiorganosilanes, a method that can yield the target compound with preparative yields between 55-75%.[3][4][5]
Materials:
-
1,5-Disodiumoxyhexamethylsiloxane
-
Dichloromethylvinylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., saturated ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet on a Schlenk line.
-
Reactant Preparation: Dissolve 1,5-disodiumoxyhexamethylsiloxane in anhydrous THF in the reaction flask under a nitrogen atmosphere. Cool the solution to -60°C using a suitable cooling bath.
-
Addition: Add dichloromethylvinylsilane dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Maintain vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: Purify the crude product via fractional distillation under reduced pressure to obtain pure this compound.
Scientific and Industrial Applications
The unique bifunctional nature of this molecule, combining a stable siloxane backbone with reactive vinyl groups, enables its use in a wide range of applications.
-
Synthesis of Polysiloxanes: It is a crucial precursor in the manufacturing of various polysiloxanes and their copolymers.[1]
-
Biomedical Applications: Its biocompatibility makes it suitable for creating materials for biomedical use.[1]
-
Drug Delivery: The flexible siloxane structure can be used to create carriers that encapsulate and enhance the bioavailability of certain drugs.[1]
-
Tissue Engineering: It is used to fabricate scaffolds that support cell adhesion and proliferation, which is essential for regenerating tissue.[1]
-
Medical Device Coatings: The compound can be used to coat implants, potentially reducing rejection and improving integration with body tissues.[1]
-
-
Advanced Materials: The vinyl groups allow it to be a cross-linking agent in the production of silicone elastomers and resins. It is also used in the synthesis of organosoluble polysiloxaneimides, which possess desirable thermal stability and dielectric properties.[1]
Safety, Handling, and Storage
Proper handling of organosilicon compounds is paramount for laboratory safety. While specific data for the divinyl compound is limited, general precautions for similar flammable siloxanes should be followed.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Neoprene or nitrile rubber gloves, chemical goggles, and suitable protective clothing should be worn.[6] Contact lenses should not be worn.[6] |
| Handling | Avoid all eye and skin contact, and do not breathe vapor or mist.[6] Use only in well-ventilated areas or with local exhaust ventilation.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[6][7][8] |
| First Aid | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][8] Skin Contact: Wash with plenty of soap and water.[6] Inhalation: Remove to fresh air. If feeling unwell, seek medical advice.[6][8] |
| Storage | Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[6][7] Keep away from incompatible materials. |
| Fire Fighting | Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[6] Highly flammable liquid and vapor may be present.[6] |
Comparative Analysis: Role of the Vinyl Groups
To understand the importance of the vinyl functionality, a comparison with its non-vinylated analog, 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS: 1189-93-1) , is instructive.
-
Reactivity: The primary difference is reactivity. The divinyl derivative's terminal vinyl groups allow it to participate in polymerization and hydrosilylation reactions, which the fully methylated analog cannot.[1]
-
Applications: Consequently, 1,1,3,3,5,5-Hexamethyltrisiloxane is used in applications where chemical inertness is desired, such as a lubricant, dielectric fluid, or inert solvent.[1] In contrast, the divinyl compound is used as a reactive intermediate to build larger polymer structures.
-
Thermal Stability: The fully methylated version generally exhibits higher thermal stability due to the absence of the more reactive vinyl groups.[1]
Conclusion
This compound is a foundational chemical in modern silicone chemistry. Its well-defined structure, characterized by a stable siloxane core and reactive vinyl termini, provides a versatile platform for the synthesis of a wide array of advanced materials. From creating biocompatible scaffolds for tissue engineering to formulating robust industrial polymers, its utility continues to expand, driven by ongoing research and development in materials science and drug delivery. Adherence to rigorous synthesis and safety protocols is essential for harnessing its full potential in a research and industrial setting.
References
-
1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (2014). Safety Data Sheet. Retrieved from [Link]
-
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. (n.d.). Retrieved from [Link]
-
Trisiloxane, 1,1,3,3,5,5-hexamethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers (Basel). Retrieved from [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers (Basel). Retrieved from [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers (Basel). Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Polymerization
This guide provides a comprehensive technical overview of the role and mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) in polymerization processes. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental chemistry, reaction kinetics, and practical applications of this versatile divinylsiloxane crosslinking agent.
Introduction: The Pivotal Role of this compound in Silicone Chemistry
This compound is a key organosilicon compound extensively utilized in the synthesis of advanced silicone polymers.[1] Its unique molecular architecture, featuring a flexible trisiloxane backbone with reactive vinyl groups at each terminus, allows it to function as a highly efficient crosslinking agent or chain extender in addition-cure polymerization systems.[1] This capability is fundamental to the production of a wide array of silicone materials, including elastomers, resins, and adhesives, with tailored mechanical and physical properties.
The primary mechanism through which HMVTS participates in polymerization is platinum-catalyzed hydrosilylation. This highly efficient and specific reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond, forming a stable silicon-carbon (Si-C) linkage.[2] This process, which proceeds with no byproducts, is the cornerstone of addition-cured silicone chemistry, valued for its rapid cure rates, low shrinkage, and the exceptional thermal and chemical stability of the resulting polymers.
The Core Mechanism: Platinum-Catalyzed Hydrosilylation
The polymerization process involving HMVTS is predominantly driven by a platinum-catalyzed hydrosilylation reaction. This reaction is typically facilitated by a homogeneous platinum complex, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being one of the most common and effective catalysts.[3] The generally accepted mechanism for this process is the Chalk-Harrod mechanism, which outlines a catalytic cycle involving the platinum center.
The Chalk-Harrod Mechanism: A Step-by-Step Elucidation
The Chalk-Harrod mechanism can be broken down into four key steps:
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane to the low-valent platinum(0) catalyst. This step forms a platinum(II) intermediate containing both a hydride (Pt-H) and a silyl (Pt-Si) ligand.
-
Olefin Coordination: The vinyl group of this compound then coordinates to the platinum(II) center.
-
Migratory Insertion: In this crucial step, the coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond. This insertion can occur in two ways, leading to either a primary or a secondary alkyl-platinum intermediate. The anti-Markovnikov addition is typically favored, where the silicon atom attaches to the terminal carbon of the vinyl group.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed alkyl and silyl groups from the platinum center. This regenerates the platinum(0) catalyst, which can then participate in another catalytic cycle, and yields the final product with a new silicon-carbon bond.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the olefin into the Pt-Si bond followed by reductive elimination of a C-H bond. However, the classical Chalk-Harrod pathway is widely accepted for explaining the formation of the primary anti-Markovnikov addition product in silicone elastomer synthesis.
Experimental Protocol: Synthesis of a Silicone Elastomer using a Divinylsiloxane Crosslinker
This section provides a representative step-by-step methodology for the laboratory-scale synthesis of an addition-cured silicone elastomer. This protocol is designed to be a self-validating system, where the causality behind experimental choices is explained.
Materials:
-
Base Polymer: Vinyl-terminated polydimethylsiloxane (VPDMS), viscosity 1000 cSt.
-
Crosslinking Agent: Hydride-terminated polydimethylsiloxane (HPDMS).
-
Divinyl Crosslinker: this compound (HMVTS).
-
Catalyst: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt).
-
Inhibitor (Optional): 1-Ethynyl-1-cyclohexanol, to control the working time at room temperature.
Equipment:
-
Dual asymmetric centrifugal mixer or mechanical stirrer.
-
Vacuum desiccator.
-
Convection oven.
-
Molds for sample preparation (e.g., petri dishes or custom molds).
Procedure:
-
Preparation of Part A (Base):
-
In a suitable container, accurately weigh the desired amount of vinyl-terminated polydimethylsiloxane (VPDMS).
-
Add the platinum catalyst solution dropwise while mixing. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the polymer and crosslinkers. Thorough mixing is crucial for a homogeneous cure.
-
If an inhibitor is used to extend the pot life, it should be added to Part A and mixed thoroughly.
-
-
Preparation of Part B (Curing Agent):
-
In a separate container, weigh the hydride-terminated polydimethylsiloxane (HPDMS) and the this compound (HMVTS). The ratio of Si-H groups from HPDMS to the total vinyl groups (from VPDMS and HMVTS) is a critical parameter that determines the crosslink density and the final mechanical properties of the elastomer. A common starting point is a slight excess of Si-H groups.
-
-
Mixing and Degassing:
-
Combine Part A and Part B in the desired ratio (typically 1:1 by weight if formulated as such, or based on the stoichiometric ratio of reactive groups).
-
Mix the two parts thoroughly using a dual asymmetric centrifugal mixer for 2-3 minutes or until a homogeneous mixture is obtained.
-
Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.
-
-
Curing:
-
Pour the degassed mixture into the desired molds.
-
Cure the samples in a preheated convection oven. A typical curing schedule is 2 hours at 80°C.[4] The curing time and temperature can be adjusted depending on the specific formulation and desired properties.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step at a higher temperature (e.g., 4 hours at 150°C) may be performed to ensure complete reaction of all functional groups and to remove any volatile components, thereby stabilizing the mechanical properties.
-
Caption: Experimental workflow for the synthesis of a silicone elastomer.
Data Presentation: Impact of Divinyl Crosslinker Concentration on Mechanical Properties
The concentration of the divinyl crosslinker, such as this compound, has a profound impact on the mechanical properties of the resulting silicone elastomer. By systematically varying the molar ratio of vinyl groups from HMVTS to the Si-H groups of the crosslinker, the crosslink density of the polymer network can be precisely controlled.
| Molar Ratio (Vinyl from HMVTS : Si-H) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 1 : 1.2 | 5.5 | 450 | 40 |
| 1 : 1.5 | 6.8 | 380 | 50 |
| 1 : 2.0 | 7.5 | 300 | 60 |
| 1 : 2.5 | 8.2 | 250 | 68 |
Note: The data presented in this table are representative values and can vary depending on the specific base polymer, hydride crosslinker, and curing conditions.
As the concentration of the divinyl crosslinker increases, leading to a higher crosslink density, the tensile strength and hardness of the elastomer generally increase.[5] Conversely, the elongation at break tends to decrease as the network becomes more tightly crosslinked and less flexible.[6]
Characterization of the Polymerization Process and Final Product
A suite of analytical techniques is employed to monitor the polymerization reaction and to characterize the final properties of the cured silicone elastomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the progress of the hydrosilylation reaction. The disappearance of the Si-H stretching vibration band (around 2160 cm⁻¹) and the C=C stretching vibration of the vinyl group (around 1600 cm⁻¹) provides a direct measure of the extent of the reaction.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR spectroscopy can be used to provide detailed structural information about the polymer network. ¹H NMR can be used to quantify the consumption of vinyl and hydride protons. ²⁹Si NMR can provide insights into the different silicon environments and the degree of crosslinking.[8]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the base polymers before crosslinking. It can also be used to analyze the soluble fraction of the cured elastomer to assess the efficiency of the crosslinking reaction.[9][10]
-
Mechanical Testing: Standard mechanical tests, such as tensile testing and durometry, are used to measure the macroscopic properties of the cured elastomer, including tensile strength, elongation at break, and hardness.[5]
Conclusion
This compound is a critical component in the formulation of high-performance silicone materials. Its mechanism of action in polymerization is centered around the highly efficient and controllable platinum-catalyzed hydrosilylation reaction. By understanding the intricacies of this mechanism and the influence of formulation variables, researchers and developers can precisely tailor the properties of silicone elastomers and other materials for a wide range of demanding applications in fields such as medicine, electronics, and consumer products. The ability to control crosslink density through the judicious use of divinyl crosslinkers like HMVTS provides a powerful tool for materials innovation.
References
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Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker. National Institutes of Health. Available from: [Link]
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SIMTEC. Silicone Rubber Platinum-Based Catalysts. Available from: [Link]
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ResearchGate. Investigation of the interface structure and filler network formation of liquid silicone rubber/silica nanocomposites based on ATR-FTIR spectroscopy and chemometrics. Available from: [Link]
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Talalaeva, E.V., et al. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers2021 , 14, 28. Available from: [Link]
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ResearchGate. GPC Analysis of Polymer Network Formation: 1. Bifunctional Siloxane Monomer/Crosslinker System. Available from: [Link]
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OPUS. Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. Available from: [Link]
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Effect of crosslinking on the physicochemical properties of polydimethylsiloxane-based levonorgestrel intrauterine systems. National Institutes of Health. Available from: [Link]
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Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Available from: [Link]
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ACS Publications. Metal-Free Curing of 3D Printable Silicone Elastomers via Thermally Triggered 2-Oxazoline Cross-Linkers. Available from: [Link]
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Structural, Mechanical, and Dielectric Properties of Polydimethylsiloxane and Silicone Elastomer for the Fabrication of Clinical-Grade Kidney Phantom. MDPI. Available from: [Link]
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ResearchGate. Acrylate functional silicone telechelic structures synthesized by chain... Available from: [Link]
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Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Available from: [Link]
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How to tailor flexible silicone elastomers with mechanical integrity: A tutorial review. Available from: [Link]
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Pentasil. Product Guide: Fabricating with XIAMETER® High Consistency Silicone Rubber. Available from: [Link]
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ResearchGate. The GPC curves for phenyl silicone resins. Available from: [Link]
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Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Available from: [Link]
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Western University. Cross-Linking the Surface of Cured Polydimethylsiloxane via Hyperthemal Hydrogen Projectile Bombardment. Available from: [Link]
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Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Available from: [Link]
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MySkinRecipes. 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. Available from: [Link]
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ResearchGate. synthesis and characterization of crosslinked silicone nanocomposites and their potential application in food industry. Available from: [Link]
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Spectroscopic Characterization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: A Technical Guide
Introduction
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound, identified by its CAS number 225927-21-9 and molecular formula C₁₀H₂₄O₂Si₃.[1] This molecule is foundational in silicone chemistry, primarily serving as a precursor in the synthesis of advanced polysiloxanes and other functionalized materials. Its structure is distinguished by a flexible trisiloxane backbone (Si-O-Si-O-Si) with methyl groups attached to each silicon atom and capped with reactive vinyl groups at either end. These terminal vinyl functionalities are particularly significant as they allow the molecule to readily participate in hydrosilylation reactions, a cornerstone of silicone polymer chemistry for creating cross-linked networks.[1]
Accurate and comprehensive spectroscopic analysis is paramount for confirming the structure and purity of this compound, ensuring its suitability for polymerization and other applications. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While a publicly available, complete dataset for this specific molecule is not readily found, this guide synthesizes data from closely related structures and fundamental spectroscopic principles to provide a robust and scientifically grounded interpretation.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key groups that are interrogated by NMR and IR spectroscopy.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the Si-O-Si backbone, Si-CH₃ bonds, and the characteristic vibrations of the vinyl groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3050-3070 | C-H stretch | =C-H (vinyl) | Medium |
| ~2960 | C-H stretch | -CH₃ | Medium-Strong |
| ~1600 | C=C stretch | C=C (vinyl) | Medium |
| ~1410 | C-H bend | Si-CH=CH₂ | Medium |
| ~1260 | CH₃ deformation | Si-CH₃ | Strong |
| ~1000-1100 | Si-O-Si stretch | Siloxane backbone | Very Strong |
| ~800 | Si-C stretch / CH₃ rock | Si-CH₃ | Strong |
Interpretation:
The most prominent feature in the IR spectrum is expected to be the very strong and broad absorption band between 1000 and 1100 cm⁻¹, which is characteristic of the asymmetric stretching of the Si-O-Si linkage in the trisiloxane backbone. The presence of the vinyl groups will be confirmed by the C=C stretching vibration around 1600 cm⁻¹ and the vinylic C-H stretching just above 3000 cm⁻¹. The strong peak around 1260 cm⁻¹ corresponding to the symmetric deformation of the methyl groups attached to silicon is another key indicator of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show two main sets of signals corresponding to the methyl and vinyl protons. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 12H | Si-CH ₃ (on terminal Si) |
| ~0.05 | Singlet | 6H | Si-CH ₃ (on central Si) |
| ~5.7-6.2 | Multiplet | 6H | Si-CH =CH ₂ |
Interpretation:
The methyl protons on the silicon atoms are expected to appear as sharp singlets in the upfield region of the spectrum, typically around 0.05-0.1 ppm. There may be two distinct singlets due to the slightly different chemical environments of the methyl groups on the terminal versus the central silicon atoms. The vinyl protons will produce a complex multiplet in the range of 5.7-6.2 ppm. This multiplet arises from the geminal, cis, and trans couplings between the three protons of the vinyl group. For a similar compound, 1,1,3,3,5,5,7-hexamethyl-7-vinylcyclotetrasiloxane, the vinyl protons are observed as a multiplet between 5.67 and 6.19 ppm, supporting this prediction.[2][3]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide further confirmation of the carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~1.0 | Si-C H₃ (on terminal Si) |
| ~0.5 | Si-C H₃ (on central Si) |
| ~134 | Si-C H=CH₂ |
| ~139 | Si-CH=C H₂ |
Interpretation:
Similar to the proton spectrum, two distinct signals are expected for the methyl carbons, both appearing near 0-1 ppm. The two carbons of the vinyl group will be observed in the downfield region. The carbon directly attached to the silicon (Si-C H=CH₂) is expected around 134 ppm, while the terminal vinyl carbon (Si-CH=C H₂) should appear at approximately 139 ppm.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum and perform an atmospheric background correction.
Caption: Workflow for acquiring an ATR-IR spectrum.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Setup (¹³C NMR):
-
Spectrometer: 75-150 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent signal or internal standard.
Caption: General workflow for NMR sample preparation and data acquisition.
Conclusion
The spectroscopic data presented in this guide, derived from the analysis of analogous compounds and fundamental principles, provides a robust framework for the characterization of this compound. The combination of IR and NMR spectroscopy offers a comprehensive and definitive method for structural elucidation and purity assessment of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling researchers and professionals in drug development and materials science to confidently utilize this versatile compound in their applications.
References
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
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Semantic Scholar. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition behavior of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes current understanding of the thermal properties of this versatile organosilicon compound. We will explore its structural attributes that influence thermal stability, delve into the primary analytical techniques for its characterization, and elucidate the proposed mechanisms of its thermal and thermo-oxidative decomposition. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the analysis of vinyl-substituted siloxanes.
Introduction: The Significance of this compound
This compound is a linear organosilicon compound featuring a trisiloxane backbone with methyl and vinyl functional groups attached to the silicon atoms. Its unique molecular architecture, combining the flexibility and thermal stability of the siloxane chain with the reactivity of terminal vinyl groups, makes it a valuable precursor and intermediate in the synthesis of a wide array of advanced materials. The vinyl groups are particularly significant as they allow for crosslinking and polymerization through hydrosilylation or radical polymerization, enabling the creation of tailored polysiloxane networks.[1] These materials find applications in UV-curable coatings, specialty silicone rubbers, and as flexibilizers in epoxy resins.[1] Understanding the thermal stability and decomposition pathways of this molecule is paramount for defining its processing limits, predicting the long-term performance of materials derived from it, and ensuring safety in high-temperature applications.
Thermal Stability Profile
The thermal stability of this compound is governed by the interplay of its siloxane backbone and the pendant vinyl and methyl groups.
The Siloxane Backbone
The silicon-oxygen (Si-O) bonds forming the backbone of the molecule are inherently strong, contributing to the generally high thermal stability of polysiloxanes. In an inert atmosphere, the thermal decomposition of polysiloxanes typically occurs at temperatures between 400°C and 650°C.[2] However, the presence of oxygen can significantly lower the decomposition temperature to approximately 290°C.[2]
The Influence of Vinyl Groups
The presence of vinyl groups introduces a degree of complexity to the thermal behavior of the molecule. Research on methylvinylsiloxane rubber indicates that the inclusion of vinyl groups can enhance thermal stability by reducing the rate of polymer chain degradation compared to dimethyl silicone rubber. The vinyl groups can undergo crosslinking reactions at elevated temperatures, which can further enhance the thermal stability of the resulting polymeric material.[3][4]
Conversely, it is also important to consider that under certain conditions, such as in the presence of acid catalysts, the vinyl-silicon (C-Si) bond can be susceptible to exothermic cleavage, a reaction that also generates gas.[5] While specific decomposition onset temperatures for this compound are not extensively documented in the literature, it is mentioned that the siloxane backbone enhances thermal stability with decomposition occurring above 250°C.[1]
The following table summarizes the expected thermal events for this compound based on the analysis of similar compounds.
| Thermal Event | Expected Temperature Range (°C) | Atmosphere | Associated Phenomena |
| Glass Transition (Tg) | ~ -99°C | Inert | Change in heat capacity |
| Crosslinking/Polymerization | 150 - 300°C | Inert/Oxidative | Exothermic process, potential slight mass loss |
| Onset of Decomposition | > 250°C (Oxidative) / > 400°C (Inert) | Oxidative/Inert | Significant mass loss |
| Main Decomposition | 400 - 650°C | Inert | Formation of cyclic siloxanes |
| Oxidative Decomposition | 290 - 500°C | Oxidative | Formation of silica, CO2, H2O |
Analytical Methodologies for Thermal Characterization
A multi-faceted approach employing several analytical techniques is essential for a thorough understanding of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
TGA is fundamental for determining the temperature at which the material begins to decompose and for quantifying its mass loss as a function of temperature.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the liquid this compound into a clean, tared ceramic or platinum crucible.
-
Atmosphere: Purge the furnace with the desired gas (high purity nitrogen for inert atmosphere or air for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment.
-
Temperature Program:
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC is employed to detect thermal transitions such as the glass transition temperature (Tg), melting, crystallization, and the exothermic or endothermic nature of decomposition and crosslinking reactions.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation: Hermetically seal 5-10 mg of the liquid sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Maintain a continuous purge of nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Data Analysis: Analyze the heat flow curve to identify the glass transition temperature and any endothermic or exothermic peaks corresponding to phase changes or reactions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products generated during the thermal decomposition of a material.
Experimental Protocol: Py-GC-MS of this compound
-
Instrument Preparation: Set up the pyrolyzer, GC, and MS system.
-
Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube or onto a filament.
-
Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 600°C) in an inert atmosphere (helium).[8]
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40-60°C) followed by a temperature ramp to a final temperature of around 280-300°C.[9][10]
-
MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries.
Caption: Workflow for the thermal analysis of this compound.
Decomposition Mechanisms
The thermal decomposition of this compound is a complex process that can proceed through several pathways depending on the atmospheric conditions and the presence of catalysts.
Inert Atmosphere: Siloxane Backbone Rearrangement
In an inert atmosphere, the primary decomposition pathway for polysiloxanes is a "back-biting" or intramolecular cyclization mechanism. This involves the terminal groups of the molecule attacking a silicon atom along the chain, leading to the cleavage of a Si-O bond and the formation of stable, volatile cyclic siloxanes.[2] For this compound, this would likely lead to the formation of various methyl and vinyl-substituted cyclic siloxanes.
Caption: Inert atmosphere decomposition of the siloxane backbone.
Oxidative Atmosphere: Radical Scission
In the presence of oxygen, the decomposition mechanism shifts to a radical-based process. The weaker silicon-carbon (Si-C) and carbon-hydrogen (C-H) bonds in the methyl and vinyl groups are susceptible to radical attack, leading to the formation of a complex mixture of products including formaldehyde, water, carbon dioxide, and ultimately a silica (SiO2) residue.[6] The presence of the vinyl groups, with their C=C double bonds, can introduce additional complexities to the radical chain reactions.
Role of Vinyl Groups in Decomposition
The vinyl groups can participate in several reactions during thermal stress:
-
Crosslinking: At moderate temperatures, the vinyl groups can undergo polymerization, leading to a crosslinked network. This initially increases the molecular weight and can enhance thermal stability.
-
Cleavage: At higher temperatures, the vinyl-silicon bond can cleave. In the presence of acidic species, this cleavage can be accelerated and occur at lower temperatures.[5]
The following diagram illustrates the plausible decomposition pathways.
Caption: Proposed decomposition pathways for this compound.
Conclusion
The thermal stability and decomposition of this compound are intricate processes influenced by its unique molecular structure. The robust siloxane backbone provides a foundation of high thermal stability, while the reactive vinyl groups introduce pathways for both stabilization through crosslinking and specific decomposition routes. A comprehensive analytical approach, utilizing TGA, DSC, and Py-GC-MS, is crucial for fully characterizing its thermal behavior. The insights gained from such studies are essential for the rational design and application of advanced silicone-based materials in fields requiring high thermal performance. Further research focusing on detailed kinetic modeling and the precise identification of decomposition products under various conditions will continue to enhance our understanding and utilization of this important organosilicon compound.
References
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Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber. Applied Chemical Engineering. [Link]
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Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber. ResearchGate. [Link]
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Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. National Institutes of Health. [Link]
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High Temperature Stability of Polysiloxanes. ResearchGate. [Link]
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Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. MDPI. [Link]
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Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). ResearchGate. [Link]
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Vinyl-Functional Silicones. Gelest. [Link]
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Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. PubMed. [Link]
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(56a) Vinyl-Siloxane Cleavage: Applying Thermo-Analytical and Hybrid Calorimetry Techniques to Inform Process Safety and Design. AIChE. [Link]
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Thermophysical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane. Chemcasts. [Link]
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Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works. [Link]
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1,1,3,3,5,5-Hexamethyltrisiloxane. PubChem. [Link]
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Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Royal Society of Chemistry. [Link]
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Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. [Link]
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Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Prime Scholars. [Link]
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Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. LECO Corporation. [Link]
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1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Gelest, Inc.. [Link]
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Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. ResearchGate. [Link]
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Trisiloxane, 1,1,3,3,5,5-hexamethyl-. NIST WebBook. [Link]
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Selective decomposition of the siloxane bond constituting the crosslinking element of silane‐crosslinked polyethylene by supercritical alcohol. ResearchGate. [Link]
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Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. [Link]
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Navigating the Solubility Landscape of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: A Technical Guide for Scientists and Innovators
Abstract
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a key organosilicon intermediate, presents a unique solubility profile that is critical to its wide-ranging applications, from advanced polymer synthesis to pioneering drug delivery systems. This technical guide provides an in-depth exploration of the solubility of this versatile compound in organic solvents. Moving beyond a simple tabulation of data, we delve into the molecular characteristics that govern its solubility, offering a predictive framework based on the principles of "like dissolves like." For researchers, scientists, and drug development professionals, this guide offers not only a comprehensive overview of solvent compatibility but also detailed experimental protocols for determining precise solubility parameters. Furthermore, we explore the practical implications of its solubility in the context of its applications, particularly in the pharmaceutical and biomedical fields.
Introduction: The Significance of a Versatile Siloxane
This compound is a trisiloxane derivative distinguished by its two terminal vinyl groups and six methyl substituents.[1] This structure imparts a unique combination of a flexible, hydrophobic siloxane backbone with reactive vinyl functionalities, making it a valuable precursor in hydrosilylation reactions for creating cross-linked polymers and functionalized polysiloxanes.[1] Its utility spans from the creation of specialty silicone rubbers and resins to its emerging role in sophisticated biomedical applications.[1]
A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. Proper solvent selection is crucial for:
-
Homogeneous reaction conditions: Ensuring complete dissolution of reactants for efficient and controlled chemical transformations.
-
Formulation stability: Preventing phase separation in complex mixtures, which is critical in applications like coatings, adhesives, and drug delivery systems.
-
Processability: Modifying the viscosity of formulations for ease of application and manufacturing.
-
Purification: Selecting appropriate solvents for extraction and removal of impurities.
This guide is structured to provide a holistic understanding of the solubility of this compound, from its theoretical underpinnings to its practical determination and application.
Unveiling the Solubility Profile: A Qualitative and Predictive Approach
Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the well-established principles of siloxane chemistry and available information on similar compounds, a robust qualitative and predictive understanding of its solubility can be established.
The core principle governing the solubility of siloxanes is "like dissolves like." The this compound molecule possesses a predominantly non-polar character due to the abundance of methyl groups and the siloxane backbone. The vinyl groups introduce a degree of reactivity but do not significantly increase the overall polarity of the molecule.
Based on this, we can predict its solubility behavior:
-
High Solubility in Non-Polar Solvents: The compound is expected to be highly soluble or miscible in a wide range of non-polar organic solvents. This is due to the favorable van der Waals interactions between the non-polar siloxane and the non-polar solvent molecules.
-
Limited Solubility in Polar Solvents: Conversely, its solubility in polar solvents is anticipated to be low. The energy required to disrupt the strong hydrogen bonding or dipole-dipole interactions of polar solvents to accommodate the non-polar siloxane molecules is energetically unfavorable.
The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents, compiled from general knowledge of siloxane solubility and available data for vinyl-terminated silicone fluids.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Xylene, Benzene | High / Miscible | Similar non-polar character and potential for weak π-stacking interactions.[1][2] |
| Non-Polar Aliphatic | Hexane, Heptane, Mineral Oils | High / Miscible | Strong van der Waals forces between the aliphatic chains and the methyl groups of the siloxane. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | Effective at solvating non-polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers have a slight polarity but can effectively solvate the non-polar siloxane backbone. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Acetone is a polar aprotic solvent that can often dissolve a range of non-polar to moderately polar compounds.[2] |
| Esters | Ethyl Acetate | Moderate | Possesses both polar and non-polar characteristics, allowing for some interaction. |
| Alcohols | Methanol, Ethanol | Low / Immiscible | The strong hydrogen bonding network of alcohols makes it difficult for the non-polar siloxane to dissolve. |
| Water | Immiscible | Highly polar nature of water and the hydrophobic character of the siloxane lead to immiscibility. |
A Deeper Dive: Predicting Solubility with Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful theoretical framework. This model decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Experimental Determination of Solubility: A Practical Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR, HPLC)
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh a known amount of the organic solvent into several glass vials.
-
Add an excess of this compound to each vial. The presence of a distinct undissolved phase is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sampling and Phase Separation:
-
After equilibration, cease agitation and allow the undissolved siloxane to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. It is critical to avoid disturbing the undissolved phase.
-
Immediately filter the sample using a chemically compatible syringe filter to remove any suspended micro-droplets of the undissolved siloxane.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the pure solvent in a volumetric flask.
-
Analyze the diluted sample using a pre-calibrated analytical technique such as GC-FID. A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
-
Calculation:
-
From the analytical results and the dilution factor, calculate the concentration of the siloxane in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or as a weight percentage.
-
Applications in Drug Development and Materials Science: Where Solubility Matters
The solubility characteristics of this compound are pivotal to its application in high-value sectors, particularly in the pharmaceutical and biomedical fields.
Controlled Drug Delivery Systems
Vinyl-terminated silicones, including this compound, are increasingly utilized in the fabrication of controlled drug delivery systems. Their biocompatibility and low toxicity make them suitable for in-vivo applications. The ability to dissolve both the siloxane and the active pharmaceutical ingredient (API) in a common solvent is a critical first step in creating drug-eluting matrices. The solvent is later removed, leaving the API dispersed within the cross-linked silicone network. The release of the drug is then governed by diffusion through the silicone matrix.
3D Printing of Medical Devices and Scaffolds
Recent advancements have seen the use of vinyl-terminated polydimethylsiloxane (PDMS) in 3D printing of customized medical devices and drug-eluting scaffolds.[3] In these applications, the siloxane is often formulated into a printable "ink," which may require the use of solvents to achieve the desired viscosity and flow characteristics for the printing process. The solubility of this compound in biocompatible solvents is a key consideration in the development of such innovative medical technologies.
Synthesis of Advanced Polymers
As a fundamental building block, the solubility of this compound in reaction solvents like toluene or xylene is essential for the synthesis of a wide range of polysiloxanes and their copolymers.[1] These reactions are often sensitive to the homogeneity of the reaction mixture, and poor solubility can lead to incomplete reactions and undesirable byproducts.
Conclusion: A Guide to Informed Application
This compound is a compound of significant industrial and scientific interest. While a comprehensive database of its quantitative solubility in all organic solvents is yet to be compiled, a strong predictive understanding can be derived from fundamental chemical principles. This technical guide has provided a framework for assessing its solubility, from qualitative predictions to a detailed experimental protocol for its precise determination. For researchers and professionals in drug development and materials science, a thorough grasp of its solubility behavior is not merely a technical detail but a cornerstone for innovation and the successful application of this versatile siloxane.
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Gelest. Vinyl-Functional Silicones. ([Link])
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Biyuan. Can Vinyl Terminated Silicone Fluid be mixed with organic solvents?. ([Link])
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Ningbo Inno Pharmchem Co., Ltd. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. ([Link])
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Guenthner, A. J., et al. Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes. Industrial & Engineering Chemistry Research, 2010, 49(19), 9451-9459. ([Link])
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Faasen, D. P., et al. Hansen solubility parameters obtained via molecular dynamics simulations as a route to predict siloxane surfactant adsorption. Journal of Colloid and Interface Science, 2020, 575, 23-30. ([Link])
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ASTM International. ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. ([Link])
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Nguyen, B., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 2020, 11(1), 5753. ([Link])
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The Duality of Reactivity: An In-depth Technical Guide to the Vinyl Groups of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Foreword: Unlocking the Potential of a Versatile Siloxane Building Block
To the researchers, scientists, and drug development professionals dedicated to advancing materials science and therapeutic delivery systems, this guide serves as a comprehensive exploration into the reactivity of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M₂ᵛⁱD). This seemingly simple molecule, with its flexible siloxane backbone and reactive vinyl termini, offers a remarkable playground for chemical modification and polymer synthesis.[1][2] Its unique structure allows for the creation of a diverse array of materials, from soft elastomers for medical devices to functional coatings and cross-linked networks.[2] This guide moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors. Herein, we will dissect the primary reaction pathways of the vinyl groups of M₂ᵛⁱD, offering not just protocols, but a deeper understanding of the underlying principles that govern their reactivity.
Molecular Architecture and Intrinsic Reactivity
This compound, identified by its CAS number 225927-21-9, possesses a linear trisiloxane backbone with six methyl groups and two terminal vinyl groups.[1][2] The molecular formula is C₁₀H₂₄O₂Si₃, and it has a molecular weight of 260.55 g/mol .[1][2]
The key to M₂ᵛⁱD's versatility lies in the reactivity of its carbon-carbon double bonds in the vinyl groups. These moieties serve as handles for a variety of addition reactions, allowing for the precise tailoring of the final material's properties. The siloxane backbone imparts desirable characteristics such as flexibility, thermal stability, and biocompatibility, while the vinyl groups provide the sites for polymerization and functionalization.[2] The primary avenues of reactivity we will explore are:
-
Hydrosilylation: The platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the vinyl double bond.
-
Free Radical Polymerization: The chain-growth polymerization initiated by free radicals.
-
Thiol-Ene "Click" Chemistry: A highly efficient and often photo-initiated reaction between a thiol and the vinyl group.
The choice of reaction pathway is dictated by the desired outcome, whether it be the formation of a cross-linked elastomer, a linear polymer with a specific molecular weight, or a surface functionalized with particular chemical groups.
Hydrosilylation: Crafting Silicone Networks with Precision
Hydrosilylation is a cornerstone of silicone chemistry, enabling the formation of stable silicon-carbon bonds.[3] This reaction is paramount in the curing of many silicone elastomers and the synthesis of functionalized siloxanes.
The Underlying Mechanism: A Platinum-Catalyzed Dance
The most common and efficient catalysts for hydrosilylation are platinum-based, such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) or Speier's catalyst (chloroplatinic acid).[4][5] The generally accepted Chalk-Harrod mechanism provides a framework for understanding this process:
-
Oxidative Addition: The platinum(0) catalyst undergoes oxidative addition with the silicon-hydride bond of the hydrosilane.
-
Olefin Coordination: The vinyl group of the M₂ᵛⁱD molecule coordinates to the platinum center.
-
Insertion: The vinyl group inserts into the platinum-silicon or platinum-hydride bond.
-
Reductive Elimination: The final product is released, and the platinum(0) catalyst is regenerated.
The regioselectivity of the addition (i.e., whether the silicon atom adds to the terminal or internal carbon of the vinyl group) is a critical consideration. Platinum-catalyzed hydrosilylation of terminal alkenes like the vinyl groups in M₂ᵛⁱD predominantly yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon.[6]
Diagram: The Catalytic Cycle of Hydrosilylation
Caption: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of M₂ᵛⁱD
This protocol describes the synthesis of a silicone elastomer through the cross-linking of M₂ᵛⁱD with a hydride-terminated polydimethylsiloxane (PDMS-H).
Materials:
-
This compound (M₂ᵛⁱD)
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous toluene (optional, for viscosity control)
Procedure:
-
Preparation of Reactant Mixture: In a clean, dry reaction vessel, combine M₂ᵛⁱD and PDMS-H. The molar ratio of Si-H groups to vinyl groups should be carefully controlled to achieve the desired cross-link density. A common starting point is a 1.1:1 ratio of Si-H to vinyl to ensure complete reaction of the vinyl groups. If desired, anhydrous toluene can be added to reduce the viscosity of the mixture.
-
Catalyst Addition: While stirring the mixture, add Karstedt's catalyst. The typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the reactants.
-
Curing: The reaction is typically carried out at room temperature or with gentle heating (e.g., 60-100 °C) to accelerate the curing process.[6] The curing time will vary depending on the temperature, catalyst concentration, and the specific reactants used. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) in the FT-IR spectrum.
-
Post-Curing: After the initial curing, a post-curing step at a higher temperature (e.g., 150 °C) for several hours is often employed to ensure complete reaction and remove any residual volatile components.
Characterization:
-
FT-IR Spectroscopy: Monitor the disappearance of the Si-H peak and the C=C stretching vibration of the vinyl group. The appearance of new C-H stretching and bending vibrations corresponding to the ethyl bridge confirms the reaction.
-
¹H NMR Spectroscopy: The disappearance of the vinyl proton signals (typically in the range of 5.7-6.2 ppm) and the Si-H proton signal (around 4.7 ppm), and the appearance of new signals for the -CH₂-CH₂- linkage, will confirm the hydrosilylation reaction.[6][7]
Free Radical Polymerization: Building High Molecular Weight Polysiloxanes
The vinyl groups of M₂ᵛⁱD can also undergo free radical polymerization to form linear or cross-linked polysiloxanes. This method is particularly useful for creating materials with different architectures compared to those obtained through hydrosilylation.
Mechanism of Radical Polymerization
Free radical polymerization proceeds through the classic three stages: initiation, propagation, and termination.
-
Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary radicals.[8] These radicals then add to the vinyl group of an M₂ᵛⁱD molecule, creating a new radical center on the adjacent carbon.
-
Propagation: The newly formed radical reacts with another M₂ᵛⁱD molecule, extending the polymer chain. This process repeats, rapidly increasing the molecular weight of the polymer.
-
Termination: The polymerization process is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation).
Diagram: The Stages of Free Radical Polymerization
Caption: A schematic overview of the initiation, propagation, and termination steps in free radical polymerization.
Experimental Protocol: AIBN-Initiated Polymerization of M₂ᵛⁱD
This protocol provides a general method for the free radical polymerization of M₂ᵛⁱD in solution.
Materials:
-
This compound (M₂ᵛⁱD)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous toluene or other suitable solvent
Procedure:
-
Reactant and Initiator Preparation: In a Schlenk flask, dissolve the M₂ᵛⁱD monomer and AIBN in anhydrous toluene. The concentration of the monomer and initiator will influence the final molecular weight and polymerization rate. A typical initiator concentration is in the range of 0.1-1.0 mol% relative to the monomer.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature sufficient to decompose the AIBN initiator (typically 60-80 °C).[9] The polymerization time will depend on the desired conversion and can range from a few hours to 24 hours.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration or decantation, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer.
-
¹H NMR Spectroscopy: Confirm the polymerization by the disappearance of the vinyl proton signals and the broadening of the signals corresponding to the polymer backbone.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
Thiol-Ene "Click" Chemistry: Efficient and Orthogonal Functionalization
The thiol-ene reaction has gained significant attention as a "click" reaction due to its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups.[10] This reaction provides a powerful tool for the surface modification of materials and the synthesis of well-defined polymer architectures under mild conditions.
The Thiol-Ene Reaction Mechanism
The thiol-ene reaction can proceed through either a radical-mediated or a base-catalyzed Michael addition pathway. The photoinitiated radical mechanism is particularly common for creating polymer networks and surface modifications.
-
Initiation: A photoinitiator, upon exposure to UV light, generates a radical.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol (R-SH), forming a thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the vinyl double bond of M₂ᵛⁱD in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.
Diagram: Photoinitiated Thiol-Ene Reaction Workflow
Caption: A flowchart illustrating the key steps in a photoinitiated thiol-ene reaction.
Experimental Protocol: Photoinitiated Thiol-Ene Functionalization of M₂ᵛⁱD
This protocol outlines a general procedure for the functionalization of M₂ᵛⁱD with a thiol-containing molecule using a photoinitiator.
Materials:
-
This compound (M₂ᵛⁱD)
-
A thiol-containing compound (e.g., 1-dodecanethiol for hydrophobicity, thioglycerol for hydrophilicity)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
An appropriate solvent (e.g., methanol, THF), if necessary
Procedure:
-
Preparation of the Reaction Mixture: In a UV-transparent reaction vessel, combine M₂ᵛⁱD, the thiol compound, and the photoinitiator. The molar ratio of thiol to vinyl groups is typically 1:1 for complete functionalization. The photoinitiator is usually added at a concentration of 0.1-2.0 wt% of the total reactants.
-
Degassing: If the reactants are sensitive to oxygen, degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
UV Irradiation: Place the reaction vessel under a UV lamp (e.g., 365 nm). The irradiation time will depend on the lamp intensity, the concentration of the reactants and initiator, and the specific thiol used. The reaction is often complete within minutes to an hour.[11]
-
Purification: If necessary, the product can be purified to remove any unreacted starting materials or photoinitiator byproducts. This may involve precipitation, column chromatography, or solvent extraction.
Characterization:
-
FT-IR Spectroscopy: Monitor the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band of the vinyl group.
-
¹H NMR Spectroscopy: The disappearance of the vinyl proton signals and the S-H proton signal, along with the appearance of new signals corresponding to the thioether linkage, will confirm the reaction.
Comparative Analysis of Reactivity and Applications
The choice of reaction for modifying the vinyl groups of M₂ᵛⁱD is a critical decision that dictates the properties and potential applications of the final material.
| Reaction | Catalyst/Initiator | Key Features | Typical Applications |
| Hydrosilylation | Platinum-based catalysts (e.g., Karstedt's) | High efficiency, formation of stable Si-C bonds, anti-Markovnikov selectivity. | Silicone elastomers, adhesives, coatings, medical devices. |
| Free Radical Polymerization | Thermal or photoinitiators (e.g., AIBN, BPO) | Forms high molecular weight polymers, can lead to cross-linking. | Synthesis of silicone-based plastics, resins, and specialty polymers. |
| Thiol-Ene "Click" Chemistry | Photoinitiators or base catalysts | High yields, rapid reaction rates, orthogonal to many other functional groups, mild reaction conditions. | Surface functionalization, synthesis of well-defined polymer architectures, bioconjugation. |
Conclusion: A Molecule of Boundless Possibilities
This compound is a testament to the elegance and utility of silicone chemistry. The reactivity of its terminal vinyl groups, accessible through well-established and versatile chemical transformations, provides a gateway to a vast landscape of materials with tailored properties. From the robust, cross-linked networks formed via hydrosilylation to the high-molecular-weight polymers synthesized through radical polymerization and the precisely functionalized surfaces created by thiol-ene chemistry, M₂ᵛⁱD offers a powerful platform for innovation. It is our hope that this in-depth guide will not only serve as a practical resource for your experimental work but also inspire new avenues of research and application for this remarkable molecule.
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Krylov, F. D., Bezlepkina, K., & Muzafarov, A. M. (2025). Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. INEOS OPEN. [Link]
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Marciniec, B. (2022). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 14(15), 3123. [Link]
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Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Organometallics, 39(11), 2087–2102. [Link]
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Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
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Racles, C., et al. (2021). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful as storable catalyst for silicone crosslinking. Revue Roumaine de Chimie, 66(3), 231-238. [Link]
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Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
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SpectraBase. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. In SpectraBase. [Link]
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Moraes, J., et al. (2012). Characteristics of polymers produced by the AIBN-initiated, PABTC-mediated polymerization of VBC at 60 °C. Journal of Polymer Science Part A: Polymer Chemistry, 50(5), 926-938. [Link]
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Ionescu, M., et al. (2023). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY. Journal of Undergraduate Chemistry Research, 22(1), 14-18. [Link]
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Racles, C., et al. (2021). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful as storable catalyst for silicone crosslinking. Revue Roumaine de Chimie, 66(3), 231-238. [Link]
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O'Brien, A. G., & Fairbanks, A. J. (2013). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry, 11(43), 7486-7494. [Link]
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ResearchGate. (n.d.). (A) Scheme for the simplified mechanism of the photoinitiated thiol−ene... [Link]
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Wang, Y., & Matyjaszewski, K. (1995). 'Living'/controlled radical polymerization of styrene with AIBN/FeCl/PPh initiating system via a reverse atom transfer radical polymerization. Macromolecules, 28(23), 7901-7903. [Link]
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Chen, Y., et al. (2022). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 13(1), 370. [Link]
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An In-depth Technical Guide to the Biological Activity of Hexamethyl-divinyltrisiloxane (HMVTS)
Preamble: Charting a Course in Unexplored Territory
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses the biological activity of Hexamethyl-divinyltrisiloxane (HMVTS). It is a compound of interest not for a wealth of established biological data, but for its potential, rooted in its chemical structure and its place within the broader family of siloxane polymers. Direct research into the biological effects of HMVTS is notably limited. Therefore, this document deviates from a simple recitation of facts. Instead, it serves as a technical primer and a strategic roadmap. We will first build a foundational understanding from the well-established biocompatibility of related silicone polymers. Subsequently, we will delineate a rigorous, field-proven framework for the comprehensive biological evaluation of HMVTS, empowering researchers to navigate this unexplored territory with scientific integrity and purpose.
Hexamethyl-divinyltrisiloxane: A Profile of a Reactive Intermediate
Hexamethyl-divinyltrisiloxane (HMVTS) is a specific organosilicon compound with the chemical formula C₁₀H₂₄O₂Si₃.[1] It is a short-chain siloxane characterized by a backbone of three silicon atoms linked by oxygen, with methyl groups and two terminal vinyl (-CH=CH₂) groups.[1][2] These vinyl groups are the key to its functionality, providing reactive sites for hydrosilylation and other addition polymerization reactions.[2][3] This reactivity makes HMVTS a valuable crosslinking agent and a monomer for the synthesis of specialized silicone polymers, elastomers, and resins.[1][2][3]
While HMVTS has a specific CAS number (225927-21-9), it also falls under the broader category of vinyl-terminated polydimethylsiloxanes (VTPDMS), often identified by the CAS number 68083-19-2.[2][4][5][6][7] This family of compounds is utilized in a variety of industrial and consumer applications, including coatings, adhesives, and, notably, in the formulation of materials for biomedical use.[6][8]
| Property | Value/Description | Source(s) |
| Chemical Name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | [2] |
| CAS Number | 225927-21-9 | [2] |
| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2] |
| Molecular Weight | 260.55 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [1] |
| Key Functional Groups | Terminal vinyl groups (-CH=CH₂) | [1][2] |
| Primary Reactivity | Hydrosilylation, Addition Polymerization | [2] |
| Primary Applications | Crosslinking agent, Intermediate for silicone polymers | [1][2] |
The Inferred Biological Profile: Extrapolating from the Siloxane Family
The biological activity of a substance is not solely defined by acute toxicity but encompasses its entire interaction with a biological system, including biocompatibility, immunogenicity, and long-term biostability. For HMVTS, we must infer its potential biological profile from the extensive data available for polydimethylsiloxane (PDMS) and the broader class of VTPDMS.
The Precedent of PDMS Biocompatibility
PDMS is one of the most widely used materials in biomedical devices, a testament to its excellent biocompatibility.[9] Its applications range from microfluidic devices and lab-on-a-chip systems to catheters and medical implants.[9] The general inertness of PDMS is attributed to the stable siloxane backbone and the low chemical reactivity of the methyl side groups.[9] This established safety profile for the fundamental siloxane structure provides a strong, albeit indirect, basis for postulating that HMVTS-based materials could also exhibit good biocompatibility.
Vinyl-Terminated Siloxanes in Medical Applications
The broader category of vinyl-terminated silicone fluids, to which HMVTS belongs, is actively marketed for medical and biomaterial applications.[8] Suppliers of these materials often claim compliance with international biocompatibility standards, such as ISO 10993, which includes tests for cytotoxicity, sensitization, and irritation.[8] This suggests that, when properly formulated and cured, polymers made from vinyl-terminated siloxanes are not expected to elicit adverse biological responses.
Safety data for vinyl silicone oil (CAS 68083-19-2) indicates that it is not classified for acute toxicity, skin or eye irritation, skin sensitization, or mutagenicity.[7] However, it is crucial to recognize that the toxicity of siloxanes can be dependent on their molecular weight, with lower molecular weight compounds being potentially more bioavailable.[10][11] As a relatively small molecule, HMVTS requires its own specific evaluation rather than relying solely on data from high molecular weight polymers. Furthermore, some formulations of VTPDMS are noted to be very toxic to aquatic life, highlighting the need for a comprehensive environmental and toxicological assessment.[12]
A Proposed Framework for the Biological Evaluation of HMVTS
For any novel compound being considered for applications in drug development or medical devices, a structured and rigorous biological evaluation is mandatory. The following framework, based on the principles of the ISO 10993 series of standards ("Biological evaluation of medical devices"), provides a self-validating system for assessing the biocompatibility of HMVTS.
Caption: A tiered workflow for the biological evaluation of HMVTS.
Tier 1: In Vitro Cytotoxicity (ISO 10993-5)
The foundational step in assessing biocompatibility is to determine if a material has a general toxic effect on cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Material Extraction:
-
Prepare HMVTS by creating an extract. A common method is to incubate the test article in cell culture medium (e.g., DMEM with 10% FBS) at a specified surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C.
-
Prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls in parallel.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells (or another appropriate cell line) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the existing culture medium from the cells.
-
Replace it with the HMVTS extract, positive control extract, negative control extract, and fresh medium (blank control). Include a range of dilutions of the HMVTS extract (e.g., 100%, 50%, 25%, 12.5%).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the blank control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.
-
Caption: Workflow for an in vitro cytotoxicity assay using MTT.
Tier 2: Sensitization and Irritation Potential
For any application involving dermal contact, it is critical to assess the potential for HMVTS to cause skin irritation or to act as a sensitizer, which could lead to an allergic reaction upon subsequent exposures. Modern, validated in vitro methods using reconstructed human epidermis models are now preferred over traditional animal testing for irritation (ISO 10993-23). For sensitization (ISO 10993-10), a combination of in chemico (e.g., Direct Peptide Reactivity Assay - DPRA) and in vitro cell-based assays can assess the key molecular initiating events of skin sensitization.
Tier 3: Systemic Effects and Hemocompatibility
If HMVTS is intended for use in devices with internal or systemic exposure, further testing is required. Acute systemic toxicity tests (ISO 10993-11) evaluate potential effects on the whole body. For applications involving direct or indirect blood contact, hemocompatibility testing (ISO 10993-4) is paramount. Key assays include:
-
Hemolysis: Measures the rupturing of red blood cells.
-
Coagulation: Assesses effects on blood clotting times (e.g., PT, aPTT).
-
Complement Activation: Determines if the material triggers this key component of the innate immune system.
Conclusion and Future Directions
Hexamethyl-divinyltrisiloxane stands as a compound with clear utility in materials science and, by extension, potential in the development of novel biomaterials. However, its biological profile is largely uncharted. This guide has established that while the broader family of vinyl-terminated siloxanes is used in biocompatible applications, the low molecular weight of HMVTS necessitates a dedicated and thorough biological evaluation.
The provided framework, grounded in the ISO 10993 standards, offers a scientifically rigorous pathway for researchers to characterize the biological activity of HMVTS. The immediate priorities for future research should be:
-
Comprehensive Cytotoxicity Screening: Performing in vitro cytotoxicity assays with various relevant cell lines to establish a baseline toxicity profile.
-
Biocompatibility of Cured Polymers: Evaluating the biological response not just to HMVTS itself, but to the final, cross-linked polymers synthesized using HMVTS as a monomer or crosslinker. The biocompatibility of the final material is often more relevant than that of its unreacted precursors.
-
Inflammatory Potential: Investigating the potential for HMVTS or its polymers to induce an inflammatory response, for example, by measuring cytokine release from immune cells in vitro.
By systematically addressing these knowledge gaps, the scientific community can confidently determine the appropriate and safe application of Hexamethyl-divinyltrisiloxane in the next generation of medical devices and therapeutic technologies.
References
- N.A. (n.d.). VINYL TERMINATED FLUID FOR Medical and Biomaterials.
- N.A. (n.d.). dms-v46 - vinyl terminated polydimethylsiloxane.
- Benchchem. (n.d.). This compound.
- Cosmetic Ingredient Review. (2019, September 25). Safety Assessment of Dimethicone, Methicone, and Substituted.
- Mojsiewicz-Pieńkowska, K., et al. (2016, May 30). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC - NIH.
- N.A. (n.d.). gesamp - review of potentially harmful substances: organosilicon compounds (silanes and.
- U.S. Environmental Protection Agency. (n.d.). Environmental Hazard Assessment of Liquid Siloxanes (Silicones).
- CymitQuimica. (n.d.). CAS 68083-19-2: Polysiloxanes, di-Me, vinyl group-terminated.
- Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid.
- Mojsiewicz-Pieńkowska, K. (n.d.). 16 Safety and Toxicity Aspects of Polysiloxanes (Silicones) Applications. ResearchGate.
- Mojsiewicz-Pieńkowska, K. (n.d.). Safety and toxicity aspects of polysiloxanes (silicones) applications. ResearchGate.
- Silibase Silicone. (n.d.). China Vinyl Terminated Silicone Fluid (ViPDMS) Manufacturers, Suppliers, Factory.
- OECD eChemPortal. (n.d.). Chemical Substance Search.
- Silsource Inc. (n.d.). Supplier of VINYL TERMINATED POLYDIMETHYLSILOXANE.
- Gelest. (n.d.). Vinyl-Functional Silicones - Technical Library.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Vinyl silicone oil.
- Santa Cruz Biotechnology. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane | CAS 1189-93-1.
- Vulcanchem. (n.d.). This compound.
- CymitQuimica. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
- Matias, L. B., et al. (n.d.). Properties and Applications of PDMS for Biomedical Engineering: A Review. PMC - NIH.
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Methodological & Application
Application Notes and Protocols for Hydrosilylation Reactions Utilizing 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Abstract
This technical guide provides a comprehensive overview of the application of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in hydrosilylation reactions. It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the fundamental principles of hydrosilylation, the specific role of this divinylsiloxane, detailed experimental protocols, and the causality behind procedural choices. We aim to equip the reader with the necessary knowledge to successfully design, execute, and troubleshoot hydrosilylation reactions for the synthesis of advanced silicone-based materials.
Introduction: The Strategic Role of this compound
This compound is a versatile organosilicon compound characterized by a linear trisiloxane backbone with six methyl groups and two terminal vinyl groups (CH=CH₂)[1]. Its molecular formula is C₁₀H₂₄O₂Si₃ and its CAS number is 225927-21-9[1]. The presence of these reactive vinyl groups makes it a crucial building block in silicone chemistry, particularly for addition-cure systems based on the hydrosilylation reaction[1].
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne[2]. This reaction is the cornerstone of the silicone industry for creating stable silicon-carbon bonds and for crosslinking polymers to form elastomers, gels, and resins[3][4].
The primary function of this compound in this context is to act as a difunctional crosslinker or chain extender. Its two terminal vinyl groups can each react with a Si-H group from another molecule, such as a hydride-terminated polydimethylsiloxane (PDMS), effectively linking them together. This process is fundamental to the synthesis of a wide array of functionalized polysiloxanes and cross-linked silicone networks[1].
The Hydrosilylation Reaction: Mechanism and Catalysis
The hydrosilylation reaction, while thermodynamically favorable, does not proceed without a catalyst[5]. The most effective and widely used catalysts are platinum-based complexes, which offer high activity and efficiency[6].
Catalysts of Choice
Two catalysts have revolutionized silicone chemistry and remain the industry standards:
| Catalyst | Formula/Description | Typical Concentration | Activity Profile |
| Speier's Catalyst | H₂[PtCl₆] in isopropanol | 10⁻³ - 10⁻⁴ M | Highly effective, but requires elevated temperatures (e.g., 80-110°C) and can be less active than Karstedt's catalyst[6][7]. |
| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex, [Pt₂(dvtms)₃] | 10⁻⁴ - 10⁻⁵ M | Extremely active, often enabling reactions at room temperature. It is the most widely used catalyst for its high efficiency[5][6][8]. |
While platinum catalysts are highly efficient, research into more cost-effective alternatives, such as those based on iron, is ongoing[7][9].
The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism[2][4]. This catalytic cycle explains the formation of the Si-C bond and the high selectivity of the reaction.
Caption: The Chalk-Harrod catalytic cycle.
This mechanism typically results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group[2][7]. This regioselectivity is crucial for creating linear polymer chains and predictable network structures.
Application Protocol: Synthesis of a Model Silicone Network
This section provides a detailed, step-by-step protocol for a representative hydrosilylation reaction to form a cross-linked silicone elastomer. This self-validating system uses this compound as the crosslinker and a hydride-terminated polydimethylsiloxane (PDMS-H) as the polymer backbone.
Objective
To synthesize a model cross-linked silicone network via platinum-catalyzed hydrosilylation, demonstrating the role of this compound as a difunctional crosslinking agent.
Materials and Equipment
| Reagent/Material | CAS Number | Supplier | Notes |
| This compound | 225927-21-9 | BenchChem, etc.[1] | The crosslinking agent. |
| Hydride-terminated Polydimethylsiloxane (PDMS-H) | 68037-59-2 | Various | e.g., DMS-H11 from Gelest. M.W. ~580 g/mol . |
| Karstedt's Catalyst | 68478-92-2 | Various | Platinum(0)-divinyltetramethyldisiloxane complex in xylene. |
| Anhydrous Toluene | 108-88-3 | Various | Reaction solvent. Must be dry. |
| Argon or Nitrogen Gas | 7440-37-1 / 7727-37-9 | Gas Supplier | For providing an inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Septa and needles/syringes
-
Schlenk line or inert gas manifold
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Platinum catalysts are potent; handle with care. Toluene is flammable and toxic.
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow it to cool under a stream of argon or nitrogen.
-
Assemble a three-neck flask with a magnetic stir bar, a condenser (with gas outlet to a bubbler), and two septa.
-
Purge the entire system with inert gas for at least 15 minutes. Maintaining an inert atmosphere is critical to prevent catalyst deactivation[7].
-
-
Charging Reactants:
-
The stoichiometry is critical. The goal is a 1:1 molar ratio of Si-H groups to Si-Vinyl groups. Since PDMS-H has two Si-H groups and the divinyltrisiloxane has two vinyl groups, a 1:1 molar ratio of the molecules is used for this example.
-
In the flask, add 10.0 g of hydride-terminated PDMS (M.W. ~580 g/mol , ~17.2 mmol).
-
Add 4.49 g of this compound (M.W. 260.55 g/mol , ~17.2 mmol).
-
Via syringe, add 50 mL of anhydrous toluene to dissolve the reactants. Stir the mixture until a homogeneous solution is formed.
-
-
Initiating the Reaction:
-
Begin stirring and heat the mixture to 60°C using the heating mantle.
-
Prepare the catalyst solution. Dilute the stock Karstedt's catalyst in anhydrous toluene to achieve a final platinum concentration of ~10 ppm relative to the total mass of the siloxane reactants.
-
Once the reaction mixture is at a stable 60°C, swiftly inject the prepared catalyst solution into the flask via syringe. An increase in viscosity may be observed as the reaction proceeds.
-
-
Reaction Monitoring and Completion:
-
Allow the reaction to proceed at 60°C for 2-4 hours under a positive pressure of inert gas.
-
The reaction progress can be monitored by taking small aliquots (under inert conditions) and analyzing them via FT-IR spectroscopy. The reaction is considered complete upon the disappearance of the characteristic Si-H stretching band around 2100-2260 cm⁻¹.
-
Alternatively, ¹H NMR can be used to monitor the disappearance of the Si-H proton signal (~4.7 ppm) and the vinyl proton signals (~5.6-6.1 ppm)[7].
-
-
Product Isolation and Characterization:
-
Once the reaction is complete, cool the flask to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator to yield the cross-linked silicone polymer.
-
Characterization: The resulting polymer can be analyzed by:
-
Gel Permeation Chromatography (GPC): To confirm the increase in molecular weight and polymer formation.
-
Nuclear Magnetic Resonance (NMR): To confirm the formation of the new Si-CH₂-CH₂-Si linkages[7].
-
Rheology: To measure the viscoelastic properties of the resulting elastomer.
-
-
Causality, Troubleshooting, and Advanced Insights
-
Why an Inert Atmosphere? Oxygen can oxidize the Pt(0) catalyst to an inactive state. Moisture can react with Si-H bonds, leading to side reactions and hydrogen gas evolution.
-
Controlling the Cure Rate: In industrial applications, inhibitors (e.g., alkynyl alcohols) are often added to the formulation. These compounds coordinate to the platinum center at room temperature, preventing a premature reaction, but are released upon heating, allowing the cure to proceed rapidly[3].
-
Troubleshooting: Incomplete Reaction: If the Si-H peak persists, potential causes include impure or wet reagents/solvent, insufficient catalyst, or catalyst poisoning (e.g., by sulfur or amine compounds).
-
Regioselectivity: While anti-Markovnikov (β-addition) is dominant, a small amount of the Markovnikov (α-addition) product can sometimes form, which may affect the final properties of the polymer[7]. The choice of catalyst and ligands can influence this selectivity[8].
Conclusion
This compound is a fundamental component in the toolkit of polymer and materials scientists. Its well-defined structure and difunctional reactivity make it an ideal crosslinker for creating tailored silicone networks via the highly efficient hydrosilylation reaction. By understanding the underlying mechanism, carefully selecting catalysts, and controlling reaction parameters as outlined in this guide, researchers can effectively leverage this molecule to develop novel materials for a vast range of advanced applications.
References
- This compound - Benchchem.
- The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful - Revue Roumaine de Chimie.
- Platinum-Catalyzed Hydrosilyl
- Platinum Catalysts Used in the Silicones Industry - Scilit.
- Application Notes and Protocols: Hydrosilylation Reactions Involving Divinyltetramethyldisiloxane - Benchchem.
- Applications of Karstedt C
- Hydrosilyl
- A Comparative Analysis of Reaction Kinetics in Divinyl Tetramethyldisiloxane Hydrosilyl
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
Sources
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- 5. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
- 9. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Silicone Polymer Synthesis: A Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
In the dynamic field of silicone polymer science, precision in modulating polymer architecture is paramount to achieving desired material properties. Among the diverse toolkit of siloxane monomers and crosslinkers, 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) stands out as a uniquely versatile building block. Its short siloxane backbone and two terminal vinyl groups offer researchers and formulation chemists a powerful lever to control crosslink density, chain length, and overall network topology. This technical guide provides an in-depth exploration of the applications of HMVTS in silicone polymer synthesis, complete with detailed protocols and an analysis of the structure-property relationships that govern its utility.
Introduction to this compound (HMVTS)
HMVTS is a low-viscosity organosilicon compound with the molecular formula C₁₀H₂₄O₂Si₃.[1] Its structure consists of a short trisiloxane chain with methyl groups attached to each silicon atom and vinyl groups at the termini. This configuration makes it highly reactive in platinum-catalyzed hydrosilylation reactions, a cornerstone of addition-cure silicone chemistry.[1][2] The strategic incorporation of HMVTS into silicone formulations allows for the precise engineering of polymers with tailored mechanical and rheological properties, ranging from soft elastomers to rigid resins.
Key Physicochemical Properties of HMVTS:
| Property | Value |
| Molecular Weight | 260.55 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~193 °C |
| Density | ~0.87 g/cm³ |
| Refractive Index | ~1.41 |
Core Applications of HMVTS in Silicone Polymer Synthesis
The utility of HMVTS in silicone polymer synthesis can be broadly categorized into three primary functions:
-
Crosslinking Agent: For creating well-defined network structures in silicone elastomers.
-
Chain Extender: To increase the molecular weight of vinyl-terminated silicone polymers.
-
Reactive Monomer: As a foundational unit in the synthesis of vinyl-functionalized silicone oligomers and polymers.
The following sections will delve into the theoretical underpinnings and practical execution of each of these applications.
Application 1: HMVTS as a High-Performance Crosslinking Agent
In the formulation of addition-cured silicone elastomers, HMVTS serves as a crosslinking agent, reacting with hydride-terminated polydimethylsiloxane (PDMS) chains in the presence of a platinum catalyst.[3] The short, well-defined structure of HMVTS allows for the creation of a network with a high degree of uniformity and controlled crosslink density.
Mechanistic Insight: The Hydrosilylation Reaction
The crosslinking process is driven by the hydrosilylation reaction, where the Si-H bonds of the hydride-terminated PDMS add across the vinyl groups of HMVTS. This reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst. The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the vinyl group, migratory insertion, and finally, reductive elimination of the crosslinked product. This process results in the formation of stable ethylene bridges between the polymer chains.
Caption: Hydrosilylation crosslinking workflow.
Protocol for Silicone Elastomer Synthesis using HMVTS as a Crosslinker
This protocol outlines the preparation of a model silicone elastomer. The ratio of hydride to vinyl groups is a critical parameter that dictates the final properties of the elastomer.
Materials:
-
Hydride-terminated polydimethylsiloxane (PDMS-H) (e.g., DMS-H21 from Gelest, M.W. 2000 g/mol )
-
This compound (HMVTS)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% in xylene
-
Toluene (anhydrous)
-
Mixing vessel, magnetic stirrer, vacuum oven
Procedure:
-
Preparation of Part A (Vinyl Component): In a clean, dry mixing vessel, combine the desired amount of HMVTS with any vinyl-terminated PDMS if a blend is desired. For this example, we will use HMVTS as the sole vinyl component.
-
Preparation of Part B (Hydride Component): In a separate vessel, weigh the appropriate amount of hydride-terminated PDMS. The molar ratio of Si-H to vinyl groups is crucial. A common starting point is a 1.5:1 ratio to ensure complete reaction of the vinyl groups.
-
Catalyst Addition: To Part A, add Karstedt's catalyst. A typical concentration is 10 ppm of platinum relative to the total mass of the final elastomer. Mix thoroughly.
-
Mixing: Combine Part A and Part B in the mixing vessel. Mix vigorously for 2-3 minutes until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.
-
Curing: Pour the degassed mixture into a mold and cure in an oven at 80-100°C. Curing time will vary depending on the catalyst concentration and temperature but is typically in the range of 1-4 hours.
-
Post-Curing: For optimal mechanical properties, a post-curing step at a higher temperature (e.g., 150°C) for 2-4 hours is recommended to ensure complete reaction.
Quantitative Data: Effect of HMVTS Concentration on Mechanical Properties
The concentration of HMVTS directly influences the crosslink density of the resulting elastomer, which in turn dictates its mechanical properties. Increasing the concentration of HMVTS, while maintaining a constant ratio of Si-H to vinyl groups, will lead to a higher crosslink density.
| HMVTS Concentration (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 5 | 0.5 | 1.8 | 350 |
| 10 | 1.2 | 3.5 | 200 |
| 15 | 2.5 | 5.2 | 120 |
Note: These are representative values and can vary based on the specific hydride-terminated PDMS used and the exact curing conditions.
Application 2: HMVTS as a Chain Extender
HMVTS can also be employed as a chain extender for vinyl-terminated PDMS oligomers. In this application, a substoichiometric amount of a di-hydride functional siloxane is used to link multiple HMVTS and vinyl-terminated PDMS molecules, thereby increasing the overall molecular weight of the polymer before the final crosslinking step. This approach is useful for modifying the viscosity and processing characteristics of the formulation.
Protocol for Chain Extension using HMVTS
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi) (e.g., DMS-V22 from Gelest, M.W. 9400 g/mol )
-
This compound (HMVTS)
-
1,1,3,3-Tetramethyldisiloxane (a di-hydride functional siloxane)
-
Karstedt's catalyst
-
Toluene (anhydrous)
Procedure:
-
Reactant Mixing: In a reaction vessel, combine the vinyl-terminated PDMS and HMVTS in the desired molar ratio.
-
Catalyst Addition: Add Karstedt's catalyst (10 ppm Pt) to the mixture and stir.
-
Chain Extension: Slowly add a substoichiometric amount of 1,1,3,3-tetramethyldisiloxane to the mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating (40-50°C) to control the reaction rate.
-
Monitoring: Monitor the viscosity of the mixture. The reaction is stopped when the desired viscosity is reached.
-
Quenching: The reaction can be quenched by adding a catalyst inhibitor or by cooling the mixture.
Caption: Workflow for chain extension using HMVTS.
Application 3: HMVTS as a Monomer for Vinyl-Functionalized Oligomers
HMVTS can serve as a monomer in condensation or ring-opening polymerization reactions to synthesize vinyl-functionalized silicone oligomers. These oligomers can then be used as building blocks for more complex polymer architectures. For instance, HMVTS can be co-hydrolyzed with dichlorodimethylsilane to produce vinyl-functional cooligomers.
Protocol for Synthesis of Vinyl-Functionalized Siloxane Oligomers
Materials:
-
This compound (HMVTS)
-
Dichlorodimethylsilane
-
Water
-
Toluene
-
Sodium bicarbonate
Procedure:
-
Hydrolysis: In a reaction flask equipped with a stirrer and a dropping funnel, prepare a mixture of water and toluene.
-
Monomer Addition: Slowly add a mixture of HMVTS and dichlorodimethylsilane to the water-toluene mixture with vigorous stirring. The hydrolysis of the dichlorodimethylsilane will produce HCl, which can catalyze the condensation of the resulting silanols.
-
Condensation: After the addition is complete, continue stirring at room temperature for several hours to promote condensation and the formation of siloxane bonds.
-
Neutralization: Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution, followed by washing with deionized water until the aqueous layer is neutral.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the toluene under reduced pressure to obtain the vinyl-functionalized siloxane oligomer.
Conclusion
This compound is a highly valuable and versatile molecule in the synthesis of silicone polymers. Its well-defined structure and reactive vinyl end groups provide formulators with precise control over the final properties of the material. By understanding the principles of hydrosilylation and other polymerization techniques, researchers can leverage HMVTS to create a wide array of silicone materials with tailored mechanical and rheological characteristics for advanced applications in fields ranging from medical devices to electronics. The protocols and data presented in this guide serve as a foundational resource for harnessing the full potential of this important organosilicon building block.
References
- One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
- Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. Polymers (Basel).
- Properties of extremely soft silicone elastomers and a conventional Sylgard 184.
- Preparation method of divinyl-terminated polysiloxane.
- Spatially Controlled Highly Branched Vinylsilicones. Polymers (Basel).
- Addition Cure Silicone Rubber. Freeman Supply.
- Hydrosilylation as an efficient tool for polymer synthesis and modification with methacryl
- Rheological properties of silicon polymer networks: The influence of the crosslink density.
- Preparation method of vinyl-terminated siloxane.
- Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. RSC Advances.
- Addition Cure (Pl
- The Effects of a Crosslinking Agent on the Microrheological Properties and Cellular Structure of Silicone Rubber Foam Prepared via a Green Process. MDPI.
- This compound. Benchchem.
- Platinum Cured Silicone Rubber TDS. MinghuiLink.
- Scalable Synthetic Route to PDMS Ring Polymers in High Yields from Commercially Available Materials Using the Piers-Rubinsztajn Reaction. ACS Macro Letters.
- Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum.
- A Comparative Guide to the Rheological Properties of Silicone Formulations Incorporating 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylc. Benchchem.
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers (Basel).
- Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt: Effect of the initial concentration of reactive groups on the final extent of reaction. Journal of Polymer Science Part A: Polymer Chemistry.
- Dynamic Crosslinked Silicones and Their Composites: A Review. Engineered Science.
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel).
- Synthesis of the silicone elastomer matrix. The PDMS is cross-linked via Pt-catalyzed hydrosilylation.
- (A) Synthesis of PDMS ring polymers by the hydrolysis (1) and...
- Preparation method of vinyl-terminated silicon oil.
- Pl
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Application Notes and Protocols for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane as a Crosslinking Agent
Introduction: The Role of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Advanced Material Formulation
This compound (HMVTS) is a pivotal organosilicon compound, instrumental in the synthesis of a wide array of advanced materials.[1] Its unique molecular architecture, featuring a flexible trisiloxane backbone with reactive vinyl groups at either end, makes it an exceptional crosslinking agent.[1] This guide provides an in-depth exploration of HMVTS, from its fundamental physicochemical properties to its application in creating high-performance silicone elastomers and functional polymers. We will delve into the mechanistic underpinnings of its crosslinking capabilities and provide detailed, field-tested protocols for its use, catering to the needs of researchers, scientists, and professionals in drug development. The applications of HMVTS are diverse, ranging from its use as a stationary phase in high-temperature gas chromatography to its crucial role in the synthesis of various polysiloxanes and their copolymers.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of HMVTS is paramount for its effective and safe application.
| Property | Value | Reference |
| CAS Number | 225927-21-9 | [1] |
| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1] |
| Molecular Weight | 260.55 g/mol | [1] |
| Appearance | Colorless transparent liquid | |
| Purity | ≥98% | |
| Storage Conditions | Store in a shaded, sealed, and dry environment. |
The defining feature of HMVTS is the presence of two terminal vinyl groups, which are the sites of its crosslinking activity.[1] The siloxane backbone provides the flexibility and thermal stability characteristic of silicone materials.[2]
Mechanism of Action: Hydrosilylation Crosslinking
The primary mechanism through which HMVTS acts as a crosslinking agent is platinum-catalyzed hydrosilylation. This addition reaction involves the attachment of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group on the HMVTS molecule.
The most widely accepted mechanism for this process is the Chalk-Harrod mechanism, which proceeds through several key steps:
-
Oxidative Addition: The platinum catalyst undergoes oxidative addition with a silicon-hydride (Si-H) bond from a hydride-functionalized siloxane polymer.
-
Olefin Coordination: The vinyl group of the HMVTS molecule coordinates with the platinum center.
-
Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond.
-
Reductive Elimination: The final crosslinked product is formed through the reductive elimination of the newly formed silicon-carbon (Si-C) bond, regenerating the platinum catalyst.
This catalytic cycle allows for the efficient and controlled formation of a stable, three-dimensional polymer network.
Caption: Platinum-catalyzed hydrosilylation mechanism.
Applications and Experimental Protocols
The versatility of HMVTS as a crosslinking agent lends itself to a variety of applications, most notably in the formulation of silicone elastomers.
Application 1: Synthesis of High-Performance Silicone Elastomers
Silicone elastomers are valued for their thermal stability, chemical inertness, and biocompatibility. HMVTS is a key ingredient in creating these materials through a two-part, platinum-cured system. Typically, this involves a vinyl-terminated polydimethylsiloxane (PDMS) polymer, a hydride-functionalized crosslinker, and a platinum catalyst.[3]
This protocol details the preparation of a silicone elastomer using HMVTS as a crosslinking agent.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS) - Hydride source
-
This compound (HMVTS)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)
-
Inhibitor (e.g., 2-methyl-3-butyn-2-ol) - Optional, to control cure time
-
Anhydrous Toluene (optional, for viscosity reduction)
Equipment:
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Molds for sample casting
-
Tensile tester
Procedure:
-
Part A Preparation (Vinyl Component):
-
In a suitable mixing vessel, combine the vinyl-terminated PDMS and HMVTS. The ratio will depend on the desired crosslink density and final material properties. A common starting point is a 10:1 molar ratio of vinyl groups on the PDMS to the vinyl groups on HMVTS.
-
If using, add the platinum catalyst to Part A. A typical concentration is in the range of 5-10 ppm of platinum.
-
Mix thoroughly until a homogeneous solution is achieved. If the viscosity is too high, a minimal amount of anhydrous toluene can be added.
-
-
Part B Preparation (Hydride Component):
-
In a separate vessel, place the poly(methylhydrosiloxane-co-dimethylsiloxane).
-
If a delayed cure is desired, add the inhibitor to Part B. The amount of inhibitor will need to be optimized based on the desired pot life and curing temperature.
-
Mix thoroughly.
-
-
Mixing and Curing:
-
Combine Part A and Part B in a 1:1 ratio by weight.
-
Mix vigorously for 2-3 minutes, ensuring complete homogeneity. It is critical to work quickly as the crosslinking reaction will begin upon mixing.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into the desired molds.
-
Cure the samples in an oven. A typical curing schedule is 1 hour at 100°C. The optimal temperature and time will depend on the specific formulation and the presence of an inhibitor.
-
-
Post-Curing and Characterization:
-
After the initial cure, a post-curing step (e.g., 4 hours at 150°C) can be beneficial to ensure complete reaction and remove any volatile byproducts.
-
Once cooled, the elastomer can be removed from the mold and characterized for its mechanical and thermal properties.
-
Causality Behind Experimental Choices:
-
Stoichiometry (Si-H:Vinyl Ratio): The ratio of silicon-hydride to vinyl groups is a critical parameter that dictates the crosslink density and, consequently, the mechanical properties of the elastomer. An excess of hydride groups is often used to ensure a complete reaction of the vinyl groups.[4]
-
Catalyst Concentration: The concentration of the platinum catalyst influences the rate of the curing reaction. Higher concentrations lead to faster curing but can also reduce the working time (pot life).
-
Inhibitors: Inhibitors are used to temporarily deactivate the platinum catalyst at room temperature, providing a longer working time for mixing and molding. The inhibitory effect is overcome by heating, which initiates the curing process.
-
Curing Temperature and Time: These parameters are crucial for achieving a fully crosslinked network. Insufficient curing can result in poor mechanical properties, while excessive heat can potentially lead to degradation.
The mechanical and thermal properties of the resulting silicone elastomer can be tailored by adjusting the formulation.
| Property | Typical Value Range | Influence of HMVTS |
| Tensile Strength | 0.2 - 10.5 MPa | The short, rigid nature of HMVTS can increase stiffness and tensile strength compared to longer, more flexible crosslinkers.[5] |
| Elongation at Break | 70% - 785% | Higher concentrations of HMVTS can lead to a more tightly crosslinked network, potentially reducing the elongation at break.[5][6] |
| Young's Modulus | 0.3 - 48 MPa | Increasing the amount of HMVTS generally increases the Young's modulus due to higher crosslink density.[5][6] |
| Thermal Stability (T₅%) | 374°C - 461°C | The stable Si-O-Si backbone of HMVTS contributes to the excellent thermal stability of the final elastomer.[7] |
Caption: Experimental workflow for silicone elastomer synthesis.
Application 2: Development of Silicone Hydrogels for Drug Delivery
The biocompatibility and permeability of silicone-based materials make them attractive for biomedical applications, including drug delivery systems. HMVTS can be used to create crosslinked silicone hydrogel networks capable of encapsulating and releasing therapeutic agents.
This protocol outlines the fabrication of a silicone hydrogel for potential drug delivery applications.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Poly(ethylene glycol) divinyl ether (PEG-DVE) - Hydrophilic monomer
-
This compound (HMVTS)
-
Hydride-terminated crosslinker (e.g., PMHS-co-PDMS)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)
-
Therapeutic agent (drug)
-
Phosphate-buffered saline (PBS) for release studies
Procedure:
-
Monomer Mixture Preparation:
-
In a light-protected vessel, combine the vinyl-terminated PDMS, PEG-DVE, and HMVTS. The ratio of these components will determine the hydrophilicity and crosslink density of the hydrogel.
-
Disperse the therapeutic agent into this monomer mixture. The loading concentration will depend on the desired dosage.
-
-
Initiation and Crosslinking:
-
Add the hydride-terminated crosslinker and the platinum catalyst to the monomer-drug mixture.
-
Mix thoroughly to ensure a homogeneous dispersion.
-
-
Hydrogel Formation:
-
Cast the mixture into appropriate molds (e.g., thin films or specific device geometries).
-
Cure the hydrogel using a suitable method, such as thermal curing in an oven or UV curing if a photoinitiator is used in conjunction with the platinum catalyst. Curing conditions will need to be optimized to be compatible with the stability of the incorporated drug.
-
-
Purification and Swelling:
-
After curing, the hydrogel should be washed extensively with a suitable solvent (e.g., ethanol/water mixtures) to remove any unreacted monomers and catalyst residues.
-
Equilibrate the purified hydrogel in phosphate-buffered saline (PBS) to allow for swelling to its equilibrium state.
-
-
Drug Release Study:
-
Place the swollen, drug-loaded hydrogel in a known volume of PBS at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots of the PBS and analyze the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Causality Behind Experimental Choices:
-
Hydrophilic Monomer (PEG-DVE): The inclusion of a hydrophilic component like PEG-DVE is essential for the formation of a hydrogel, allowing the silicone network to absorb and retain water. The ratio of silicone to PEG will control the equilibrium water content and, consequently, the drug release kinetics.
-
Drug Loading Method: Incorporating the drug before polymerization can lead to its entrapment within the polymer network, potentially resulting in a more sustained release profile compared to absorbing the drug into a pre-formed hydrogel.
-
Purification: This step is critical for biomedical applications to ensure the removal of any potentially cytotoxic unreacted components.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Curing | - Incorrect stoichiometry (Si-H:Vinyl ratio)- Insufficient catalyst concentration- Catalyst poisoning (e.g., by sulfur, tin, or amine compounds)- Inadequate curing temperature or time | - Verify calculations and accurately weigh all components.- Increase catalyst concentration incrementally.- Ensure all glassware is clean and that reactants are not contaminated.- Optimize curing conditions. |
| Bubbles in the Cured Elastomer | - Entrapped air during mixing- Volatiles released during curing | - Degas the mixture under vacuum before pouring.- Ensure a gradual curing temperature ramp-up. |
| Short Pot Life (Working Time) | - High catalyst concentration- High ambient temperature- Absence of an inhibitor | - Reduce catalyst concentration.- Work in a cooler environment.- Incorporate a suitable inhibitor into the formulation. |
Conclusion
This compound is a highly effective and versatile crosslinking agent with significant utility in the formulation of advanced silicone-based materials. Its well-defined structure and reactivity through hydrosilylation enable the precise control of network architecture and, consequently, the final properties of the material. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to harness the potential of HMVTS in their specific applications, from creating robust elastomers to developing innovative drug delivery systems.
References
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One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. [Link]
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1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane - MySkinRecipes. [Link]
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Dynamic Crosslinked Silicones and Their Composites: A Review - Engineered Science Publisher. [Link]
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Mechanical properties of covalent cross-linked silicone elastomers. - ResearchGate. [Link]
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]
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Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior - MDPI. [Link]
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Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior - NIH. [Link]
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Synthesis of the silicone elastomer matrix. The PDMS is cross-linked via Pt-catalyzed hydrosilylation. - ResearchGate. [Link]
-
Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker - NIH. [Link]
-
THERMAL STABILITY OF NETWORKS CONTAINING SILOXANE LINKAGES - DTIC. [Link]
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Polymers for Chemical Sensors Using Hydrosilylation Chemistry - Pacific Northwest National Laboratory. [Link]
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Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane | Request PDF - ResearchGate. [Link]
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Cross-linking by hydrosilylation | Download Scientific Diagram - ResearchGate. [Link]
-
Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC - NIH. [Link]
-
Preparation and properties of PDMS elastomer cross-linked with hydrolyzate of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane: influence of cross-linker structure - ResearchGate. [Link]
-
Preparation and Properties of PDMS elastomer cross-linked with hydrolyzate of TEOS, HEDS, or OETS oligomers: influence of cross-linker structure - ResearchGate. [Link]
-
Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt: Effect of the initial concentration of reactive groups on the final extent of reaction - Mendeley. [Link]
-
Trisiloxane, 1,1,3,3,5,5-hexamethyl- - the NIST WebBook. [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Semantic Scholar. [Link]
-
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane - PubChem. [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
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Application Note & Protocol: Synthesis of Organosoluble Polysiloxaneimides via Functionalization of 1,3-Divinyl-1,1,3,3-tetramethyltrisiloxane
Abstract: This document provides a detailed protocol for the synthesis of highly organosoluble polysiloxaneimides. The methodology hinges on the chemical modification of a commercially available siloxane, 1,3-divinyl-1,1,3,3-tetramethyltrisiloxane, to generate a novel diamine monomer. This functionalized trisiloxane is subsequently copolymerized with a standard aromatic dianhydride to yield a high-performance poly(siloxane-imide). The incorporation of the flexible trisiloxane unit into the rigid polyimide backbone disrupts chain packing, significantly enhancing solubility in common organic solvents without compromising thermal stability. This protocol is designed for researchers in materials science and polymer chemistry, offering a reproducible method for creating advanced, processable polymers for applications in microelectronics, gas separation membranes, and high-temperature adhesives.
Introduction: The Rationale for Siloxane-Modified Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. However, their rigid backbone structure often leads to poor solubility and high processing temperatures, limiting their widespread application. The incorporation of flexible siloxane segments into the polyimide backbone is a well-established strategy to mitigate these issues. The low rotational energy of the Si-O bond introduces flexibility, which disrupts the interchain packing and enhances solubility and processability.
This protocol specifically utilizes 1,3-divinyl-1,1,3,3-tetramethyltrisiloxane as the foundational building block for the siloxane component. The terminal vinyl groups of this molecule provide versatile chemical handles for functionalization, allowing for its conversion into a diamine monomer suitable for polycondensation. The chosen synthetic pathway involves a platinum-catalyzed hydrosilylation reaction, a highly efficient and selective method for forming stable silicon-carbon bonds[1]. By reacting the divinyltrisiloxane with an aminosilane, we create a novel α,ω-diamino-functionalized trisiloxane. This monomer is then polymerized with a commercially available dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a one-step high-temperature polycondensation to yield the target organosoluble polysiloxaneimide[2].
Experimental Overview
The synthesis is a two-stage process. The first stage is the synthesis of the diamine monomer, and the second is the polycondensation reaction.
Diagram of the Overall Synthesis Workflow
Sources
Analytical techniques for characterizing 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane.
An Application Guide to the Comprehensive Characterization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Introduction: The Analytical Imperative for a Key Silicone Building Block
This compound, hereafter referred to as HMVTS, is a foundational organosilicon compound with the molecular formula C₁₀H₂₄O₂Si₃.[1] Its structure is defined by a flexible trisiloxane backbone (Si-O-Si-O-Si) capped at both ends by reactive vinyl groups (-CH=CH₂) and decorated with methyl groups on each silicon atom. This unique architecture makes HMVTS an indispensable precursor and cross-linking agent in the synthesis of a vast array of silicone-based materials, including elastomers, sealants, coatings, and resins.[2][3] The vinyl termini are readily engaged in hydrosilylation and other addition polymerization reactions, allowing for the precise construction of complex polymer networks.[1][3]
The performance and reliability of the final material are directly contingent on the purity and structural integrity of the HMVTS monomer. The presence of impurities—such as residual starting materials, cyclic siloxane byproducts, or oligomeric species—can unpredictably alter reaction kinetics and compromise the mechanical and thermal properties of the cured polymer. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a fundamental necessity for researchers and developers in the field.
This document provides a comprehensive guide to the essential analytical techniques for the complete characterization of HMVTS. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven protocols and data interpretation insights to ensure scientific rigor and trustworthy results.
Section 1: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR spectroscopy stands as the unequivocal gold standard for the structural confirmation of HMVTS. Its power lies in its ability to probe the precise chemical environment of magnetically active nuclei. For HMVTS, ¹H NMR provides an unambiguous quantitative fingerprint, allowing for the confirmation of the critical ratio between vinyl protons and methyl protons. Concurrently, ²⁹Si NMR differentiates the terminal vinyl-bearing silicon atoms from the central silicon atom, providing a complete picture of the siloxane backbone.[4][5][6]
Experimental Protocol: ¹H and ²⁹Si NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the HMVTS sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which serves as both a solvent and a lock signal source. Ensure the CDCl₃ is free from acidic impurities that could react with the sample.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient due to the high concentration.
-
Relaxation Delay (d1): 5 seconds, to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time: ~4 seconds.
-
Referencing: Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
-
²⁹Si NMR Acquisition:
-
Parameters:
-
Pulse Program: Inverse-gated decoupling sequence (e.g., 'zgig') to suppress the negative Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.
-
Number of Scans: 512 to 2048 scans, as ²⁹Si has low natural abundance and a negative gyromagnetic ratio.
-
Relaxation Delay (d1): 30-60 seconds, to account for the long relaxation times of ²⁹Si nuclei.
-
Referencing: Reference the spectrum to an external TMS standard at δ 0.00 ppm.
-
-
Data Interpretation & Expected Results
The spectra should be clean, with sharp signals corresponding to the molecular structure. The key is to analyze the chemical shifts (δ) and the integration values of the peaks.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Integration (Relative) |
| ¹H NMR | Si-CH ₃ (central Si) | ~0.08 | 6H |
| Si-CH ₃ (terminal Si) | ~0.15 | 12H | |
| Si-CH =CH ₂ | 5.70 – 6.20 (complex multiplet) | 6H (2 vinyl groups x 3H) | |
| ²⁹Si NMR | (CH ₃)₂Si (O-)₂ (central) | ~ -18.5 to -19.5 | 1 Si |
| (CH₂=CH)(CH ₃)₂Si -O- (terminal) | ~ -33.0 to -34.0 | 2 Si |
Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer.[6]
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural verification of HMVTS.
Section 2: Rapid Functional Group Verification by FTIR Spectroscopy
Causality & Expertise: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, simple, and powerful technique for confirming the presence of key functional groups that define the HMVTS molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies. For HMVTS, this allows for the rapid verification of the Si-O-Si backbone, the Si-CH₃ moieties, and, crucially, the terminal C=C vinyl groups.[7][8] While NMR provides the detailed atomic map, FTIR gives a quick, holistic confirmation of the molecular architecture.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a single drop of the liquid HMVTS sample directly onto the center of the ATR crystal.
-
Acquire the spectrum.
-
Typical Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Data Interpretation & Expected Results
The resulting spectrum should display strong, well-defined absorption bands corresponding to the vibrations of the molecule's functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C-H stretch (in vinyl) | =C-H | ~3050 | Medium, sharp |
| C-H stretch (in methyl) | -CH₃ | ~2960 | Strong, sharp |
| C=C stretch | -CH=CH₂ | ~1640-1630 | Medium, sharp |
| CH₃ deformation (in Si-CH₃) | Si-CH₃ | ~1260 | Strong, sharp |
| Si-O-Si stretch | Si-O-Si | ~1080-1020 | Very strong, broad |
| Si-C stretch / CH₃ rock | Si-C / Si-CH₃ | ~840-800 | Strong |
References for band assignments:[7][9]
Workflow for FTIR Analysis
Caption: Step-by-step workflow for FTIR functional group analysis.
Section 3: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Expertise: GC-MS is the premier technique for assessing the purity of volatile compounds like HMVTS. Gas chromatography separates the sample into its individual components in the gas phase based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then bombards each separated component with electrons, causing it to ionize and fragment in a reproducible manner. This provides two critical pieces of information: the retention time (a property related to purity) and the mass spectrum (a molecular fingerprint that confirms identity and molecular weight).[10][11][12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
GC System & Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Column: A low-to-mid polarity column is ideal. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is an excellent starting point.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.[14]
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS System & Conditions:
Data Interpretation & Expected Results
A high-purity sample will yield a single, sharp, and symmetrical peak in the total ion chromatogram (TIC). The mass spectrum of this peak should correspond to HMVTS (MW = 260.55 g/mol ).
| Parameter | Expected Result | Interpretation |
| Chromatogram | A single major peak. | Indicates high purity. Small secondary peaks suggest impurities. |
| Molecular Ion (M⁺) | Not always observed for siloxanes. | The highest mass peak may be [M-CH₃]⁺. |
| Key Fragments (m/z) | 245 [M-CH₃]⁺ | Loss of a methyl group is a very common fragmentation pathway. |
| 147 [(CH₃)₃SiOSi(CH₃)₂]⁺ | Characteristic fragment of the siloxane backbone. | |
| 73 [(CH₃)₃Si]⁺ | Trimethylsilyl cation, a common fragment. |
Note: Fragmentation patterns can be compared against spectral libraries like NIST for confirmation.[15]
Workflow for GC-MS Purity Analysis
Caption: Integrated workflow for GC-MS identity and purity analysis.
Section 4: Screening for Oligomeric Species by Gel Permeation Chromatography (GPC/SEC)
Causality & Expertise: While GC-MS is ideal for volatile impurities, it cannot detect non-volatile, higher molecular weight species. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume (size) in solution.[16] Its application here is as a quality control tool to screen for the presence of dimers, trimers, or other oligomers that may have formed during synthesis or storage. The presence of such species can be detrimental to the controlled polymerization of HMVTS. A critical consideration for siloxane analysis is the choice of solvent; tetrahydrofuran (THF), a common GPC solvent, is isorefractive with many polysiloxanes, making detection by a Refractive Index (RI) detector difficult. Toluene is often a superior choice.[17][18]
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
Prepare a solution of HMVTS at a concentration of approximately 1-2 mg/mL in unstabilized toluene.
-
Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
GPC/SEC System & Conditions:
-
Pump & Autosampler: Isocratic system.
-
Solvent (Eluent): Toluene.[18]
-
Flow Rate: 1.0 mL/min.
-
Columns: A set of GPC columns suitable for low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns with a pore size range covering 100 to 1000 Å).
-
Column Temperature: 35-40 °C to reduce solvent viscosity and improve resolution.
-
Detector: A Refractive Index (RI) detector is standard. An Evaporative Light Scattering Detector (ELSD) can also be used and offers excellent baseline stability.[17]
-
Data Interpretation & Expected Results
-
Pure HMVTS: The chromatogram should show a single, sharp, and symmetrical peak corresponding to the monomer.
-
Presence of Oligomers: If higher molecular weight species are present, additional peaks will appear at earlier elution times (larger molecules elute first). The area percentage of these peaks can provide a semi-quantitative measure of these high molecular weight impurities.
Workflow for GPC Oligomer Screening
Caption: GPC/SEC workflow for detecting oligomeric impurities in HMVTS.
Conclusion
The comprehensive characterization of this compound is achieved not by a single technique, but by the strategic integration of multiple orthogonal methods. NMR spectroscopy provides the definitive confirmation of chemical structure and atomic connectivity. FTIR offers a rapid and cost-effective verification of essential functional groups. GC-MS serves as the primary tool for confirming molecular weight and assessing the purity with respect to volatile contaminants. Finally, GPC/SEC acts as a crucial quality control check for non-volatile, oligomeric impurities. By employing this suite of techniques, researchers, scientists, and drug development professionals can ensure the identity, purity, and structural integrity of this critical silicone monomer, leading to more reproducible research and higher quality final products.
References
- Agilent Technologies. (n.d.). Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection.
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry.
- Piechota, G. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI.
- ResearchGate. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups | Request PDF.
- Malvern Panalytical. (2020). Now you see me and now you don't: GPC analysis of polysiloxanes.
- Frontiers. (n.d.). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry.
- ResearchGate. (n.d.). Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane] | Request PDF.
- Guidechem. (n.d.). VINYL TERMINATED POLYDIMETHYLSILOXANE 68083-19-2 wiki.
- Dooms, E., Haerens, K., & Segers, P. (2021). Laboratory and field study on the analyses of siloxanes in biogas by TD-GC-MS. Olores.org.
- AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes.
- Schweigkofler, M., & Niessner, R. (2017). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment. Scientific Spectator.
- Benchchem. (n.d.). This compound.
- Cleaver, G. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent Technologies, Inc.
- ResearchGate. (2021). GPC analysis of polysiloxanes.
- CES - Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
- NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. NIST Chemistry WebBook.
- Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid.
- Buzin, M. I., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Meroni, D., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI.
- Shokere, L. (n.d.). Polydimethylsiloxane analysis using quantitative ftir. Slideshare.
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- 18. lcms.cz [lcms.cz]
Application Note: High-Resolution Purity Profiling of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane by Gas Chromatography
Abstract
This application note presents a detailed and robust gas chromatography (GC) method for the purity analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a critical intermediate in advanced silicone polymer synthesis. The described protocol, utilizing a flame ionization detector (FID), is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and accurate method to assess the purity and impurity profile of this vinyl-functionalized trisiloxane. We will delve into the rationale behind the selection of chromatographic parameters, sample preparation, and data analysis, providing a comprehensive guide grounded in established analytical principles.
Introduction: The Analytical Imperative for Purity
This compound (CAS No. 17980-39-1) is a key building block in the synthesis of specialized silicone polymers and materials.[1] Its terminal vinyl groups offer reactive sites for crosslinking and polymerization, making it invaluable in the production of high-performance elastomers, adhesives, and coatings. The purity of this precursor is paramount; even trace impurities can significantly impact the final polymer's mechanical properties, thermal stability, and overall performance.
Gas chromatography is an ideal technique for the separation and quantification of volatile and semi-volatile compounds like siloxanes.[2] The method described herein leverages the high sensitivity of a Flame Ionization Detector (FID) and the resolving power of a capillary GC column to provide a clear and accurate assessment of the purity of this compound.
Causality in Method Development: A Rationale-Driven Approach
The selection of each parameter in this method is based on the physicochemical properties of the analyte and the fundamental principles of gas chromatography.
-
Column Selection: A mid-polarity column, such as one with a stationary phase of (14% cyanopropylphenyl)methylpolysiloxane, is recommended.[3] This choice provides a balance of dispersive and dipole-dipole interactions, which is effective for resolving the target analyte from potential impurities like cyclic siloxanes or other linear siloxane variants. Standard non-polar polysiloxane columns (e.g., DB-1 or HP-5 type) can also be effective and are a good alternative.[4][5]
-
Flame Ionization Detector (FID): The FID is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range.[6] Since this compound is a carbon-containing molecule, the FID provides excellent signal-to-noise for accurate quantification. For purity analysis by area percent, the FID's relatively uniform response factor for similar hydrocarbon structures is a significant advantage.[7]
-
Temperature Programming: A temperature-programmed oven is essential for this analysis.[8][9][10] It allows for the efficient elution of the relatively volatile target analyte while also ensuring that any higher-boiling impurities are eluted from the column in a reasonable timeframe, resulting in sharp peaks and a stable baseline. An initial lower temperature ensures good resolution of any early-eluting impurities, while the ramp to a higher final temperature cleans the column for the next injection.[11][12]
-
Sample Preparation: A simple dilution in a suitable solvent is sufficient for this analysis. Acetone is a common and effective solvent for siloxanes.[13] This step is crucial to ensure that the injected sample amount is within the linear range of the detector and does not overload the column.
Experimental Workflow and Protocol
The following diagram illustrates the complete workflow from sample handling to final purity determination.
Caption: Workflow for the GC Purity Analysis of this compound.
Materials and Reagents
-
Solvent: Acetone, HPLC grade or equivalent.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Pipettes and Syringes: Calibrated volumetric pipettes and microliter syringes.
-
Analytical Balance: Capable of weighing to ± 0.1 mg.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended GC-FID parameters. These may be adapted for other instrument models.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and FID |
| GC Column | Agilent J&W DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, high purity |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split Ratio: 50:1) |
| Injection Volume | 1.0 µL |
| Oven Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 15 °C/minute |
| Final Temperature | 280 °C |
| Final Hold Time | 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Step-by-Step Protocol
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. b. Dilute to the mark with acetone and mix thoroughly to ensure homogeneity. c. Transfer a portion of the prepared sample into a 2 mL autosampler vial and cap securely.
-
Instrument Setup and Analysis: a. Set up the GC-FID system according to the parameters outlined in the table above. b. Equilibrate the column at the initial oven temperature for at least 5 minutes before the first injection. c. Inject a solvent blank (acetone) to ensure the system is free from contaminants. Pay close attention to potential "ghost peaks" which can arise from septum bleed or other sources of siloxane contamination.[14] d. Inject the prepared sample solution.
-
Data Analysis and Purity Calculation: a. Following the chromatographic run, integrate all peaks in the resulting chromatogram, excluding the solvent peak. b. Calculate the purity of this compound using the area percent normalization method with the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
c. The total area is the sum of the areas of the main peak and all impurity peaks.
Trustworthiness and Self-Validation: Ensuring Method Integrity
The reliability of this protocol is underpinned by several key principles:
-
System Suitability: Before analyzing samples, a system suitability test should be performed. This involves injecting a standard solution of this compound multiple times (e.g., n=5) to check for consistent retention times (RSD < 1%) and peak areas (RSD < 2%). This verifies that the chromatographic system is performing correctly.
-
Specificity: The method's specificity is demonstrated by its ability to separate the main analyte peak from potential impurities. If known impurities are available, they should be injected to confirm their retention times relative to the main peak.
-
Linearity and Range: While not strictly necessary for area percent purity analysis, understanding the detector's linear range is crucial. This can be established by injecting a series of dilutions of the analyte and plotting peak area against concentration. This ensures that the main peak in the purity analysis is not saturating the detector, which would lead to an underestimation of its area and an inaccurate purity value.[15]
Concluding Remarks
This application note provides a comprehensive and scientifically grounded protocol for the purity analysis of this compound by gas chromatography with flame ionization detection. By understanding the rationale behind the method's parameters and adhering to the detailed steps, researchers and quality control professionals can confidently and accurately assess the quality of this vital chemical intermediate, ensuring the integrity and performance of the advanced materials derived from it.
References
-
Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Fluids. Available at: [Link]
-
G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System - Shimadzu. Available at: [Link]
-
How To Calculate Percent Purity From Gas Chromatography? - Chemistry For Everyone. Available at: [Link]
-
Agilent J&W Polysiloxane GC Column - Chrom Tech. Available at: [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - Frontiers. Available at: [Link]
-
The methodology of sample preparation for gas chromatography-flame ionization detector (GC-FID) analysis. - ResearchGate. Available at: [Link]
-
Standard Polysiloxane GC Columns - Agilent. Available at: [Link]
-
Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology | American Laboratory. Available at: [Link]
-
Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment - Scientific Spectator. Available at: [Link]
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available at: [Link]
-
Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Available at: [Link]
-
Temperature Programming for Better GC Results | Phenomenex. Available at: [Link]
-
Is area% a useful parameter in FID-GC? - Chromatography Forum. Available at: [Link]
-
Buy Standard Polysiloxane GC Columns Online - Element Lab Solutions. Available at: [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link]
-
What is Temperature Programming in Gas Chromatography? Available at: [Link]
-
How to calculate chromatographic purity? - YouTube. Available at: [Link]
-
Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate? Available at: [Link]
-
What Is Temperature Programming In Gas Chromatography? - Chemistry For Everyone. Available at: [Link]
-
GC Temperature Program Development - Element Lab Solutions. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
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- 15. m.youtube.com [m.youtube.com]
Application Note: Molecular Weight Analysis of Divinyl-Terminated Polydimethylsiloxane Polymers using Gel Permeation Chromatography
Abstract
This document provides a comprehensive guide and detailed protocol for determining the molecular weight (MW) and molecular weight distribution of divinyl-terminated polydimethylsiloxane (PDMS) polymers using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This application note is intended for researchers, quality control analysts, and polymer scientists working on the synthesis, processing, and application of silicone-based materials where precise molecular weight characterization is critical for predicting and controlling material properties.
Introduction: The Critical Role of Molecular Weight in Siloxane Polymers
Divinyl-terminated polydimethylsiloxane (PDMS) is a foundational polymer in the formulation of a vast array of materials, including sealants, adhesives, elastomers, and microfluidic devices.[1][2] The chain length of these polymers, quantified by their molecular weight (MW) and molecular weight distribution (polydispersity index, PDI), directly governs their rheological and mechanical properties such as viscosity, elasticity, and cure behavior.[3][4] Consequently, accurate and reliable measurement of MW and PDI is an indispensable part of quality control and research and development.[5]
Gel Permeation Chromatography (GPC) is the premier analytical technique for this purpose.[1][6][7] It separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[7][8] This allows for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn), which together provide a complete picture of the polymer's size distribution.[3][7]
This guide details the causal logic behind method development for siloxane polymers, provides a validated protocol, and offers insights into achieving high-quality, reproducible data.
Foundational Principles & Experimental Rationale
The GPC separation process is a physical sorting of molecules.[8] A polymer sample dissolved in a suitable solvent is passed through a column packed with porous gel particles.[7][8] Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, increasing their path length and eluting later.[9] A detector measures the concentration of the polymer as it elutes, generating a chromatogram that relates concentration to elution time.
The Challenge of Siloxane Analysis: Solvent and Detector Selection
The choice of solvent (mobile phase) is the most critical parameter in GPC method development.[10] For polysiloxanes, this choice presents a unique challenge.
-
The Isorefractive Problem with THF: Tetrahydrofuran (THF) is a common GPC solvent for many polymers.[11] However, polydimethylsiloxane has a refractive index very close to that of THF.[2][12] When using the most common GPC detector, the Refractive Index (RI) detector, this "isorefractive" state results in a very weak or non-existent signal, making accurate quantification impossible.[1][6][12]
-
Toluene as the Preferred Solvent: Toluene is the recommended solvent for PDMS analysis with RI detection.[2][11] The significant difference in refractive index between PDMS (RI ≈ 1.40) and toluene (RI ≈ 1.49) ensures a strong detector response.[11] This choice dictates the entire system configuration, from column selection to operating temperature.
-
Advanced Detection Methods: While RI detection is robust, multi-detector GPC systems offer a more complete characterization.[1][6]
-
Light Scattering Detectors (LS): Provide a direct measurement of absolute molecular weight, eliminating the need for column calibration with structurally similar standards.[1]
-
Viscometers (IV): Measure the intrinsic viscosity, which, when combined with MW data, yields information about the polymer's structure and density in solution (e.g., branching).[1]
-
Evaporative Light Scattering Detector (ELSD): An alternative to RI, the ELSD removes the solvent before detection, circumventing the isorefractive issue with THF. It provides a stable baseline and high sensitivity.[3][12]
-
For the purposes of this standard protocol, we will focus on the widely accessible and validated method using Toluene with RI detection .
Column Selection and Calibration Strategy
-
Column Chemistry: Columns packed with highly cross-linked polystyrene-divinylbenzene (PS-DVB) gels are the industry standard for organic GPC and show excellent compatibility with toluene and siloxane polymers.[10]
-
Pore Size: For analyzing polydisperse materials, "mixed-bed" columns are highly effective.[13] These columns contain a blend of particles with different pore sizes, providing a linear calibration curve over a broad molecular weight range and simplifying column selection.[13]
-
Calibration: GPC is a relative technique; the elution time must be correlated to molecular weight using standards.[14]
-
Narrow Standards: The most common approach is to use a series of well-characterized, nearly monodisperse (PDI < 1.1) polymer standards.[15] Polystyrene standards are widely used for calibrating GPC systems for PDMS analysis in toluene.[7] The resulting molecular weights are "polystyrene-equivalent," which is sufficient for comparative analysis and quality control.
-
Universal Calibration: This method, often used with a viscometer, uses the relationship between hydrodynamic volume and the product of intrinsic viscosity and molecular weight ([η]M) to generate a calibration curve applicable to different polymer types.[2][14]
-
Experimental Workflow for GPC Analysis
The following diagram outlines the logical flow of the GPC analysis process, from initial preparation to final data reporting.
Caption: Workflow for GPC Molecular Weight Analysis.
Detailed Protocol
This protocol is designed for a standard HPLC or GPC system equipped with a refractive index detector.
Instrumentation and Materials
| Component | Specification | Rationale |
| GPC System | Isocratic HPLC Pump, Autosampler, Column Oven, Degasser | Ensures stable flow rate, reproducible injections, and constant temperature for consistent elution times.[16] |
| Detector | Refractive Index (RI) Detector | Provides universal response for polymers and is ideal for siloxanes when using toluene.[2] |
| Columns | 2 x PLgel MIXED-D (or equivalent PS-DVB mixed-bed), 300 x 7.5 mm | Mixed-bed columns provide a broad linear molecular weight range suitable for polydisperse samples.[13] |
| Mobile Phase | Toluene, HPLC Grade | Ensures strong RI signal for PDMS and is an excellent solvent for siloxanes and polystyrene.[2][11] |
| Samples | Divinyl-terminated PDMS | The polymer of interest. |
| Calibration Kit | Polystyrene (PS) Narrow Standards Kit (e.g., EasiVial or equivalent) | Used to create the calibration curve relating elution time to molecular weight.[7][17] |
| Vials & Filters | 2 mL autosampler vials with septa; 0.2 or 0.45 µm PTFE syringe filters | Prevents particulates from damaging the columns and injection system. |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation and System Startup
-
Fill the mobile phase reservoir with HPLC-grade Toluene.
-
Purge the pump to remove any air bubbles.
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 40 °C.
-
Set the RI detector temperature to 40 °C.
-
Allow the system to equilibrate for at least 60 minutes or until a stable, flat baseline is achieved in the detector output. A stable baseline is paramount for accurate integration.
Step 2: Calibration Standard Preparation
-
Prepare a series of at least 8-10 polystyrene standards covering the expected molecular weight range of the PDMS samples (e.g., 500 Da to 2,000,000 Da).
-
Prepare each standard at a concentration of approximately 1 mg/mL in Toluene. For high MW standards (>1,000,000 Da), a lower concentration (0.5 mg/mL) may be required to avoid viscosity-related issues.
-
Allow standards to dissolve completely, which may take several hours for high MW polymers.[17] Gentle agitation can aid dissolution.
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
Step 3: Sample Preparation
-
Accurately weigh approximately 10 mg of the divinyl-terminated PDMS sample into a vial.
-
Add 5 mL of Toluene to achieve a concentration of ~2 mg/mL. Adjust concentration as needed based on expected molecular weight.
-
Gently agitate until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
Step 4: Data Acquisition
-
Create a sequence in the chromatography data system (CDS) software.
-
First, inject a blank (Toluene) to ensure the baseline is clean.
-
Inject the polystyrene standards in order of decreasing molecular weight (highest MW first).
-
Inject the prepared PDMS samples. It is good practice to run a check standard periodically during a long sequence to verify system stability.
-
Set the injection volume to 100 µL and the run time to approximately 25-30 minutes, ensuring all components have eluted.
Step 5: Data Processing and Analysis
-
Using the GPC software module, integrate the chromatograms for the polystyrene standards.
-
Generate a calibration curve by plotting the peak elution time (or volume) versus the logarithm of the peak molecular weight (log Mp) for each standard. A third-order polynomial fit is typically used.
-
Integrate the chromatograms for the divinyl-PDMS samples.
-
The software will use the calibration curve to calculate the Mn, Mw, Mz, and PDI (Mw/Mn) for each sample based on its elution profile.
Data Interpretation and Expected Results
The primary output of the analysis is a molecular weight distribution plot and a table of calculated averages. The chromatograms for PDMS in toluene using an RI detector will typically show negative peaks because the refractive index of PDMS is lower than that of toluene.[11] Most modern CDS software can invert the signal for easier visualization and integration.
Sample Data Table
Below are illustrative results for three different batches of a divinyl-terminated PDMS polymer.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Mz ( g/mol ) | PDI (Mw/Mn) | Peak Elution Time (min) |
| PDMS-Batch-01 | 18,500 | 34,200 | 51,500 | 1.85 | 15.8 |
| PDMS-Batch-02 | 21,300 | 41,800 | 65,200 | 1.96 | 15.2 |
| PDMS-Batch-03 | 19,100 | 35,500 | 53,800 | 1.86 | 15.7 |
-
Mn (Number-Average MW): Influenced by the total number of molecules; sensitive to low-MW species.
-
Mw (Weight-Average MW): Influenced by the weight of the molecules; sensitive to high-MW species.
-
PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A value of 1.0 represents a perfectly monodisperse sample. Higher values indicate a broader distribution.[3]
The following diagram illustrates the relationship between the GPC chromatogram and the resulting molecular weight calculations.
Caption: From Chromatogram to Molecular Weight Data.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, incorporate the following practices:
-
System Suitability: Before running samples, inject a known standard and verify that its calculated molecular weight is within ±5% of the certified value and that peak shape is symmetrical.
-
Bracketing Standards: Run a calibration check standard at the beginning and end of the sample sequence. The results should be consistent, confirming that no system drift has occurred.
-
Solvent Blank: Injecting a solvent blank between different samples can help diagnose carryover issues.
-
Regular Calibration: GPC columns can change over time. Calibration should be performed regularly, and at a minimum, whenever a new column or batch of mobile phase is used.[17]
References
-
Malvern Panalytical. (2020). Now you see me and now you don't: GPC analysis of polysiloxanes. [Link]
-
Waters Corporation. Fast, High-Resolution Analysis of Polydimethylsiloxanes in Toluene with Advanced Polymer Chromatography Coupled to Refractive Index Detection. [Link]
-
Agilent Technologies. Molecular Weight Analysis for Polymers. [Link]
-
Agilent Technologies. (2014). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. [Link]
-
AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. [Link]
-
Agilent Technologies. Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection. [Link]
-
Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [Link]
-
ResearchGate. GPC chromatograms obtained from (A) the refractive index detector, (B) the light scattering detector and (C) the viscosity detector. [Link]
-
Phenomenex. Column Selection Guide for GPC. [Link]
-
Wikipedia. Gel permeation chromatography. [Link]
-
ResolveMass Laboratories Inc. (2026). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. [Link]
-
ASTM International. ASTM D3536 - Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Gel-Permeation Chromatography. [Link]
-
Waters Corporation. Calibration of the GPC System. [Link]
-
Lucideon. Gel Permeation Chromatography (GPC Analysis). [Link]
-
Agilent Technologies. Agilent Polymer Standards for GPC/SEC Column Calibration User Guide. [Link]
-
LCGC International. Polymer Analysis by Gel Permeation Chromatography — A Historical Perspective. [Link]
-
Agilent Technologies. Agilent Organic GPC/SEC Columns Brochure. [Link]
-
Agilent Technologies. (2017). Agilent Organic GPC/SEC Columns. [Link]
-
TA Instruments. Introduction to GPC. [Link]
-
Agilent Technologies. An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. [Link]
-
ASTM International. ASTM D3733-93(1998) - Standard Test Method for Silicon Content of Silicone Polymers. [Link]
-
Shodex. Solvent Replacement Applicability of Organic SEC (GPC) Columns. [Link]
-
Agilent Technologies. Analysis of elastomers by GPC/SEC. [Link]
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Application and Protocol Guide for High-Temperature Gas Chromatography Utilizing 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Introduction: The Challenge of High-Temperature Separations
High-temperature gas chromatography (HTGC) is an essential analytical technique for the characterization of low-volatility and high-molecular-weight compounds, such as waxes, triglycerides, and petroleum products.[1] A primary challenge in HTGC, which involves oven temperatures exceeding 380-400°C, is the thermal stability of the capillary column's stationary phase.[1] Degradation of the stationary phase at elevated temperatures leads to column bleed, which manifests as a rising baseline, reduced signal-to-noise ratios, and ultimately, a shortened column lifetime.[2][3]
Polysiloxane-based stationary phases are dominant in gas chromatography due to their excellent thermal stability and high solute diffusivity.[4] To further enhance their performance for HTGC, these polymers are often cross-linked and bonded to the fused silica surface. This is achieved by creating a robust, three-dimensional network that is resistant to thermal degradation.[3][5]
This guide details the pivotal role of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane as a foundational building block for synthesizing a highly stable, low-polarity stationary phase suitable for demanding HTGC applications. We will explore the underlying chemistry, provide detailed protocols for polymer synthesis and column preparation, and discuss the expected performance characteristics.
The Chemical Rationale: Leveraging Divinyltrisiloxane for Thermal Stability
The unique structure of this compound makes it an ideal precursor for creating a thermally robust stationary phase. The core of its utility lies in the two terminal vinyl groups (-CH=CH₂). These groups provide reactive sites for polymerization and cross-linking through a highly efficient and specific reaction known as hydrosilylation .
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond.[6] When this compound is reacted with a cross-linking agent containing multiple Si-H groups, such as polymethylhydrosiloxane (PMHS), a stable, cross-linked polymer network is formed. This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[6][7]
The resulting polymer has a low-polarity character, primarily composed of dimethylsiloxane units, making it ideal for separations based on boiling point. The short, well-defined structure of the divinyltrisiloxane monomer allows for the creation of a densely cross-linked, uniform polymer network. This high degree of cross-linking is critical for minimizing stationary phase degradation at extreme temperatures.[8]
Figure 1: Conceptual workflow of stationary phase synthesis via hydrosilylation.
Protocols for Stationary Phase Synthesis and Column Preparation
This section provides a comprehensive, step-by-step methodology for the synthesis of a high-temperature polysiloxane stationary phase and its subsequent coating onto a fused silica capillary.
Part 1: Synthesis of the Cross-Linked Polysiloxane Stationary Phase
This protocol describes the synthesis of a low-polarity, thermally stable polysiloxane polymer via platinum-catalyzed hydrosilylation.
Materials and Reagents:
-
This compound (≥97%)
-
Polymethylhydrosiloxane (PMHS), trimethylsilyl terminated
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous Toluene (inhibitor-free)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser)
Experimental Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 150°C overnight and cooled under a stream of inert gas.
-
Reaction Setup: In a two-necked Schlenk flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve this compound and polymethylhydrosiloxane (PMHS) in anhydrous toluene under an inert atmosphere. A typical molar ratio of Si-H groups (from PMHS) to vinyl groups is approximately 1.1:1 to ensure complete reaction of the vinyl groups.
-
Catalyst Addition: Add Karstedt's catalyst to the stirred solution. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the siloxane reactants.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band (around 1600 cm⁻¹).
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by adding the toluene solution dropwise into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum at 60°C to a constant weight.
-
Part 2: Preparation of a High-Temperature GC Capillary Column
This protocol details the static coating method for applying the synthesized polymer onto a fused silica capillary.
Materials and Reagents:
-
Synthesized cross-linked polysiloxane polymer
-
Dichloromethane (HPLC grade, inhibitor-free)
-
Pentane (HPLC grade)
-
Fused silica capillary tubing (e.g., 30 m x 0.25 mm i.d.)
-
Vacuum source
-
Water bath
Experimental Protocol:
-
Capillary Pretreatment: Before coating, the inner surface of the fused silica capillary must be appropriately deactivated. This is a critical step often involving hydrothermal treatment to generate a consistent surface of silanol groups, followed by chemical deactivation.[5][9]
-
Preparation of Coating Solution: Prepare a dilute solution of the synthesized polysiloxane polymer in a suitable solvent mixture, such as dichloromethane/pentane. The concentration will determine the final film thickness of the stationary phase (e.g., a 0.2-0.4% w/v solution for a 0.25 µm film).
-
Static Coating Procedure:
-
Completely fill the capillary with the coating solution.
-
Seal one end of the capillary.
-
Connect the open end to a vacuum line and place the entire column in a thermostatically controlled water bath.
-
Slowly and carefully apply a vacuum. The solvent will evaporate from the sealed end, leaving a thin, uniform film of the polymer on the capillary wall. The temperature of the water bath and the rate of solvent evaporation are critical parameters to control for achieving a high-quality coating.[10]
-
-
Column Installation and Conditioning:
-
Once the solvent has completely evaporated, carefully cut both ends of the column.
-
Install the column in the gas chromatograph, connecting it to the injector but leaving the detector end free in the oven.[11]
-
Purge the column with high-purity carrier gas (e.g., helium or hydrogen) at room temperature for at least 30 minutes to remove any residual solvent and oxygen.[2][11]
-
With the carrier gas flowing, begin the temperature conditioning program.
-
Column Conditioning Protocol:
Proper conditioning is crucial to remove any volatile materials from the stationary phase and to ensure a stable, low-bleed baseline.[12][13][14]
-
Initial Ramp: Program the oven to ramp from 40°C to the maximum isothermal operating temperature (e.g., 400°C) at a rate of 5-10°C/min.
-
Isothermal Hold: Hold the column at the maximum temperature for 2-4 hours, or until a stable baseline is observed. For highly sensitive detectors like mass spectrometers, a longer conditioning time may be necessary.[14]
-
Cool Down and Connection: Cool the oven, trim a small portion (5-10 cm) from the detector end of the column, and connect it to the detector.
-
Final Check: Heat the column to the typical operating temperature and verify that the baseline is stable and the bleed level is acceptable.
Figure 2: Workflow for GC column preparation and conditioning.
Expected Performance and Applications
A stationary phase synthesized from this compound is expected to exhibit performance characteristics suitable for a wide range of HTGC applications.
Performance Characteristics:
| Parameter | Expected Value/Characteristic | Rationale |
| Polarity | Non-polar | Based on the dimethylpolysiloxane backbone. Separation is primarily by boiling point. |
| Max. Isothermal Temperature | ~400°C | The high cross-link density and stable siloxane backbone provide excellent thermal stability.[15] |
| Max. Programmed Temperature | ~420°C | Can tolerate short excursions to higher temperatures.[1] |
| Column Bleed at 400°C | < 20 pA (with FID) | A well-synthesized and conditioned column should exhibit very low bleed, ensuring high signal-to-noise for trace analysis.[1][16] |
| Column Efficiency | > 3000 plates/meter | Dependent on the quality of the coating process. A uniform film thickness is key to high efficiency.[1] |
Typical Applications:
-
Simulated Distillation (SimDis): Analysis of petroleum fractions to determine boiling point distribution (e.g., ASTM D2887).[17]
-
Lipid Analysis: Separation of triglycerides, fatty acids, and sterols in food and biological samples.
-
Polymer Analysis: Characterization of polymer additives, plasticizers, and pyrolysis products.
-
Environmental Analysis: Measurement of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs).[1]
Conclusion
This compound serves as an exemplary precursor for the in-house synthesis of robust, high-temperature GC stationary phases. Through a well-controlled hydrosilylation reaction, it is possible to create a highly cross-linked, low-polarity polymer network capable of withstanding the rigors of HTGC. The protocols outlined in this guide provide a framework for researchers to develop custom capillary columns tailored to specific high-temperature separation challenges. By understanding the underlying chemistry and meticulously controlling the synthesis and coating parameters, scientists can achieve the low-bleed, high-efficiency performance required for the analysis of high-boiling point compounds.
References
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Study Explores New Stationary Phases for High-Temperature Gas Chromatography. (2025). LCGC International. [Link]
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GC Column Conditioning. (2016). LCGC International. [Link]
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Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. (2006). American Laboratory. [Link]
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GC column conditioning. CHROMSERVIS.EU. [Link]
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New Silicon Phthalocyanine-Containing Polysiloxanes as Stationary Phases for High-Temperature Gas Chromatography Analysis. ResearchGate. [Link]
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GC Column Conditioning Stop Wasting Time and Money! (2015). LCGC International. [Link]
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Preparation and characterization of fused-silica capillary columns coated with m-carborane-siloxane copolymers for gas chromatography. ResearchGate. [Link]
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Evaluation of PGC Stationary Phases Under High-Temperature LC Conditions for the Analysis of Parabens in Food Samples. LCGC International. [Link]
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How to Condition a New Capillary GC Column. Restek. [Link]
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Evaluation of PGC Stationary Phases Under High-Temperature LC Conditions for the Analysis of Parabens in Food Samples. (2023). LCGC International. [Link]
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Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8-tetramethyl-2,4,6,8-tetravinyl-cyclotetra siloxane. ResearchGate. [Link]
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Impact of Temperature on the Efficiency of High-Temperature GC Columns. (2019). Agilent. [Link]
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100% Dimethyl Polysiloxane GC Capillary Columns | BP1 PONA BPX1. Obrnuta faza. [Link]
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Maciejewski, H., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. [Link]
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Beware of GC Column Bleed. (2022). Agilent. [Link]
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Platinum Catalysts for Hydrosilation. Johnson Matthey. [Link]
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Synthesis of Crosslinked Chiral Polysiloxanes of Cinchona Alkaloid Derivatives and their Applications in Asymmetric Catalysis. ResearchGate. [Link]
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The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. [Link]
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Flexible Fused Silica Capillary: A Review of Internal Surface Chemistry. Molex. [Link]
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Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]
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Bouche, J., & Verzele, M. (1968). A Static Coating Procedure for Glass Capillary Columns. Journal of Chromatographic Science. [Link]
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A -Scheme of platinum catalyzed hydrosilylation... ResearchGate. [Link]
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Preparation and evaluation of fused silica capillary columns for gas chromatography and micellar electrokinetic chromatography. Pure. [Link]
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Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process... (2022). Polymers. [Link]
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Thermal stability of linear siloxanes and their mixtures. (2023). IRIS . [Link]
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Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (2020). MDPI. [Link]
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Polysiloxane-Based Side Chain Liquid Crystal Polymers... (2020). MDPI. [Link]
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Application Note & Protocol: Industrial Production of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Abstract & Core Objective
This document provides a detailed technical guide on the industrial-scale production of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS), a critical organosilicon intermediate. HMVTS, with the chemical structure Vi-(Si(CH₃)₂-O)₂-Si(CH₃)₂-Vi, serves as a fundamental building block in silicone chemistry. Its terminal vinyl groups are highly reactive, enabling its use in hydrosilylation reactions to produce cross-linked polymers, functionalized polysiloxanes, and specialty silicone elastomers.[1][2] This guide will elucidate the prevalent manufacturing methodologies, focusing on the principles of catalyzed equilibration reactions, and provide a comprehensive protocol for synthesis, purification, and characterization suitable for high-purity applications, including those in the biomedical and pharmaceutical fields.
Introduction: The Role of HMVTS in Advanced Materials
This compound (CAS: 225927-21-9 / 17980-39-1) is a colorless, low-viscosity liquid that acts as a key difunctional cross-linking agent and a chain extender.[1] The vinyl groups at either end of its short, flexible siloxane backbone are amenable to platinum-catalyzed hydrosilylation, an addition reaction with Si-H bonds.[3] This reactivity is the cornerstone of its utility, allowing for the precise construction of complex macromolecular architectures. In the pharmaceutical and medical device sectors, polymers derived from HMVTS are valued for their biocompatibility, chemical inertness, and gas permeability, finding use in applications such as medical tubing, silicone hydrogels, and drug delivery matrices.[3] The synthesis of HMVTS with high purity is therefore paramount, as residual catalysts or reaction byproducts can compromise the performance and safety of the final product.
Primary Industrial Synthesis Methodologies
While several synthetic routes exist, two methodologies dominate the industrial landscape for producing vinyl-terminated siloxanes: Hydrosilylation and Equilibration.
-
Hydrosilylation: This method involves the catalytic addition of a Si-H group across a carbon-carbon double bond.[4] While highly efficient for creating specific Si-C bonds, synthesizing a discrete molecule like HMVTS via this route can be complex.
-
Acid/Base-Catalyzed Equilibration: This is the most common and versatile industrial method for producing linear and cyclic siloxanes of various chain lengths.[5] It involves the catalytic cleavage and reformation of siloxane (Si-O-Si) bonds until a thermodynamic equilibrium is reached. By carefully controlling the ratio of a cyclic monomer to a vinyl-functional chain-terminating agent, the molecular weight distribution of the final product can be precisely managed.[6] This method allows for the production of HMVTS as a major component of the resulting mixture, which can then be isolated.
This guide will focus on the Equilibration Reaction due to its widespread industrial adoption and scalability.
Synthesis via Catalyzed Equilibration: Mechanism and Rationale
The core principle of this method is the ring-opening polymerization of a cyclic siloxane monomer, typically octamethylcyclotetrasiloxane (D₄), which is then "capped" at both ends by a vinyl-functional disiloxane to prevent the formation of high-molecular-weight polymers.
Causality of Component Selection:
-
Monomer (D₄): D₄ is an abundant, low-cost, and easily purified cyclic siloxane, making it the ideal starting material for building the siloxane backbone.
-
Chain Terminator (End-Capper): 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (MᵛⁱMᵛⁱ) is used as the end-capper. The Si-O-Si bond within MᵛⁱMᵛⁱ can also be cleaved and reformed, but the Si-Vi and Si-CH₃ bonds are stable under these conditions. Its function is to control the chain length of the final products. The molar ratio of D₄ to MᵛⁱMᵛⁱ is the primary determinant of the average degree of polymerization.
-
Catalyst: Strong acids (e.g., trifluoromethanesulfonic acid) or bases (e.g., potassium silanolate, tetramethylammonium hydroxide) are effective catalysts.[6][7] They work by attacking the siloxane bond, creating a reactive intermediate that can then react with other siloxane bonds, leading to bond rearrangement and "equilibration" of the mixture.
The reaction results in a mixture of vinyl-terminated linear siloxanes (MᵛⁱDₙMᵛⁱ) and residual cyclic siloxanes (Dₓ). The desired product, HMVTS (MᵛⁱDMᵛⁱ, where n=1), is one component in this equilibrium mixture.
Caption: Equilibration synthesis of HMVTS.
Detailed Laboratory Protocol: HMVTS Synthesis
This protocol describes a laboratory-scale synthesis that reflects the principles of industrial production.
5.1 Reagents and Equipment
| Reagent/Equipment | Purpose |
| Octamethylcyclotetrasiloxane (D₄) | Siloxane backbone monomer |
| 1,3-Divinyltetramethyldisiloxane | Chain terminating agent |
| Trifluoromethanesulfonic acid | Acid catalyst |
| Sodium Bicarbonate (5% aq. soln.) | Neutralizing agent |
| Anhydrous Magnesium Sulfate | Drying agent |
| Toluene | Solvent (for workup) |
| Three-neck round-bottom flask | Reaction vessel |
| Reflux condenser, dropping funnel | To control reaction and reagent addition |
| Magnetic stirrer, heating mantle | For mixing and temperature control |
| Nitrogen inlet | To maintain an inert atmosphere |
| Fractional distillation apparatus | For purification of the final product |
5.2 Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 1L three-neck flask with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a thermometer. Ensure all glassware is oven-dried to remove moisture.
-
Rationale: Water can interfere with the catalyst and lead to the formation of silanol (Si-OH) terminated species, creating unwanted byproducts. An inert nitrogen atmosphere prevents this.[6]
-
-
Charging Reactants: Charge the flask with octamethylcyclotetrasiloxane (D₄) and 1,3-divinyltetramethyldisiloxane. A typical molar ratio to target short chains would be approximately 1:1.
-
Initiating Reaction: Begin stirring and gently heat the mixture to 60-70°C under a slow nitrogen purge.
-
Catalyst Addition: Slowly add the trifluoromethanesulfonic acid catalyst (typically 0.1-0.5% by weight). An exotherm may be observed. Maintain the reaction temperature at 70-80°C.
-
Scientist's Note: The reaction is an equilibrium. Reaction time (typically 2-4 hours) is determined by monitoring the mixture's composition via Gas Chromatography (GC) until a stable product distribution is achieved.
-
-
Quenching and Neutralization: After the reaction reaches equilibrium, cool the mixture to room temperature. Add toluene to dilute the viscous product, then slowly add 5% sodium bicarbonate solution while stirring vigorously until the aqueous layer is neutral (pH 7).
-
Rationale: It is critical to completely neutralize the acid catalyst to stop the equilibration reaction and prevent re-equilibration during distillation, which would alter the product composition.[6]
-
-
Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer twice with deionized water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
Purification Protocol: Isolation of High-Purity HMVTS
The crude product from the equilibration reaction is a mixture of MᵛⁱDₙMᵛⁱ oligomers. Fractional vacuum distillation is the essential method for isolating HMVTS (MᵛⁱDMᵛⁱ) from the lower boiling MᵛⁱMᵛⁱ and higher boiling MᵛⁱD₂Mᵛⁱ, MᵛⁱD₃Mᵛⁱ, etc.
6.1 Equipment:
-
Vacuum pump with a cold trap
-
Distillation flask with a Vigreux or packed column
-
Distillation head with condenser and fraction collector
-
Heating mantle and vacuum-jacketed glassware
6.2 Step-by-Step Purification Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for high vacuum.
-
Distillation: Charge the distillation flask with the crude product. Apply vacuum slowly and begin heating.
-
Fraction Collection:
-
Fraction 1: Collect any residual solvent and unreacted 1,3-divinyltetramethyldisiloxane at a lower temperature.
-
Fraction 2 (Product): Carefully collect the this compound fraction at its characteristic boiling point under the applied pressure.
-
Residue: Higher molecular weight siloxanes (MᵛⁱDₙMᵛⁱ where n > 1) will remain in the distillation flask.
-
Rationale: The efficiency of the distillation column is crucial for separating species with close boiling points. A column with a high number of theoretical plates is recommended for achieving >98% purity.[8]
-
Caption: Industrial workflow for HMVTS production.
Quality Control and Characterization
To validate the purity and identity of the final product, a suite of analytical techniques is employed. This is a self-validating step to ensure the protocol was successful.
| Parameter | Method | Expected Result |
| Purity | Gas Chromatography (GC) | A major peak corresponding to HMVTS, with area % > 98%.[9] |
| Identity | ¹H NMR (CDCl₃) | Peaks at δ ≈ 5.7-6.2 ppm (m, 6H, -CH=CH₂) and δ ≈ 0.1-0.2 ppm (m, 18H, Si-CH₃).[6] |
| Structure | FTIR | Characteristic peaks for Si-O-Si stretching (≈1000-1100 cm⁻¹), C=C stretching (≈1600 cm⁻¹), and Si-CH₃ (≈1260 cm⁻¹). |
| Residual Acid | pH test of aqueous extract | Neutral (pH ≈ 7) to confirm complete removal of the catalyst. |
Safety and Handling Considerations
-
Flammability: HMVTS and its precursors are flammable liquids. All procedures should be conducted in a well-ventilated fume hood away from ignition sources.[10]
-
Catalyst: Trifluoromethanesulfonic acid is highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn during handling.
-
Distillation: Vacuum distillations pose an implosion risk. Use appropriate glassware and a safety shield.
By adhering to this detailed protocol, researchers and process chemists can reliably produce high-purity this compound suitable for demanding applications in material science and drug development.
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Vertex AI Search. How is Vinyl Terminated Silicone Fluid produced?11
-
Polymer Chemistry (RSC Publishing). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups.12
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Benchchem. This compound.1
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Scientific Spectator. Equilibration Reaction of Silicone Fluids.5
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Revue Roumaine de Chimie. The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful.18
-
Benchchem. Application Notes and Protocols: Hydrosilylation Reactions Involving Divinyltetramethyldisiloxane.3
-
ResearchGate. (PDF) Formation of organosilicon compounds in water purification processes.19
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Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE.20
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Synquest Labs. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights.24
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Sigma-Aldrich. Hydrosilylation Catalyst.Link
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ResearchGate. Reaction of “unreactive” silicone: synthesis of long-chain alkyl fluorosilicone via a simple siloxane equilibration process | Request PDF.7
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- 19. researchgate.net [researchgate.net]
- 20. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE | [gelest.com]
- 21. chemimpex.com [chemimpex.com]
- 22. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE synthesis - chemicalbook [chemicalbook.com]
- 26. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE | 1189-93-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M'D'MVi)
Welcome to the technical support guide for the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a critical precursor in advanced silicone polymer development. This document provides in-depth, experience-driven guidance to help researchers and process chemists optimize reaction yields, troubleshoot common experimental hurdles, and ensure the synthesis of high-purity material.
Section 1: Synthesis Fundamentals & Core Mechanism (FAQ)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially relevant method is the co-hydrolysis and condensation of two key chlorosilane precursors: dichloromethylvinylsilane and dichlorodimethylsilane. This method is favored for its use of readily available starting materials and its adaptability to various scales. The fundamental principle involves the controlled reaction of the Si-Cl bonds with water to form transient, highly reactive silanol (Si-OH) intermediates, which then condense to form stable siloxane (Si-O-Si) bonds.
Q2: Can you illustrate the core reaction mechanism?
Certainly. The synthesis proceeds in two primary stages: hydrolysis followed by condensation. The process is a statistical co-reaction where the stoichiometry of the precursors is the primary determinant of the final product distribution.
-
Hydrolysis: The chlorine atoms on both dichloromethylvinylsilane and dichlorodimethylsilane are rapidly replaced by hydroxyl groups upon contact with water, releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanols are unstable and readily condense with each other. A silanol can react with another silanol (releasing water) or with a chlorosilane (releasing HCl) to form the siloxane backbone.
The diagram below outlines this mechanistic pathway.
Caption: Reaction mechanism for M'D'MVi synthesis.
Section 2: Yield Optimization & Process Control
Achieving a high yield of the desired trisiloxane over other oligomers (dimers, tetramers, etc.) and cyclic byproducts is a matter of precise process control.
Q3: How does reactant stoichiometry dictate the final product distribution and yield?
Stoichiometry is the most critical parameter for maximizing the yield of this compound. The target molecule has a structure of two monofunctional "M" units (from dichloromethylvinylsilane) capping one difunctional "D" unit (from dichlorodimethylsilane).
Therefore, the ideal molar ratio of starting materials is 2 moles of dichloromethylvinylsilane to 1 mole of dichlorodimethylsilane . Deviating from this ratio will statistically favor the formation of other siloxanes, as summarized in the table below.
| Molar Ratio (ViMeSiCl₂ : Me₂SiCl₂) | Primary Expected Product(s) | Impact on Target Yield |
| > 2 : 1 | Excess M'D'MVi, plus unreacted ViMeSiCl₂ and Divinyldimethyldisiloxane | Sub-optimal; wastes vinyl precursor |
| 2 : 1 | This compound (Target) | Optimal |
| < 2 : 1 | Mixture of longer-chain vinyl-terminated polysiloxanes and cyclic species | Drastically Reduced |
Q4: What is the optimal reaction temperature and why is strict control necessary?
The hydrolysis of chlorosilanes is highly exothermic. Without effective temperature control, localized heating can promote undesirable side reactions.
-
Recommended Temperature: 0°C to 5°C.
-
Causality:
-
Minimizing Side Reactions: Lower temperatures suppress the rate of intramolecular condensation of silanediol intermediates, which is the primary pathway to forming cyclic byproducts like hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄).
-
Controlling Reaction Rate: A lower temperature allows for a more controlled, steady reaction rate, preventing dangerous pressure build-up from the evolution of HCl gas and ensuring more uniform product formation.
-
Q5: Beyond temperature, what other strategies minimize the formation of cyclic byproducts?
Minimizing cyclics is key to simplifying purification and maximizing the yield of the desired linear product.
-
Controlled Addition Rate: The chlorosilane mixture should be added slowly and sub-surface to a well-agitated mixture of water and a suitable solvent (e.g., toluene). This ensures rapid dilution and hydrolysis, minimizing the concentration of reactive silanol intermediates available for cyclization.
-
Solvent Choice: Using a non-polar solvent in which the chlorosilanes are soluble but water is not (a biphasic system) helps to control the hydrolysis at the interface and efficiently dissipates heat.
-
Prompt Workup: After the reaction is complete, the acidic aqueous layer should be separated promptly, and the organic layer neutralized (e.g., with a sodium bicarbonate solution). Residual acid can catalyze siloxane bond rearrangement during subsequent distillation, leading to the formation of cyclics and a reduction in yield.[1]
Section 3: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common issues encountered during synthesis.
Caption: Troubleshooting flowchart for M'D'MVi synthesis.
Problem 1: Low Overall Yield
-
Q: My final isolated yield is well below the theoretical maximum (~70-80%). What are the likely causes?
-
A: First, verify the stoichiometry of your chlorosilane precursors. An incorrect ratio is the most common cause of low yield for the target compound[2]. Second, review your temperature and addition logs. If the temperature spiked significantly during the addition, it's highly probable that a larger fraction of the reactants was converted into cyclic byproducts. Finally, significant losses can occur during workup if emulsions form during washing; ensure phase separation is clean.
-
Problem 2: High Levels of Impurities in Final Product
-
Q: My GC analysis shows significant peaks for cyclic siloxanes (D₃, D₄) and other oligomers. How do I improve purity?
-
A: This issue is almost always tied to the reaction conditions. The formation of cyclic siloxanes is thermodynamically favored at higher temperatures. To improve the purity of the crude product before distillation, you must tighten control over the reaction temperature, keeping it consistently below 5°C. Slowing the addition rate of the chlorosilanes can also significantly reduce the formation of these byproducts. A preparative yield of 70-75% for similar target cyclosiloxanes has been achieved by optimizing reaction conditions.[3]
-
Problem 3: Product Polymerizes or Gels During Distillation
-
Q: The material in the distillation flask became viscous and stopped distilling. What happened?
-
A: This indicates that residual acidic or basic species are present, which can catalyze the ring-opening polymerization of any cyclic impurities or the rearrangement and condensation of linear molecules at elevated temperatures. The cause is an insufficient workup. Before distilling, ensure the organic phase is washed until the aqueous layer is neutral (pH 6-7). Using a drying agent (like anhydrous MgSO₄ or Na₂SO₄) is also critical, as water can interfere with distillation.
-
Section 4: Detailed Experimental Protocols
The following protocols represent a validated starting point for synthesis and purification.
Protocol 1: Synthesis via Co-hydrolysis
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermocouple, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas).
-
Initial Charge: Charge the reactor with deionized water (10 molar excess relative to total chlorosilane) and toluene (to constitute ~40% of the final volume). Begin aggressive stirring and cool the reactor contents to 0°C.
-
Reactant Preparation: In the dropping funnel, prepare a mixture of dichloromethylvinylsilane and dichlorodimethylsilane in a precise 2:1 molar ratio .
-
Controlled Addition: Begin adding the chlorosilane mixture dropwise into the vigorously stirred, cooled water/toluene mixture. The addition rate must be controlled to maintain the internal temperature between 0°C and 5°C. (Typical addition time: 2-4 hours).
-
Digestion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour to ensure the reaction goes to completion.
-
Workup - Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower acidic aqueous layer.
-
Workup - Neutralization: Add a 5% sodium bicarbonate solution to the organic layer and stir for 15 minutes. Check the pH of the aqueous layer to ensure it is neutral (pH ~7). Separate and discard the aqueous layer. Repeat if necessary.
-
Workup - Final Wash: Wash the organic layer once with deionized water to remove residual salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene solvent using a rotary evaporator. The remaining clear liquid is the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for efficient separation.
-
Distillation: Heat the crude product under reduced pressure. The target compound, this compound, is collected. The exact boiling point will depend on the vacuum level. For reference, the non-vinylated analog 1,1,3,3,5,5-hexamethyltrisiloxane boils at 128°C at atmospheric pressure.[4][5] The vinylated product will have a slightly higher boiling point.
-
Characterization: Confirm the purity of the collected fractions using Gas Chromatography (GC) and verify the structure using ¹H and ²⁹Si NMR spectroscopy.[3]
References
- Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Molecules, 26(24), 7709.
-
MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). EP0277825A2 - Method for purifying hexamethyldisiloxane.
-
Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]
-
NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0277825B1 - Method for purifying hexamethyldisiloxane. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Retrieved from [Link]
Sources
Common side reactions in the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane and how to avoid them.
Welcome to the technical support center for the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only perform the synthesis successfully but also to understand the underlying chemical principles that govern the reaction, enabling you to navigate challenges and optimize your outcomes.
Introduction to the Synthesis
This compound is a key organosilicon intermediate, primarily utilized in the production of specialty silicone polymers and as a crosslinking agent in various formulations. The presence of terminal vinyl groups allows for further functionalization, most commonly through hydrosilylation reactions.
The synthesis of this target molecule, while conceptually straightforward, is often complicated by competing side reactions that can significantly impact yield and purity. This guide will focus on the two most common synthetic routes and provide detailed strategies to mitigate the formation of undesirable byproducts.
Core Synthesis Pathways and Side Reactions
The two predominant methods for synthesizing this compound are:
-
Co-hydrolysis of Dichlorodimethylsilane and Dichloromethylvinylsilane: This is a common industrial method but is often plagued by the formation of a complex mixture of linear and cyclic siloxanes.
-
Reaction of 1,5-Disodiumoxyhexamethyltrisiloxane with Dichloromethylvinylsilane: This method can offer higher yields of the desired product under controlled conditions.
The primary challenges in both syntheses are the competing side reactions, which include:
-
Formation of Cyclic Siloxanes: Intramolecular condensation of reactive intermediates leads to the formation of various cyclic siloxanes, with the six-membered ring (hexamethylcyclotrisiloxane, D3) and eight-membered ring (octamethylcyclotetrasiloxane, D4) being common byproducts.
-
Uncontrolled Polymerization/Gelation: Intermolecular condensation can proceed beyond the desired trisiloxane, leading to the formation of higher molecular weight oligomers and polymers, and in some cases, gelation of the reaction mixture.
The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired linear trisiloxane over these side reactions. This is often a classic case of exercising kinetic versus thermodynamic control .[1][2] Rapid reactions at lower temperatures often favor the kinetically controlled product (the desired linear trisiloxane), while higher temperatures and longer reaction times can lead to an equilibrium mixture rich in the thermodynamically more stable cyclic siloxanes.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction temperature. | - For co-hydrolysis: Maintain a low temperature (0-5 °C) during the hydrolysis step to favor the kinetic product. |
| - Incorrect stoichiometry of reactants. | - Ensure precise measurement of reactants. An excess of water in co-hydrolysis can promote cyclization. | |
| - Inefficient mixing. | - Use vigorous mechanical stirring to ensure rapid and homogeneous mixing of reactants, especially during the addition of water or chlorosilanes. | |
| - Formation of a high percentage of cyclic byproducts. | - See "High Percentage of Cyclic Byproducts" below. | |
| High Percentage of Cyclic Byproducts | - High reaction temperature. | - Lower the reaction temperature to favor intermolecular condensation over intramolecular cyclization. |
| - Slow addition of reactants. | - A faster, controlled addition of the chlorosilane mixture to the hydrolysis medium can maintain a high concentration of reactive intermediates, promoting linear chain growth. | |
| - Incorrect solvent. | - The choice of a non-polar solvent can influence the conformation of the silanol intermediates, potentially favoring cyclization. Consider solvent systems that promote intermolecular interactions. | |
| - pH of the reaction medium. | - The pH should be carefully controlled. Strongly acidic or basic conditions can catalyze the "back-biting" reactions that lead to cyclic formation. A near-neutral pH is often optimal. | |
| Premature Gelation of Reaction Mixture | - High concentration of reactants. | - Conduct the reaction at a lower concentration by using more solvent. |
| - Localized high concentration of catalyst or water. | - Ensure efficient stirring to prevent localized "hot spots" of reactivity. | |
| - Presence of trifunctional impurities (e.g., trichloromethylsilane). | - Use high-purity dichlorosilane starting materials. Trifunctional impurities will act as cross-linking agents, leading to gelation. | |
| - High reaction temperature. | - Maintain a low and controlled reaction temperature. | |
| Product is Contaminated with Higher Molecular Weight Polymers | - Reaction time is too long. | - Quench the reaction once the formation of the desired trisiloxane is maximized (monitor by GC or other suitable technique). |
| - Presence of catalytic impurities. | - Ensure all glassware is clean and free of acidic or basic residues that can catalyze further condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of cyclic siloxanes as side products?
A1: The formation of cyclic siloxanes during the hydrolysis of dichlorosilanes proceeds through the initial formation of silanetriols and silanediols. These intermediates can then undergo either intermolecular condensation to form linear chains or intramolecular condensation to form cyclic species. The formation of the thermodynamically stable six- and eight-membered rings is often favored, especially at higher temperatures and lower concentrations, where the probability of a molecule's reactive ends finding each other is increased.
Q2: How can I effectively monitor the progress of the reaction to avoid over-polymerization?
A2: Gas Chromatography (GC) is an excellent technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can quantify the disappearance of starting materials and the appearance of the desired product and major byproducts. This allows you to stop the reaction at the optimal time to maximize the yield of this compound. Other techniques like NMR spectroscopy can also be employed to analyze the reaction mixture.
Q3: What are the best practices for storing this compound to prevent degradation or polymerization?
A3: The product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). The vinyl groups can be susceptible to slow polymerization over time, especially if exposed to light, heat, or radical initiators. It is also important to protect it from moisture, which can lead to hydrolysis of the siloxane bonds.
Q4: Can I use a different catalyst for the synthesis?
A4: While the co-hydrolysis method doesn't typically employ a catalyst for the initial hydrolysis step (it's driven by the reactivity of the chlorosilanes with water), the subsequent condensation reactions can be influenced by pH. In the synthesis route involving 1,5-disodiumoxyhexamethyltrisiloxane, no external catalyst is needed as the sodium salt is a reactant. Introducing other catalysts may lead to a different product distribution and is not generally recommended without thorough investigation.
Q5: What are the most effective methods for purifying the final product?
A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. The significant difference in boiling points between the desired linear trisiloxane and the common cyclic byproducts allows for good separation.
Experimental Protocols
Protocol 1: Synthesis via Co-hydrolysis of Dichlorodimethylsilane and Dichloromethylvinylsilane
This protocol aims to favor the kinetic product by maintaining a low temperature and controlled addition of reactants.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Dichloromethylvinylsilane (CH₂(CH)Si(CH₃)Cl₂)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with a mixture of toluene and deionized water. Cool the mixture to 0-5 °C using an ice bath.
-
Prepare a mixture of dichlorodimethylsilane and dichloromethylvinylsilane in the dropping funnel.
-
With vigorous stirring, add the chlorosilane mixture dropwise to the cold water-toluene mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Protocol 2: Synthesis via 1,5-Disodiumoxyhexamethyltrisiloxane
This method can provide a higher yield of the target compound.
Materials:
-
1,5-Disodiumoxyhexamethyltrisiloxane
-
Dichloromethylvinylsilane
-
Tetrahydrofuran (THF, anhydrous)
-
Pyridine (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
Procedure:
-
In a flask under an inert atmosphere (argon or nitrogen), dissolve 1,5-disodiumoxyhexamethyltrisiloxane in anhydrous THF containing a small amount of anhydrous pyridine.[3]
-
In a separate flask, prepare a solution of dichloromethylvinylsilane in anhydrous THF.[3]
-
Cool both solutions to -60 °C.[3]
-
Simultaneously and at the same rate, add both solutions to a cooled reaction flask with vigorous stirring, maintaining the temperature at -60 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.[3]
-
The pH of the reaction mixture should be between 5 and 7.[3]
-
Remove the THF under reduced pressure.
-
Add MTBE to the residue and wash with deionized water to remove the sodium chloride precipitate.[3]
-
Separate the organic layer, dry it, and remove the solvent.
-
Purify the product by fractional distillation under reduced pressure.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthesis pathway and the competing side reactions.
Caption: Main synthesis and side reaction pathways in co-hydrolysis.
Caption: A simplified troubleshooting workflow for the synthesis.
References
- Müller, T. (2019). Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. Chemical Science.
-
Author Unknown. (2001). Intermediates of chemical assembling of oligoorganosiloxanes in hydrolysis of organochlorosilanes. Semantic Scholar. Retrieved from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2015). How to prevent gelation process? Retrieved from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Retrieved from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Retrieved from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. ResearchGate. Retrieved from [Link]
- Seymour, R. B. (1988). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Naka, K., et al. (2013). A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma. PMC. Retrieved from [Link]
- Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers.
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
ResearchGate. (2006). Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wang, F., et al. (n.d.). Supporting Information The in situ transformation of co-product formaldehyde in the reversible hydrolysis of 1,3-dixoane to get. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the breakdown of siloxanes by various processes. Retrieved from [Link]
-
Gelest. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]
- Google Patents. (n.d.). US20030119156A1 - Biosynthesis of cyclic siloxanes.
-
Gelest. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Retrieved from [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products. Retrieved from [Link]
- Google Patents. (n.d.). CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane.
Sources
Technical Support Center: Enhancing Polymer Mechanical Properties with 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V)
Welcome to the technical support center for the application of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V). This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage M2V to enhance the mechanical properties of their polymer systems. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful integration of M2V into your research and development workflows.
The Role of M2V in Polymer Modification
This compound is a versatile organosilicon compound that serves as a key intermediate in silicone chemistry.[1] Its defining feature is the presence of two terminal vinyl groups, which allows it to act as a potent cross-linking agent or chain extender in various polymer systems.[1][2] The primary mechanism of action involves the hydrosilylation reaction, where the vinyl groups of M2V react with silicon-hydrogen (Si-H) bonds in other polymer chains, typically in the presence of a platinum-based catalyst.[1][2] This process forms stable siloxane cross-links, creating a robust three-dimensional polymer network. The incorporation of the flexible trisiloxane backbone into the polymer matrix can impart a range of desirable mechanical properties, including enhanced flexibility, thermal stability, and durability.[3]
Troubleshooting Guide
This section addresses common issues encountered during the incorporation of M2V into polymer formulations.
Issue: Incomplete Curing or Low Cross-linking Density
Symptoms:
-
The final polymer is tacky, soft, or exhibits poor mechanical strength.
-
Swelling tests indicate a low cross-linking density.
-
Extractable content is high.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Inhibition | Platinum catalysts used in hydrosilylation are highly susceptible to poisoning by compounds containing nitrogen, sulfur, phosphorus, or certain metal ions. These substances can coordinate with the platinum, rendering it inactive. | 1. Purify Reactants: Ensure all monomers, polymers, and solvents are of high purity and free from potential inhibitors. Consider passing them through a column of activated carbon or alumina. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration. However, be aware that excessive catalyst can sometimes lead to side reactions or discoloration. 3. Use a Different Catalyst: If inhibition is persistent, consider a catalyst less prone to poisoning, if available for your system. |
| Incorrect Stoichiometry | The molar ratio of Si-H groups to vinyl groups is critical for achieving optimal cross-linking. An excess or deficit of either functional group will result in unreacted moieties and a poorly formed network.[4] | 1. Verify Molar Ratios: Double-check all calculations for the molar amounts of M2V and the Si-H containing polymer. 2. Characterize Starting Materials: Use techniques like NMR or titration to accurately determine the concentration of reactive groups in your starting materials. 3. Perform a Stoichiometry Study: Systematically vary the Si-H to vinyl ratio around the theoretical optimum to empirically determine the best-performing formulation. |
| Insufficient Curing Time/Temperature | Hydrosilylation is a thermally activated process. Inadequate time or temperature will lead to an incomplete reaction. | 1. Increase Curing Time: Extend the duration of the curing process at the specified temperature. 2. Increase Curing Temperature: Gradually increase the curing temperature. Be mindful of the thermal stability of all components in your formulation. 3. Monitor Reaction Progress: If possible, use techniques like rheometry or FTIR to monitor the disappearance of Si-H and vinyl peaks to determine when the reaction has reached completion. |
Issue: Phase Separation or Poor Compatibility
Symptoms:
-
The cured polymer appears cloudy or opaque.
-
Microscopy reveals distinct domains of different materials.
-
Mechanical properties are inconsistent throughout the sample.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inherent Immiscibility | M2V, being a siloxane, may have poor compatibility with highly polar or dissimilar polymer backbones, leading to macroscopic phase separation. | 1. Introduce a Compatibilizer: Utilize a copolymer or surfactant that has affinity for both the M2V and the polymer matrix to improve interfacial adhesion. 2. Modify Surface Chemistry: Consider functionalizing the polymer backbone with groups that improve miscibility with siloxanes. 3. Alter Mixing Conditions: High-shear mixing or sonication during the initial blending of components can sometimes create a more stable dispersion. |
| Premature Curing | If the cross-linking reaction begins before the components are thoroughly mixed, localized gelation can occur, leading to a heterogeneous material. | 1. Two-Part System: Keep the catalyst separate from the Si-H containing polymer until just before curing. 2. Use an Inhibitor: Incorporate a temporary inhibitor that deactivates the catalyst at room temperature but allows for activation at elevated curing temperatures. 3. Cooling During Mixing: Mix the components at a reduced temperature to slow down the initial reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for M2V in a polymer formulation?
The optimal concentration of M2V is highly dependent on the specific polymer system and the desired mechanical properties. Generally, it is used in stoichiometric amounts relative to the Si-H groups in the base polymer for full cross-linking. For applications requiring increased flexibility, sub-stoichiometric amounts can be used to create a less densely cross-linked network. It is recommended to perform a concentration-dependent study to determine the ideal loading for your application.
Q2: How does M2V affect the thermal stability of the resulting polymer?
The incorporation of the siloxane backbone from M2V generally enhances the thermal stability of the polymer.[3] The Si-O bonds in the siloxane structure have higher bond energy than typical C-C or C-O bonds in organic polymers, leading to improved resistance to thermal degradation.
Q3: Can M2V be used in UV-curable systems?
M2V itself is not inherently UV-curable. Its reactivity is based on the hydrosilylation reaction, which is typically thermally or catalytically initiated.[1] However, it can be incorporated into UV-curable formulations if other components contain functional groups that participate in photo-polymerization. For UV-curable applications requiring siloxane properties, consider using a siloxane derivative with UV-reactive moieties like oxetane or acrylate groups.[1]
Q4: Are there any safety precautions to consider when working with M2V?
As with any chemical, it is important to handle M2V in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Experimental Protocols
Protocol: Incorporation of M2V into a Silicone Elastomer
This protocol describes a general procedure for creating a cross-linked silicone elastomer using M2V.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-V)
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
This compound (M2V)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)
-
Toluene (or other suitable solvent)
Procedure:
-
Preparation of Part A (Vinyl Component): In a clean, dry flask, dissolve a known amount of PDMS-V and M2V in toluene. The ratio of PDMS-V to M2V will determine the final properties of the elastomer.
-
Preparation of Part B (Hydride Component): In a separate flask, dissolve a stoichiometric amount of PDMS-H in toluene.
-
Catalyst Addition: Add Karstedt's catalyst to Part A and stir thoroughly. A typical catalyst loading is 10-20 ppm of platinum.
-
Mixing: Combine Part A and Part B and mix vigorously until a homogeneous solution is obtained.
-
De-gassing: Place the mixture in a vacuum chamber to remove any dissolved gases.
-
Curing: Pour the mixture into a mold and cure in an oven at a predetermined temperature (e.g., 80-120 °C) until the elastomer is fully cross-linked.
-
Post-curing: For some applications, a post-curing step at a higher temperature may be necessary to ensure complete reaction and remove any residual volatile compounds.
Workflow for M2V Integration and Characterization
Caption: Experimental workflow for integrating M2V and subsequent material characterization.
Data Presentation
Table: Effect of M2V Concentration on Mechanical Properties of a Model Silicone Elastomer
| M2V Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | 4.5 | 350 | 30 |
| 2 | 5.2 | 320 | 35 |
| 5 | 6.8 | 280 | 45 |
| 10 | 8.1 | 210 | 60 |
Note: The data presented in this table is illustrative and will vary depending on the specific polymer system and experimental conditions.
Underlying Mechanisms
Sources
Catalyst selection and loading for efficient hydrosilylation with divinyltrisiloxane.
Welcome to the Technical Support Center for hydrosilylation reactions involving divinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs). As Senior Application Scientists, our goal is to combine established scientific principles with practical, field-tested insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection, loading, and general reaction conditions for the hydrosilylation of divinyltrisiloxane.
Q1: What are the most common catalysts for the hydrosilylation of divinyltrisiloxane, and how do I choose the right one?
A1: The most prevalent and effective catalysts for the hydrosilylation of divinyltrisiloxane are platinum-based complexes.[1][2] The two most common choices are:
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This is often the preferred catalyst due to its high activity, solubility in silicone-based systems, and effectiveness at low concentrations.[3][4][5] It is a Pt(0) complex and typically provides rapid curing at low to moderate temperatures.[5][6][7]
-
Speier's Catalyst (H₂PtCl₆): This was one of the first widely used hydrosilylation catalysts.[8][9] It is a Pt(IV) complex and requires an induction period for reduction to the active catalytic species.[7] While effective, it is generally less active than Karstedt's catalyst and may require higher reaction temperatures.[4][10]
Choosing the right catalyst depends on your specific application:
-
For rapid curing and high reactivity at or near room temperature, Karstedt's catalyst is generally the superior choice.[3][6]
-
If cost is a major concern and moderate reaction conditions are acceptable , Speier's catalyst can be a viable option.
-
For applications requiring UV curing , photoactivated catalysts like (MeCp)PtMe₃ are available.[3]
Beyond platinum, other transition metals like rhodium, nickel, and iron are being explored as lower-cost alternatives, although they may exhibit different selectivity and activity.[2][11][12]
Q2: What is the typical catalyst loading for Karstedt's and Speier's catalysts in these reactions?
A2: Catalyst loading is a critical parameter that influences reaction rate, cost, and the potential for side reactions. The loading is typically expressed in parts per million (ppm) of platinum relative to the total weight of the reactants.
| Catalyst | Typical Loading (ppm Pt) | Temperature Range (°C) | Key Considerations |
| Karstedt's Catalyst | 5 - 100 ppm[3][13] | Room Temperature - 115°C[6][13] | Highly active; lower loadings are often sufficient.[3] |
| Speier's Catalyst | 10 - 200 ppm | 80 - 110°C[10] | Less active than Karstedt's, may require higher loading and temperature.[10] |
It is always recommended to start with a lower catalyst loading (e.g., 10-20 ppm) and optimize based on the observed reaction rate and desired outcome. Unnecessarily high catalyst concentrations can lead to side reactions and discoloration of the final product.[14]
Q3: My reaction is very fast and difficult to control. How can I moderate the reaction rate?
A3: The high activity of platinum catalysts, especially Karstedt's, can sometimes lead to rapid, exothermic reactions that are difficult to manage.[15] To control the reaction rate, you can employ several strategies:
-
Use of Inhibitors: Inhibitors are compounds that temporarily bind to the platinum center, preventing the catalytic cycle from proceeding at room temperature.[1][16] The inhibitory effect is overcome by heating, allowing for controlled initiation of the reaction. Common inhibitors include:
-
Use of Moderators: Moderators, such as vinyl-containing siloxanes, can be added to the catalyst solution to slow down the reaction at room temperature while allowing for a fast cure at elevated temperatures.[3]
-
Lower Catalyst Loading: Reducing the amount of catalyst will proportionally decrease the reaction rate.
-
Temperature Control: Running the reaction at a lower temperature will slow down the kinetics.
The choice and concentration of an inhibitor should be carefully optimized to achieve the desired pot life and curing profile.
Q4: What are the common side reactions I should be aware of?
A4: While hydrosilylation is generally a high-yield reaction, several side reactions can occur, impacting product purity and yield.[2][17] These include:
-
Alkene Isomerization: The platinum catalyst can catalyze the isomerization of the terminal vinyl group to an internal, less reactive alkene.[2]
-
Dehydrogenative Silylation: This results in the formation of a vinylsilane and hydrogen gas, consuming the Si-H reactant without the desired addition.[2][18]
-
Disproportionation of Hydrosiloxanes: This can occur as an unwanted side reaction.[19]
Careful control of reaction conditions, particularly temperature and catalyst loading, can help to minimize these side reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the hydrosilylation of divinyltrisiloxane.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity or Poisoning | Verify the age and storage conditions of the catalyst. Check for the presence of known catalyst poisons in reactants or solvents. | Use a fresh batch of catalyst. Purify reactants and solvents to remove potential poisons such as sulfur compounds, amines, phosphorus compounds, and tin salts.[3][6] |
| Incorrect Stoichiometry | Review calculations for the molar ratio of Si-H to vinyl groups. | Ensure a slight excess of the Si-H reactant (e.g., 1.1:1 to 1.2:1) to drive the reaction to completion.[13] |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the reaction temperature. For Speier's catalyst, ensure the temperature is high enough to overcome the activation barrier.[10] |
| Presence of an Inhibitor | Check if an inhibitor was intentionally or unintentionally added. | If an inhibitor is present, ensure the reaction is heated to a temperature sufficient to overcome the inhibition.[16] |
Problem 2: Sluggish or Incomplete Reaction
| Possible Cause | Diagnostic Check | Recommended Solution |
| Low Catalyst Loading | Verify the amount of catalyst added. | Incrementally increase the catalyst loading. Be cautious of adding too much, which can lead to side reactions. |
| Poor Mixing | Observe the reaction mixture for phase separation or inadequate agitation. | Improve stirring efficiency to ensure proper mixing of reactants and catalyst. |
| Thermal Degradation of Catalyst | Note if the reaction was run at excessively high temperatures for a prolonged period. | Optimize the reaction temperature; avoid exceeding the thermal stability limits of the catalyst. |
| Reactant Purity | Analyze reactants for impurities using techniques like GC-MS or NMR. | Purify reactants to remove any inhibiting impurities. |
Problem 3: Formation of Side Products or Discoloration
| Possible Cause | Diagnostic Check | Recommended Solution |
| High Catalyst Loading | Review the amount of catalyst used. | Reduce the catalyst concentration to the minimum required for an efficient reaction. |
| High Reaction Temperature | Monitor the reaction temperature. | Lower the reaction temperature to minimize thermally induced side reactions like alkene isomerization.[2] |
| Oxygen Contamination | Check for leaks in the reaction setup if running under an inert atmosphere. | Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Catalyst Decomposition | Observe for the formation of a black precipitate (platinum black). | While platinum black is generally considered inactive, its formation indicates catalyst instability.[2] Consider using a more stable catalyst formulation or adding a stabilizing ligand. For product discoloration, purification with activated carbon may be effective.[14] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in hydrosilylation reactions.
Caption: Troubleshooting decision tree for hydrosilylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst
This protocol outlines a general method for the hydrosilylation of a divinyltrisiloxane with a hydridosilane.
Materials:
-
Divinyltrisiloxane
-
Hydridosilane (e.g., 1,1,3,3-tetramethyldisiloxane)
-
Karstedt's catalyst solution (typically in xylene or vinylsiloxane)
-
Anhydrous toluene (or other suitable solvent, if not running neat)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or three-neck round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet.
-
Reagents: Under an inert atmosphere, charge the flask with the divinyltrisiloxane and anhydrous solvent (if applicable).
-
Catalyst Addition: Add the calculated amount of Karstedt's catalyst solution (e.g., 10 ppm Pt) to the stirred mixture.[13]
-
Hydrosilane Addition: Slowly add the hydridosilane dropwise to the reaction mixture. The reaction can be exothermic, so control the addition rate to maintain the desired temperature.[15]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C).
-
Monitoring: Monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2100-2200 cm⁻¹) or ¹H NMR (disappearance of Si-H proton signal).[10][20]
-
Work-up: Once the reaction is complete, the product can be used as is, or the solvent can be removed under reduced pressure. If necessary, the product can be purified by distillation or column chromatography to remove any residual catalyst or side products.
Catalytic Cycle (Chalk-Harrod Mechanism)
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[8][10]
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). [Link]
- Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
-
Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals. [Link]
-
INHIBITORS OF HYDROSILYLATION CATALYSTS. European Patent Office. [Link]
-
Examples of non-platinum hydrosilylation catalysts. ResearchGate. [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel). [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Karstedt catalysts. Johnson Matthey. [Link]
-
Platinum Catalysts for Hydrosilation. Scientific Spectator. [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis. [Link]
-
Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition. [Link]
-
Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate. [Link]
-
The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. [Link]
-
Hydrosilylation. Wikipedia. [Link]
-
Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. Semantic Scholar. [Link]
-
Speier's catalyst. ResearchGate. [Link]
-
Hydrosilylation: Removing black/golden colour from product. Reddit. [Link]
-
Potential hazard in hydrosilylation of D4Vi with D4H. American Chemical Society. [Link]
-
Side reactions along with hydrosilylation reaction. ResearchGate. [Link]
-
Karstedt's catalyst. Wikipedia. [Link]
-
1,3‐Divinyltetramethyldisiloxane. ResearchGate. [Link]
-
Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]
-
(PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. ResearchGate. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
-
Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates. ResearchGate. [Link]
-
Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate. [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]
- 16. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Temperature and solvent effects on 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane polymerization.
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the polymerization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. As Senior Application Scientists, we have compiled this resource to address common challenges and questions related to the effects of temperature and solvent on this specific polymerization process. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound, with a focus on how temperature and solvent choice can be the root cause and the solution.
Issue 1: Inconsistent or Low Polymerization Rate
Question: My polymerization of this compound is proceeding much slower than expected, or the rate is not reproducible. How can I address this?
Answer: Inconsistent or slow polymerization rates are frequently linked to both temperature and solvent choice, which collectively influence initiator efficiency and chain propagation kinetics.
-
Temperature Effects: The rate of polymerization is generally proportional to the temperature. However, an overly high temperature can lead to side reactions or initiator decomposition, which can ultimately inhibit the polymerization. For instance, in cationic ring-opening polymerization of cyclic siloxanes, higher temperatures can favor chain scission reactions, leading to a broader molecular weight distribution and potentially lower overall conversion.
-
Solvent Polarity and Coordination: The polarity of the solvent plays a crucial role. In anionic polymerization, a polar aprotic solvent like tetrahydrofuran (THF) can solvate the counter-ion, leading to a more reactive "free" silanolate anion and a significant increase in the polymerization rate compared to non-polar solvents like toluene or hexane. However, in cationic polymerization, a solvent that is too nucleophilic can compete with the monomer for coordination to the active center, thereby slowing down the reaction.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Begin by running a series of small-scale reactions at different temperatures (e.g., 40°C, 60°C, 80°C) while keeping all other parameters constant.
-
Monitor monomer conversion over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Plot conversion versus time to determine the reaction rate at each temperature. Select the temperature that provides a reasonable rate without evidence of side products.
-
-
Solvent Screening:
-
If the rate is still suboptimal, consider the solvent system. If you are using a non-polar solvent like hexane, try a more polar solvent such as toluene or THF.
-
Be mindful of the type of polymerization. For anionic polymerization, THF is often a good choice to accelerate the reaction. For cationic systems, a less coordinating solvent like dichloromethane might be more appropriate.
-
Ensure your solvent is rigorously dried, as trace amounts of water can terminate the active species in both anionic and cationic polymerizations.
-
Data-Driven Insights: Solvent Effects on Anionic Polymerization Rate
| Solvent | Dielectric Constant (approx.) | Typical Observation |
| Hexane | 1.9 | Slow polymerization rate due to tight ion-pairing. |
| Toluene | 2.4 | Moderate polymerization rate. |
| Tetrahydrofuran (THF) | 7.6 | Significantly faster polymerization rate due to solvent-separated ion pairs. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The resulting polymer from my reaction has a very high polydispersity index (PDI > 1.5). How can I achieve a more controlled polymerization?
Answer: A high PDI is indicative of a lack of control over the polymerization process, often stemming from chain transfer reactions, termination reactions, or slow initiation relative to propagation. Both temperature and solvent are key factors that can be adjusted to mitigate these issues.
-
Temperature Influence on Side Reactions: Elevated temperatures can increase the rate of undesirable side reactions. In the context of siloxane polymerization, "backbiting" or intramolecular cyclization is a common chain transfer reaction that can broaden the molecular weight distribution. This process is often more pronounced at higher temperatures.
-
Solvent's Role in Stabilizing Active Centers: The solvent can influence the stability of the propagating species. A solvent that effectively solvates the active center without terminating it can lead to a more controlled polymerization. For instance, in certain living polymerizations, the presence of a coordinating solvent can suppress chain transfer and termination reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high PDI.
Experimental Protocol for Narrowing PDI:
-
Lower the Temperature: Reduce the reaction temperature in 10-20°C increments. While this will slow down the polymerization, it will likely have a more significant inhibitory effect on side reactions.
-
Solvent Selection for Stability: In anionic polymerization, consider using a mixture of a non-polar solvent (like hexane) with a small amount of a polar modifier (like THF). This can provide a good balance between a reasonable reaction rate and a controlled polymerization by moderating the reactivity of the propagating chain end.
-
Ensure High Purity: Impurities, especially water or other protic species, can act as terminating agents and broaden the PDI. Ensure all reagents and the reaction vessel are scrupulously dried.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the solvent in the anionic polymerization of this compound?
A1: In anionic polymerization, the propagating species is a silanolate anion with a corresponding counter-ion (e.g., Li+, K+). The solvent's primary role is to solvate this ion pair.
-
Non-polar solvents (e.g., hexane, toluene): In these solvents, the anion and counter-ion exist as a "contact ion pair." The reactivity of the anionic center is lower in this state.
-
Polar aprotic solvents (e.g., THF): These solvents can effectively solvate the cation, leading to a "solvent-separated ion pair" or even "free ions." This separation increases the reactivity of the anionic propagating center, resulting in a faster polymerization rate.
Caption: Solvent effect on ion pair state in anionic polymerization.
Q2: How does temperature affect the equilibrium between linear polymer and cyclic byproducts?
A2: The polymerization of many siloxanes, including those derived from this compound, is a reversible process that involves an equilibrium between the linear polymer chains and cyclic siloxane species. Temperature plays a critical role in shifting this equilibrium.
-
Thermodynamics: The ring-opening polymerization of cyclic siloxanes is often enthalpically driven but entropically disfavored. At higher temperatures, the entropic contribution becomes more significant, favoring the formation of smaller, cyclic molecules. This can lead to a decrease in the overall yield of high molecular weight linear polymer.
-
Ceiling Temperature (Tc): For any given monomer concentration, there is a "ceiling temperature" above which polymerization is thermodynamically unfavorable. While the Tc for many siloxanes is quite high, operating at unnecessarily high temperatures can still push the equilibrium towards the formation of cyclic byproducts.
Q3: Can you provide a general starting protocol for the controlled polymerization of this compound?
A3: The following is a representative protocol for the anionic polymerization of this compound to achieve a relatively controlled molecular weight and narrow PDI.
Materials:
-
This compound (purified by distillation over CaH2)
-
Anhydrous hexane
-
Anhydrous THF
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous, degassed methanol (for termination)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Solvent and Monomer Addition: Anhydrous hexane (e.g., 100 mL) is transferred to the flask via cannula. The purified this compound (e.g., 5 g) is then added via syringe.
-
Initiation: The solution is cooled to 0°C. A calculated amount of s-BuLi initiator is added dropwise via syringe to achieve the target molecular weight. The solution may develop a pale yellow color.
-
Propagation: After 30 minutes of initiation, a small amount of anhydrous THF (e.g., 1-2% by volume) is added to accelerate the polymerization. The reaction is allowed to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the viscosity.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous, degassed methanol.
-
Purification: The polymer is precipitated in a large excess of methanol, re-dissolved in a minimal amount of hexane, and re-precipitated. This process is repeated three times.
-
Drying: The final polymer is dried under high vacuum to a constant weight.
References
Purification techniques for high-purity 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane.
Welcome to the technical support center for the purification of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals who require this versatile molecule in high purity for their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.
I. Understanding the Compound and Its Impurities
This compound is a key intermediate in silicone chemistry, particularly valued for its terminal vinyl groups that facilitate hydrosilylation reactions. These reactions are fundamental in the creation of cross-linked polymers and other functionalized siloxanes. However, its synthesis can result in a variety of impurities that can significantly impact the performance of downstream applications.
Common Impurities:
-
Cyclic Siloxanes: Such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), which are often byproducts of siloxane synthesis.
-
Silanol-Terminated Siloxanes: Formed due to incomplete reactions or hydrolysis, these can interfere with polymerization and affect the stability of the final product.[1]
-
Higher Molecular Weight Siloxanes: Oligomers and polymers that can form due to side reactions or premature polymerization.[1]
-
Residual Catalysts: Platinum-based catalysts used in synthesis can remain in the crude product and need to be removed.
-
Hydrolysis Byproducts: The vinyl groups are generally stable, but under certain acidic or basic conditions, hydrolysis can occur, leading to the formation of silanols.[2][3]
II. Core Purification Techniques: A Comparative Overview
Achieving high purity for this compound typically involves one or a combination of the following techniques. The choice of method depends on the nature and concentration of the impurities, as well as the desired final purity.
| Technique | Principle | Effective For Removing | Considerations |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Cyclic siloxanes, higher molecular weight oligomers, and some synthesis precursors. | The vinyl groups can be susceptible to thermally induced polymerization. Reduced pressure is crucial to lower the boiling point and minimize thermal stress. |
| Adsorption Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel, activated carbon). | Polar impurities like silanol-terminated siloxanes and residual catalysts. | The choice of adsorbent and eluent is critical for effective separation. |
| Chemical Treatment | Use of chemical agents to neutralize or remove specific impurities. | Acidic or basic residues, and certain catalytic species. | Requires careful selection of reagents to avoid side reactions with the desired product. |
III. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
A. Fractional Vacuum Distillation
Q1: My distillation is proceeding very slowly, and I'm not getting good separation. What could be the issue?
A1: Several factors could be at play:
-
Inadequate Vacuum: Ensure your vacuum system is capable of reaching and maintaining a low pressure (e.g., 5-20 mmHg).[4] Leaks in the glassware joints are a common culprit. Check that all joints are properly sealed and greased.
-
Insufficient Heating or Uneven Boiling: The heating mantle should provide uniform heat to the distillation flask to ensure smooth boiling. A stir bar is essential for vacuum distillation to prevent bumping, as boiling stones are ineffective under vacuum.[5]
-
Column Efficiency: For effective separation of components with close boiling points, a fractional distillation column with a sufficient number of theoretical plates is necessary. If you are using a simple distillation setup, upgrading to a packed column (e.g., with Raschig rings or Vigreux indentations) can significantly improve separation.
Q2: I've noticed the formation of a gel-like substance in my distillation flask. What is happening and how can I prevent it?
A2: The formation of gels is a strong indication of premature polymerization of the vinyl groups.[1] This is often triggered by excessive heat. Here’s how to address this:
-
Lower the Distillation Temperature: The primary reason for using a vacuum is to reduce the boiling point of your compound and thus the required temperature. Ensure your vacuum is deep enough to allow for distillation at a safe temperature.
-
Use a Polymerization Inhibitor: Adding a small amount of a suitable polymerization inhibitor, such as certain phenolic compounds or quinones, to the crude product before distillation can help prevent the vinyl groups from reacting.[6][7] The choice and concentration of the inhibitor should be carefully considered to avoid introducing new impurities.
-
Minimize Distillation Time: Prolonged exposure to elevated temperatures increases the risk of polymerization. Optimize your distillation parameters to complete the process as efficiently as possible.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus, ensuring all glassware is dry and free of cracks. Use a Claisen adapter to provide an extra neck for a thermometer or a capillary for introducing a fine stream of air or nitrogen to promote smooth boiling.[8]
-
Sample Preparation: Charge the distillation flask with the crude this compound and a magnetic stir bar. If concerned about polymerization, add a suitable inhibitor.
-
System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from volatile vapors.
-
Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the operational pressure. The main fraction of this compound should be collected at approximately 77-82°C at 20 mmHg.[4]
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air.
Sources
- 1. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. US20150259365A1 - Preparation method of vinyl-terminated siloxane - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Copolymerization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V)
Welcome to the technical support guide for the copolymerization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V). This resource is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address the common challenges encountered when working with this versatile yet complex monomer. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
M2V is a valuable building block in silicone chemistry, prized for its ability to introduce flexibility and specific functionalities into polymer backbones.[1] Its two terminal vinyl groups, however, present a significant synthetic challenge: a high propensity for cross-linking, which can lead to premature gelation and the formation of insoluble materials.[1][2] This guide provides a structured approach to troubleshooting these and other related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M2V) and why is it used in copolymerization?
M2V is an organosilicon compound with a short siloxane backbone [(CH₃)₂Si(O)]₂Si(CH₃)₂ capped with two vinyl groups (-CH=CH₂). Its molecular formula is C₁₀H₂₄O₂Si₃.[1] It is used as a comonomer to incorporate the unique properties of siloxanes into organic polymers, such as:
-
Flexibility: The Si-O-Si backbone is highly flexible, lowering the glass transition temperature (Tg) of the resulting copolymer.
-
Thermal Stability: Siloxane bonds are generally more stable at higher temperatures than carbon-carbon backbones.
-
Biocompatibility: Polysiloxanes are known for their low toxicity and biocompatibility.
-
Reactive Sites: The vinyl groups provide handles for further chemical modification, such as through hydrosilylation.[1]
Q2: What is the primary challenge when copolymerizing M2V?
The principal challenge is managing the reactivity of its two vinyl groups. As a divinyl monomer, M2V acts as a cross-linker. During polymerization, after one vinyl group has reacted and been incorporated into a growing polymer chain, the second ("pendant") vinyl group remains. If this pendant vinyl group reacts with another growing chain, it forms a cross-link. An accumulation of these cross-links leads to the formation of an infinite polymer network, a phenomenon known as gelation, which transforms the reaction mixture from a liquid into an insoluble solid gel.[2][3]
Q3: Can M2V be used in controlled or "living" radical polymerization techniques?
Yes, and it is often recommended. Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide better control over the polymerization of divinyl monomers compared to conventional free-radical methods.[4][5] These methods can help delay the onset of gelation by keeping the concentration of active radical species low, thereby reducing the probability of chain-chain coupling reactions.[6] This allows for the synthesis of more complex architectures like branched or star polymers before the gel point is reached.
Troubleshooting Guide
This section is organized by common experimental problems. For each issue, we explore the potential causes and provide actionable protocols for resolution.
Problem 1: Premature Gelation or Formation of Insoluble Polymer
This is the most frequent issue encountered with M2V. The transition from a viscous liquid to a solid gel can be abrupt and is often observed at low monomer conversion.[3]
-
High Monomer and/or M2V Concentration: The probability of intermolecular cross-linking (a second-order process involving two polymer chains) increases significantly with the concentration of polymer chains and pendant vinyl groups.
-
High Initiator Concentration: While seemingly counterintuitive, a very high initiator concentration can create a large number of short chains rapidly, increasing the overall concentration of reactive chain ends and pendant vinyls, which can accelerate gelation. Conversely, a very low initiator concentration leads to high molecular weight chains, where a single cross-linking event can have a more dramatic effect on viscosity.
-
High Conversion: As the polymerization progresses and monomer is consumed, the relative concentration of polymer chains and their pendant vinyl groups increases, making cross-linking reactions statistically more favorable.
-
Inappropriate Solvent: A poor solvent can cause polymer coils to collapse, increasing the effective local concentration of pendant vinyl groups within a smaller volume and promoting intramolecular cyclization over desired intermolecular propagation.
Solution 1.1: Optimize Reaction Concentration
The most effective strategy to delay gelation is to reduce the reaction concentration.[7] Lowering the concentration of both the comonomer and M2V disfavors intermolecular reactions (cross-linking) and favors intramolecular reactions (cyclization) or simple propagation.
-
Protocol:
-
Start by running the reaction at a total monomer concentration of 10-20% (w/v) in a suitable solvent (e.g., toluene, THF, anisole).
-
Systematically increase the concentration in subsequent experiments (e.g., 30%, 50%) while carefully monitoring the viscosity.
-
Identify the highest possible concentration that allows you to reach the desired monomer conversion before the gel point. The gel point can be identified as the moment a magnetic stir bar stops rotating or when the solution no longer flows.[3]
-
Solution 1.2: Control Monomer Feed
If M2V is significantly more reactive than the comonomer, it will be consumed early in the reaction, leading to a high density of pendant vinyl groups on the initial polymer chains and promoting early gelation. A semi-batch or continuous addition approach can mitigate this.
-
Protocol:
-
Charge the reactor with the monovinyl comonomer, solvent, and initiator.
-
After initiating the polymerization, begin a slow, continuous feed of M2V (or a mixture of M2V and the comonomer) into the reactor using a syringe pump.
-
The feed rate should be calibrated to maintain a low and constant concentration of M2V in the reaction mixture, thus minimizing the instantaneous concentration of pendant vinyl groups.
-
Diagram: Troubleshooting Workflow for Premature Gelation
A decision-making workflow for diagnosing and solving premature gelation.
Problem 2: Inconsistent or Undesired Copolymer Composition
You may find that the final copolymer has a different ratio of M2V to the comonomer than the initial feed ratio. This is due to differing monomer reactivities.
-
Unequal Monomer Reactivity Ratios: In copolymerization, the composition is governed by the reactivity ratios, r₁ and r₂.[7] These ratios describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1), the other monomer (r < 1), or have no preference (r = 1). If the reactivity ratios of M2V and your comonomer are significantly different, one monomer will be consumed faster than the other. This leads to "compositional drift" as the reaction progresses, resulting in polymer chains that are heterogeneous in composition and a final product that does not reflect the initial feed ratio.
-
High Conversion: This issue is exacerbated at high conversions. The monomer that is more reactive will be depleted early, and the polymer formed later in the reaction will be composed almost entirely of the less reactive monomer.
-
Protocol: Experimental Determination of Monomer Reactivity Ratios This protocol is based on the low-conversion method, which is most common for determining reactivity ratios.
-
Setup a Series of Reactions: Prepare 5-7 reaction vials with varying initial molar feed ratios ([M₁]₀/[M₂]₀) of your comonomer (M₁) and M2V (M₂). The ratios should span a wide range, for example: 90:10, 75:25, 50:50, 25:75, and 10:90.
-
Initiate Polymerization: Add a fixed, identical amount of initiator and solvent to each vial. Place them in a controlled temperature bath and initiate polymerization.
-
Ensure Low Conversion: This is the most critical step. Stop each reaction at very low total monomer conversion (<10%). This ensures that the monomer feed ratio has not significantly changed, allowing the use of the simpler instantaneous copolymer composition equation. The reaction time required to achieve <10% conversion will need to be determined in preliminary experiments.
-
Isolate and Purify Polymer: Precipitate the formed copolymer in a non-solvent (e.g., methanol for polystyrene copolymers), filter, and dry under vacuum to a constant weight.
-
Determine Copolymer Composition: Use an analytical technique to measure the molar ratio of the two monomers in the purified copolymer. ¹H NMR spectroscopy is often suitable. For M2V, the integral of the methyl protons on the siloxane backbone can be compared to a characteristic peak of the comonomer (e.g., aromatic protons for styrene).
-
Calculate Reactivity Ratios: With the data for the initial monomer feed ratio (f₁) and the resulting copolymer composition (F₁), use a method like Fineman-Ross or Kelen-Tüdős to graphically or computationally determine the reactivity ratios, r₁ and r₂.
-
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Premature Gelation | High concentration of reactants | Lower total monomer concentration. |
| High conversion | Stop the reaction at a lower conversion. | |
| Batch reaction kinetics | Use a semi-batch or continuous feed of M2V. | |
| Inconsistent Composition | Unequal monomer reactivities | Determine the monomer reactivity ratios experimentally. |
| High conversion | Stop reactions at low conversion or use the reactivity ratios to model and control the feed. | |
| Low Monomer Conversion | Steric hindrance from M2V | Increase reaction temperature or time; screen different initiators. |
| Inefficient initiator | Ensure initiator half-life is appropriate for the reaction temperature. |
Diagram: Ideal vs. Real Copolymerization of a Divinyl Monomer
Comparison of idealized linear chain growth versus the real-world outcome of cross-linking.
References
-
Wiley, R. H., & Sale, E. E. (1960). TRACER TECHNIQUES FOR THE DETERMINATION OF MONOMER REACTIVITY RATIOS. II. MONOMER REACTIVITY RATIOS IN COPOLYMERIZATIONS WITH DIVINYL MONOMERS. J. Polymer Sci., 42, 491-500. [Link]
-
Karak, S., & Voit, B. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
-
Khan, A., & Bhaskar, R. (2013). Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). Molecules, 18(12), 14668-14680. [Link]
-
Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(9), 1781-1785. [Link]
-
Polanowski, P., Jeszka, J. K., & Matyjaszewski, K. (2009). Gelation in Living Copolymerization of Monomer and Divinyl Cross-Linker: Comparison of ATRP Experiments with Monte Carlo Simulations. Macromolecules, 42(18), 6988-6995. [Link]
-
Okay, O. (2009). Suppression of inhomogeneities in hydrogels formed by free-radical crosslinking copolymerization. Progress in Polymer Science, 34(4), 348-379. [Link]
-
Zlatanic, A., Radojcic, D., Wan, X., & Dvornic, P. R. (2018). Copolymers Based on Dimethylsiloxane and Diphenylsiloxane Units. Silicon, 10, 1-13. [Link]
-
Połyscope. (n.d.). Copolymer overview. CoPolDB. [Link]
-
Butler, G. B. (1982). COPOLYMER COMPOSITION. California Institute of Technology. [Link]
-
Matyjaszewski, K. (2005). Controlled/living Radical Polymerization. Materials Today, 8(1), 26-33. [Link]
-
Podosenova, N. G., & Samarin, A. F. (2001). Copolymerization of divinyl and monovinyl monomers. Russian Journal of Applied Chemistry, 74(10), 1713-1724. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. TRACER TECHNIQUES FOR THE DETERMINATION OF MONOMER REACTIVITY RATIOS. II. MONOMER REACTIVITY RATIOS IN COPOLYMERIZATIONS WITH DIVINYL MONOMERS (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Copolymer overview [copoldb.jp]
- 7. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
How to control the molecular weight distribution in divinyltrisiloxane-based polymers.
Welcome to the technical support center for the synthesis and control of divinyltrisiloxane-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile materials. The physical properties of your final polymer—be it an elastomer for a medical device or a matrix for drug delivery—are fundamentally dictated by its molecular weight (MW) and molecular weight distribution (MWD).[1][2][3] This document provides in-depth, practical guidance in a question-and-answer format to help you precisely control these critical parameters and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are molecular weight (MW) and molecular weight distribution (MWD), and why are they critical for my polymer's properties?
A1: Synthetic polymerization reactions produce polymer chains of varying lengths, meaning there is no single molecular weight but rather a distribution.[2][4] We use statistical averages to describe this:
-
Number Average Molecular Weight (Mₙ): The total weight of the polymer sample divided by the total number of moles of polymer chains.[1][2] It is highly sensitive to the presence of low-molecular-weight chains.
-
Weight Average Molecular Weight (Mₙ): An average that gives more weight to heavier polymer chains.[1][2] It is more indicative of bulk properties like mechanical strength and melt viscosity.
-
Polydispersity Index (PDI) or Dispersity (Đ): This is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). It quantifies the breadth of the molecular weight distribution.[2]
The MWD is critical because it directly influences the final material's performance. A narrow MWD often leads to more defined thermal transitions and predictable mechanical properties, while a broader MWD can improve processability for some applications.[3][5]
Q2: What are the primary synthesis routes for controlling the MWD of divinyltrisiloxane-based polymers?
A2: There are two main strategies, each offering different levels of control:
-
Anionic Ring-Opening Polymerization (AROP): This is the most precise method for achieving well-defined polysiloxanes with narrow MWDs.[6][7] It involves the ring-opening of strained cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃), using an anionic initiator like sec-butyllithium.[7] Because termination and chain-transfer reactions are largely absent, this is considered a "living" polymerization, allowing for excellent control over molecular weight and architecture.[8][9]
-
Hydrosilylation Polymerization: This is a step-growth polyaddition reaction involving the addition of a Si-H bond across a vinyl group, typically catalyzed by a platinum complex like Karstedt's catalyst.[10][11][12] While highly efficient and versatile for creating cross-linked networks and block copolymers, as a step-growth method, it inherently produces polymers with a broader molecular weight distribution (Đ ≈ 2.0).[2][13]
Q3: How does the monomer-to-initiator ratio allow me to control molecular weight in Anionic ROP?
A3: In a living anionic polymerization, each initiator molecule ideally generates one growing polymer chain. Therefore, the final number-average degree of polymerization (DPₙ) is directly proportional to the initial molar ratio of monomer to initiator.
DPₙ = (M₀ / I₀) * Conversion
Where M₀ is the initial moles of monomer and I₀ is the initial moles of initiator.
By precisely controlling this ratio, you can target a specific molecular weight. For example, decreasing the amount of initiator relative to the monomer will result in longer polymer chains and a higher molecular weight.[14]
| M₀/I₀ Ratio | Target Mₙ ( g/mol ) | Expected PDI (Đ) |
| 50:1 | ~11,100 | < 1.1 |
| 100:1 | ~22,200 | < 1.1 |
| 200:1 | ~44,400 | < 1.1 |
| (Data assumes 100% conversion of D₃ monomer, Mₙ = 222.46 g/mol ) |
Q4: What is "backbiting" in AROP, and how can I prevent it to maintain a narrow MWD?
A4: Backbiting is an intramolecular chain transfer reaction where the active anionic chain end attacks a silicon atom along its own backbone, cleaving off a small, stable cyclic oligomer (like D₄ or D₅) and forming a new, shorter active chain.[15] This process randomizes the chain lengths and broadens the MWD, leading to a thermodynamic equilibrium mixture of ~85% linear polymer and ~15% cyclic species.[8][15]
To suppress backbiting and maintain kinetic control:
-
Use Strained Monomers: Start with highly strained cyclotrisiloxanes (D₃). Their high ring strain favors rapid propagation, which outcompetes the backbiting reaction.
-
Control Temperature: Keep the reaction temperature low. While this may slow the reaction, it disproportionately slows the backbiting reaction, which has a higher activation energy than propagation.
-
Use a Promoter: Solvents like tetrahydrofuran (THF) can be used as promoters to accelerate the polymerization, allowing high conversion to be reached before significant backbiting occurs.[8]
-
Timely Termination: Quench the reaction promptly once the desired monomer conversion is achieved. This deactivates the anionic chain ends before they can engage in significant backbiting.
Q5: Can I control MWD using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization?
A5: Yes, RAFT polymerization is a powerful controlled radical polymerization technique that can be used to synthesize polymers with precise control over molecular weight and achieve very low PDI values.[16][17] While not typically used to create the polysiloxane backbone itself, it is an excellent method for growing well-defined side chains from a functionalized divinyltrisiloxane-based polymer or for creating block copolymers.[18][19] Control is achieved by carefully selecting the RAFT agent and managing the molar ratios of monomer, RAFT agent, and initiator.[20]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My Polydispersity Index (PDI) is unexpectedly high (e.g., > 1.5) in an Anionic ROP.
This is a common issue indicating a loss of "living" character in your polymerization. The following decision tree can help diagnose the cause.
Sources
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- 2. agilent.com [agilent.com]
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- 13. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Siloxane Crosslinkers: A Comparative Analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Introduction: The Central Role of Crosslinkers in Silicone Elastomer Performance
In the formulation of high-performance silicone elastomers, the selection of a crosslinking agent is a critical decision that dictates the ultimate physicochemical properties of the cured material. These crosslinkers form the covalent bonds that transform liquid silicone polymers into a robust, three-dimensional network. The architecture of this network—its density, uniformity, and the flexibility of its constituent chains—directly influences macroscopic properties such as hardness, tensile strength, elongation, and thermal stability.
This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how crosslinker selection can be leveraged to tailor silicone formulations for specific, demanding applications. We will provide an in-depth comparison of several classes of vinyl-functional siloxane crosslinkers, with a particular focus on the performance of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) . The comparisons are supported by a synthesis of literature data and an explanation of the underlying chemical principles.
The predominant chemistry for curing these systems is the platinum-catalyzed hydrosilylation reaction, an addition-cure mechanism where a hydride-functional siloxane (Si-H) reacts with a vinyl-functional siloxane (Si-CH=CH₂) to form a stable ethyl bridge (-Si-CH₂-CH₂-Si-).[1] This reaction is favored for its efficiency and the absence of byproducts, which ensures minimal shrinkage and high purity of the final elastomer.[2]
Featured Crosslinker: this compound (HMVTS)
HMVTS is a short-chain, linear siloxane with vinyl groups at both ends of its trisiloxane backbone.[3] Its well-defined molecular structure and low molecular weight (260.55 g/mol ) make it a highly efficient crosslinker.[3] The two terminal vinyl groups are readily accessible for hydrosilylation reactions, allowing for the rapid formation of a densely crosslinked network.[3]
Molecular Structure:
Caption: Molecular structure of this compound (HMVTS).
The compact and precise nature of HMVTS allows formulators to achieve a high crosslink density. From a mechanistic standpoint, a higher concentration of crosslinking points per unit volume generally leads to a harder, more rigid material with a higher modulus. Therefore, HMVTS is an excellent choice when the goal is to create a stiff and robust silicone elastomer.
Comparative Siloxane Crosslinkers
To understand the unique contributions of HMVTS, we will compare it against three other classes of vinyl-functional crosslinkers, each imparting distinct properties to the final elastomer network.
Linear Vinyl-Terminated Polydimethylsiloxanes (PDMS)
These are long, flexible polymer chains with vinyl groups at both ends.[4] Their molecular weight can vary significantly, which provides a key variable for tuning properties.
-
Causality of Performance: Longer PDMS chains between vinyl groups create a looser, less densely crosslinked network. This results in softer, more flexible elastomers with higher elongation at break but lower tensile strength and hardness compared to networks formed with short-chain crosslinkers like HMVTS.
Cyclic Vinyl Siloxanes (e.g., 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, D4V)
D4V is a cyclic molecule with a rigid siloxane ring and four vinyl groups.[4][5] This tetra-functionality and rigid structure lead to the formation of well-defined and tightly crosslinked networks.[4]
-
Causality of Performance: The rigid, cyclic nature of the D4V core restricts the mobility of the polymer chains at the crosslink points. This structural constraint often results in elastomers with good thermal stability and a moderate to high modulus.[4]
Vinyl MQ Resins
These are complex, three-dimensional, cage-like silicate structures.[6] The "M" refers to monofunctional (CH₃)₃SiO₁/₂ units, and the "Q" refers to tetrafunctional SiO₄/₂ units. Vinyl groups are incorporated into the structure.
-
Causality of Performance: Vinyl MQ resins act as reinforcing agents.[6] Their rigid, nanoparticle-like structure provides significant reinforcement to the silicone matrix, much like fillers such as fumed silica. This leads to a substantial increase in hardness and tensile strength, though often at the expense of elongation.[2] They are particularly useful for creating high-durometer elastomers and for enhancing the mechanical strength of liquid silicone rubber (LSR) systems.[6]
Performance Comparison: A Data-Driven Analysis
The choice of crosslinker directly impacts the mechanical and thermal properties of the resulting silicone elastomer. The following tables summarize typical performance data compiled from various sources. It is important to note that these values represent ranges, and absolute performance will depend on the complete formulation, including the base polymer, filler type and loading, and cure conditions.[4]
Table 1: Comparative Mechanical Properties
| Crosslinker Type | Representative Structure | Typical Shore A Hardness | Typical Tensile Strength (MPa) | Typical Elongation at Break (%) | Data Source(s) |
| Short-Chain Linear (HMVTS) | Divinyltrisiloxane | Est. 40-70 | Est. 5.0-8.0 | Est. 200-500% | [4] |
| Long-Chain Linear PDMS | Vinyl-Terminated PDMS | 20 - 70 | 2.0 - 7.0 | 100 - 600 | [4] |
| Cyclic Vinyl Siloxane | D4V | 30 - 60 | 5.0 - 8.0 | 300 - 800 | [4] |
| Vinyl MQ Resin | Methyl Vinyl MQ Resin | 40 - 80 | 6.0 - 10.0 | 100 - 500 | [4] |
Note: Estimated values for HMVTS are based on the established principle that shorter, more functional crosslinkers lead to higher crosslink density, resulting in increased hardness and tensile strength, and reduced elongation compared to long-chain linear PDMS.
Table 2: Comparative Thermal Stability
| Crosslinker Type | Representative Structure | Onset of Decomposition (Td5% in °C) | Data Source(s) |
| Short-Chain Linear (HMVTS) | Divinyltrisiloxane | Est. 400-450 | [4][7] |
| Long-Chain Linear PDMS | Vinyl-Terminated PDMS | 400 - 450 | [4] |
| Cyclic Vinyl Siloxane | D4V | ~450 | [4] |
| Vinyl MQ Resin | Methyl Vinyl MQ Resin | 450 - 500 | [4] |
Note: The onset of decomposition is defined as the temperature at which 5% weight loss occurs, as measured by thermogravimetric analysis (TGA). This can be influenced by residual catalyst and other additives.[4] The thermal stability of HMVTS-crosslinked networks is expected to be similar to other linear siloxane systems.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of comparative data, standardized testing methodologies are paramount. Below are detailed protocols for key experiments used to characterize the performance of silicone elastomers.
Experimental Workflow Overview
Caption: Standard experimental workflow for comparing siloxane crosslinkers.
Protocol 1: Mechanical Property Testing
-
Sample Preparation:
-
Thoroughly mix the vinyl-functional base polymer, the selected vinyl siloxane crosslinker, the hydride-functional crosslinking agent, and the platinum catalyst in the desired ratios. The molar ratio of vinyl groups to hydride groups is a critical parameter that controls crosslink density.[8]
-
Degas the mixture under vacuum to eliminate any entrapped air, which can act as a defect point.[4]
-
Cast the degassed mixture into dumbbell-shaped molds as specified by ASTM D412 for tensile testing and into flat sheets of at least 6 mm thickness for hardness testing.
-
Cure the samples according to the formulation's requirements (e.g., at a specific temperature for a set duration).
-
-
Tensile Testing (ASTM D412):
-
Condition the cured dumbbell specimens at 23 ± 2°C for at least 3 hours before testing.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (typically 500 ± 50 mm/min) until the specimen ruptures.
-
Record the tensile strength (maximum stress before rupture) and elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer for most silicone elastomers.
-
Place the cured sheet on a hard, flat surface.
-
Press the durometer foot firmly and evenly onto the specimen, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value on the scale within one second of firm contact. Take multiple readings at different locations and report the average.
-
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Prepare a small sample (typically 5-10 mg) of the cured elastomer.
-
TGA Measurement:
-
Place the sample in a TGA crucible.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 600°C.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis: Determine the onset of decomposition temperature (Td5%), which is the temperature at which 5% of the initial sample mass has been lost.
Protocol 3: Crosslink Density Determination by Swelling Method
The density of crosslinks in a polymer network can be estimated using the Flory-Rehner equation, which relates crosslink density to the equilibrium swelling of the elastomer in a suitable solvent.
-
Sample Preparation: Cut a small, precisely weighed sample of the cured elastomer (m_dry).
-
Solvent Immersion: Immerse the sample in a compatible solvent (e.g., toluene for PDMS) in a sealed container at a constant temperature.
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which is confirmed by periodic weighing until a constant weight is achieved.
-
Weight Measurement: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it immediately (m_swollen).
-
Calculation: The volume fraction of the polymer in the swollen gel (v_p) is calculated, and this value is used in the Flory-Rehner equation to determine the crosslink density (ν). A lower degree of swelling corresponds to a higher crosslink density.
Conclusion: Selecting the Optimal Crosslinker for Your Application
The choice of a vinyl siloxane crosslinker is a powerful tool for tuning the performance of silicone elastomers. This guide demonstrates that the molecular architecture of the crosslinker—its size, shape, and functionality—has a direct and predictable impact on the final properties of the material.
-
This compound (HMVTS) , with its short, well-defined structure, is ideal for creating elastomers with high crosslink density, leading to increased hardness and modulus.
-
Long-chain vinyl-terminated PDMS offers flexibility, allowing for the formulation of softer, more elastic materials.
-
Cyclic vinyl siloxanes like D4V provide a balance of properties and good thermal stability due to their rigid core structure.
-
Vinyl MQ resins are the premier choice for reinforcement, significantly boosting tensile strength and hardness for the most demanding applications.
A thorough understanding of these structure-property relationships, validated by standardized experimental protocols, empowers researchers and developers to rationally design silicone materials with precisely tailored performance characteristics to meet the advanced requirements of their specific applications.
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Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8. (n.d.). ResearchGate. [Link]
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What is the difference between 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane and 1,1,3,3,5,5-hexamethyltrisiloxane?
A Comparative Guide: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane vs. 1,1,3,3,5,5-hexamethyltrisiloxane
An In-Depth Analysis for Researchers and Formulation Scientists
In the vast landscape of organosilicon chemistry, trisiloxanes serve as fundamental building blocks and functional fluids. Among them, this compound and 1,1,3,3,5,5-hexamethyltrisiloxane appear structurally similar, yet their performance and applications diverge dramatically. This guide provides a detailed comparison of their chemical nature, reactivity, and functional roles, supported by experimental insights to inform material selection and experimental design.
The core difference lies in the two terminal vinyl groups (C=C) on the divinyl variant, which transform it from a stable, non-reactive fluid into a versatile reactive intermediate. In contrast, the fully methylated 1,1,3,3,5,5-hexamethyltrisiloxane is characterized by its chemical inertness.
Molecular Structure and Physicochemical Properties
The foundational difference between these two molecules is immediately apparent in their structures. The presence of terminal vinyl groups on this compound introduces sites of high reactivity, a feature completely absent in the saturated methyl groups of 1,1,3,3,5,5-hexamethyltrisiloxane.
Caption: Molecular structures of the two trisiloxanes.
This structural difference dictates their physicochemical properties and, consequently, their applications.
| Property | This compound | 1,1,3,3,5,5-hexamethyltrisiloxane | Source(s) |
| CAS Number | 17980-39-1 | 1189-93-1 | [1][2] |
| Molecular Formula | C₁₀H₂₄O₂Si₃ | C₆H₂₀O₂Si₃ | [3][4] |
| Molecular Weight | 260.55 g/mol | 208.48 g/mol | [3][4] |
| Boiling Point | ~80 °C @ 20mmHg | 128 °C | [1][2] |
| Density | ~0.86 g/mL | 0.822 g/mL @ 25°C | [2] |
| Refractive Index | Not widely reported | n20/D 1.383 | [2] |
| Key Feature | Two terminal vinyl groups | Fully methylated, no reactive groups | [3] |
Reactivity and Mechanism of Action: The Role of the Vinyl Group
The defining difference is the reactivity endowed by the vinyl groups. This compound is a key monomer in hydrosilylation (or addition-cure) reactions. This process involves the addition of a silicon-hydride (Si-H) bond across the vinyl's carbon-carbon double bond, typically catalyzed by a platinum complex like Karstedt's catalyst.[5] This reaction is fundamental to the formation of cross-linked silicone networks, such as elastomers and gels.[3]
The mechanism, known as the Chalk-Harrod mechanism, involves the catalyst cycling through oxidative addition, olefin coordination, and reductive elimination steps to form a stable silicon-carbon bond.[5]
Caption: Hydrosilylation reaction forming a silicone network.
Conversely, 1,1,3,3,5,5-hexamethyltrisiloxane lacks these reactive sites. Its Si-CH₃ and Si-O bonds are highly stable, making it largely inert under typical processing conditions. This stability makes it suitable for applications where chemical inertness is paramount.
Comparative Applications
This compound: Its primary role is as a cross-linking agent or chain extender in the synthesis of silicone polymers.[3] Specific applications include:
-
Silicone Elastomers: Forms the backbone of addition-cure silicone rubbers used in medical devices, seals, and microfluidics.[5]
-
Adhesives and Coatings: A key component in formulating biocompatible adhesives and protective coatings.[5]
-
Functionalized Polysiloxanes: Acts as a precursor for creating more complex silicone materials with tailored properties.[3]
1,1,3,3,5,5-hexamethyltrisiloxane: Its inertness and physical properties make it a valuable functional fluid .[6] Common uses include:
-
Solvents and Cleaning Agents: Its low surface tension and volatility are ideal for precision cleaning in electronics and as a carrier fluid.
-
Lubricants and Hydraulic Fluids: Provides excellent thermal stability and lubrication for industrial machinery.[6]
-
Cosmetic Formulations: Used as an emollient in skin and hair care products to provide a smooth, non-greasy feel.[6]
-
Silylating Agent: In some chemical syntheses, it can be used as a silylating agent.[2][7]
Experimental Data: Demonstrating Reactivity Differences
To empirically validate the difference in reactivity, a comparative hydrosilylation experiment can be performed. The protocol below outlines a method to monitor the change in viscosity when each trisiloxane is subjected to curing conditions.
Objective: To demonstrate the cross-linking capability of this compound versus the non-reactivity of 1,1,3,3,5,5-hexamethyltrisiloxane in a model hydrosilylation system.
Materials:
-
This compound
-
1,1,3,3,5,5-hexamethyltrisiloxane (as a negative control)
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene
-
Toluene (anhydrous)
-
Viscometer
-
Reaction vials, magnetic stirrer, and hot plate
Procedure:
-
Preparation of Reaction Mixtures:
-
Mixture A (Divinyl): In a vial, combine 10g of hydride-terminated PDMS with a stoichiometric amount of this compound in 20mL of toluene.
-
Mixture B (Hexamethyl): In a separate vial, combine 10g of hydride-terminated PDMS with a molar equivalent amount of 1,1,3,3,5,5-hexamethyltrisiloxane in 20mL of toluene.
-
-
Initial Viscosity Measurement: Measure and record the initial viscosity of both Mixture A and Mixture B at room temperature (T=0).
-
Initiation of Reaction: Add 10 µL of Karstedt's catalyst solution to each mixture. Begin stirring and heat the vials to 80°C.
-
Data Collection: At 15-minute intervals for 2 hours, take an aliquot from each mixture and measure its viscosity at a controlled temperature.
Caption: Experimental workflow for comparative viscosity analysis.
Expected Results:
| Time (minutes) | Viscosity of Mixture A (Divinyl) (cP) | Viscosity of Mixture B (Hexamethyl) (cP) |
| 0 | ~5 | ~5 |
| 15 | ~50 | ~5 |
| 30 | ~500 | ~5 |
| 60 | ~5,000 | ~5 |
| 90 | >20,000 (Gel formation) | ~5 |
| 120 | Solid Elastomer | ~5 |
The data clearly illustrates that Mixture A undergoes a rapid and dramatic increase in viscosity, indicating successful cross-linking and polymer network formation. Mixture B shows no significant change, confirming the non-reactive nature of 1,1,3,3,5,5-hexamethyltrisiloxane under these conditions.
Conclusion
While both this compound and 1,1,3,3,5,5-hexamethyltrisiloxane are trisiloxanes, their functionalities are worlds apart. The choice between them is dictated entirely by the intended application.
-
Choose this compound when you require a reactive component for building cross-linked silicone polymers, such as in the formulation of elastomers, gels, adhesives, and specialty coatings.
-
Choose 1,1,3,3,5,5-hexamethyltrisiloxane when you need a stable, inert fluid with low surface tension and good thermal properties, for applications like solvents, lubricants, or cosmetic emollients.
Understanding this fundamental difference in reactivity is critical for researchers and developers working to innovate within the field of materials science and chemical formulation.
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-
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A Comparative Performance Evaluation of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Diverse Polymer Systems
In the realm of polymer modification, the quest for enhanced performance characteristics is perpetual. Crosslinking agents and reactive intermediates play a pivotal role in tailoring the final properties of a polymer system, and among these, organosilicon compounds have carved out a significant niche. This guide provides an in-depth comparative analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V), a linear divinyl-functionalized trisiloxane, and its performance relative to other common alternatives in various polymer matrices. This document is intended for researchers, scientists, and formulation experts in materials science and drug development who seek to optimize their polymer systems through a comprehensive understanding of crosslinker structure-property relationships.
Introduction to this compound (M2V) and its Alternatives
This compound, with the chemical formula C₁₀H₂₄O₂Si₃, is a trisiloxane derivative featuring two terminal vinyl groups.[1] These vinyl functionalities are the cornerstone of its reactivity, enabling it to participate in hydrosilylation reactions, a highly efficient and clean crosslinking mechanism.[1] This makes M2V a valuable component in addition-cure silicone elastomers, as well as a potential modifier for other polymer systems.
The choice of a crosslinking agent is a critical determinant of the final material's performance.[2][3] While M2V is a versatile molecule, a range of alternative compounds offers unique advantages for specific applications. This guide will focus on the comparison of M2V with the following classes of alternatives:
-
Other Vinyl-Functional Siloxanes: This category includes both linear and cyclic siloxanes with varying numbers of vinyl groups and different backbone structures. A key comparator is 1,3-divinyltetramethyldisiloxane (DVTMDSO), a shorter-chain divinyl siloxane.[3]
-
Vinyl-Functional Silanes: These are monomeric silanes with vinyl and alkoxy groups, such as vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO).[2]
-
Peroxide-Cure Co-agents: In systems cured via free-radical initiation by peroxides, multifunctional organic molecules like triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are used to enhance crosslinking efficiency.[2]
The structure of the crosslinker significantly influences the network architecture and, consequently, the macroscopic properties of the elastomer, including mechanical strength, thermal stability, and swelling behavior.[4]
Performance Comparison in Silicone Elastomer Systems
Silicone elastomers, particularly those cured via platinum-catalyzed hydrosilylation, represent the primary application area for M2V and its vinyl-functional counterparts. The fundamental reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group of the siloxane, forming a stable ethyl bridge and creating a three-dimensional network.[5]
Curing Characteristics and Network Formation
The structure of the crosslinker directly impacts the resulting network structure. Shorter, more rigid crosslinkers like DVTMDSO can lead to a tighter network with a higher crosslink density compared to the more flexible trisiloxane backbone of M2V at the same molar concentration. This, in turn, affects the mechanical and thermal properties of the cured elastomer.
Mechanical Properties
The mechanical properties of a silicone elastomer, such as hardness, tensile strength, and elongation at break, are critically dependent on the crosslink density and network structure.[4]
| Crosslinker/Curing System | Polymer Matrix | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Divinyltetramethyldisiloxane (DVTMDSO) | Polydimethylsiloxane (PDMS) | 40 - 60 | 5 - 9 | 300 - 600 | [3] |
| Vinyltrimethoxysilane (VTMO) | Methyl Vinyl Silicone Rubber | Lower than DVTMDSO systems | Lower than DVTMDSO systems | Higher than DVTMDSO systems | [3] |
| TMPTMA (in peroxide-cured system) | High Consistency Silicone Rubber (HCR) | Higher than systems without co-agent | 8.8 | 450 | [2] |
| No Co-agent (peroxide-cured) | High Consistency Silicone Rubber (HCR) | Lower than systems with co-agents | 7.5 | 550 | [2] |
Note: The values presented are typical ranges and can vary significantly based on the specific formulation, including the molecular weight of the base polymer, the ratio of vinyl to hydride groups, and the type and loading of fillers.
Generally, a higher crosslink density leads to increased hardness and tensile strength but reduced elongation at break. The flexibility of the M2V backbone may impart a lower modulus and higher elongation compared to more rigid crosslinkers, assuming equivalent crosslink densities.
Thermal Stability
The thermal stability of silicone elastomers is a key attribute. The inherent strength of the Si-O bond provides excellent high-temperature resistance.[7] The structure of the crosslinker can influence the onset of thermal degradation. Introducing phenyl groups into the siloxane backbone, for instance, can further enhance thermal and oxidative stability.[8]
Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability, determining the onset of decomposition (the temperature at which 5% weight loss occurs). While direct comparative TGA data for M2V is scarce, it is expected to exhibit the high thermal stability characteristic of silicone polymers.
Swelling Behavior
The swelling of a cured elastomer in a solvent is inversely proportional to its crosslink density. A lower swelling ratio indicates a more tightly crosslinked network.
| Crosslinker/Curing System | Polymer Matrix | Swelling Ratio (%) in Toluene | Reference |
| Divinyltetramethyldisiloxane (DVTMDSO) | Polydimethylsiloxane (PDMS) | 114.2 | [3] |
| TMPTMA (in peroxide-cured system) | High Consistency Silicone Rubber (HCR) | Lower swelling indicates higher crosslink density | [2] |
| No Co-agent (peroxide-cured) | High Consistency Silicone Rubber (HCR) | Higher swelling than systems with co-agents | [2] |
The longer, more flexible chain of M2V might allow for a slightly higher degree of swelling compared to a shorter crosslinker like DVTMDSO at the same vinyl group concentration, reflecting a potentially lower effective crosslink density.
Performance in Other Polymer Systems
The utility of M2V extends beyond silicone elastomers. Its reactive vinyl groups can be leveraged to modify other polymer systems, acting as a crosslinker, coupling agent, or reactive diluent.
Polyacrylate Systems
Divinyl-terminated polysiloxanes have been used to modify polyacrylates via mini-emulsion polymerization.[9] The incorporation of the siloxane moiety can lead to several benefits:
-
Improved Hydrophobicity: The presence of the siloxane can increase the water contact angle of the resulting polymer film, enhancing its water resistance.[9]
-
Enhanced Flexibility: The flexible siloxane backbone can improve the toughness and flexibility of the typically more rigid polyacrylate matrix.[9]
-
Thermal Stability: Siloxanes can also improve the thermal stability of the modified polyacrylate.[9]
In a study on divinyl-terminated polysiloxane modified polyacrylates, experimental results showed an increase in the hydrophobicity and toughness of the films obtained from the crosslinked latex.[9]
Epoxy Resin Systems
Siloxanes and silanes are often introduced into epoxy resin backbones to enhance performance.[10] The incorporation of a divinyl siloxane like M2V could potentially offer:
-
Increased Toughness: The flexible siloxane segments can toughen the brittle epoxy matrix, improving its impact resistance.
-
Lowered Water Absorption: The hydrophobic nature of the siloxane can reduce the water absorption of the cured epoxy resin.[10]
-
Improved Dielectric Properties: The low polarity of the siloxane segment can lead to improved dielectric properties.[10]
Experimental results with bisphenol A-based epoxy resins containing siloxane segments have shown good thermal stability, with decomposition temperatures at 5% weight loss in the range of 346–348 °C in a nitrogen atmosphere.[10]
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Preparation and Curing of Silicone Elastomers (Addition Cure)
Objective: To prepare standardized silicone elastomer test specimens for mechanical and thermal analysis.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS) base polymer
-
Hydride-functional siloxane crosslinker (e.g., polymethylhydrosiloxane)
-
This compound (M2V) or alternative crosslinker
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Reinforcing filler (e.g., fumed silica), optional
-
Two-roll mill or planetary mixer
-
Vacuum chamber for degassing
-
Compression molding press
-
Molds for test specimens (as per ASTM standards)
Protocol:
-
Compounding: If using a filler, soften the PDMS base polymer on a two-roll mill. Gradually add the reinforcing filler until a homogeneous mixture is achieved.
-
Preparation of Pre-polymer Mixture: In a clean container, thoroughly mix the vinyl-terminated PDMS base polymer with the hydride-functional siloxane crosslinker. The molar ratio of Si-H groups to vinyl groups is a critical parameter and should be carefully controlled (typically ranging from 1.1:1 to 2:1).
-
Crosslinker Addition: Add the specified amount of M2V or the alternative vinyl-functional crosslinker to the pre-polymer mixture and mix until homogeneous.
-
Catalyst Addition: Add the platinum catalyst to the mixture. The concentration is typically in the parts-per-million range. Mix thoroughly but gently to avoid incorporating excessive air.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. The material will expand and then collapse.
-
Curing: Pour the degassed mixture into the appropriate molds. Cure at the desired temperature. For room temperature vulcanizing (RTV) systems, allow to cure at ambient temperature for 24 hours. For systems requiring heat, use a compression molding press or an oven at a specified temperature (e.g., 150 °C) for a defined time (e.g., 15 minutes).
-
Post-Curing: For some applications, a post-cure step (e.g., 4 hours at 200 °C) may be necessary to remove volatile by-products and stabilize the mechanical properties.
Causality of Experimental Choices:
-
Si-H to Vinyl Ratio: This ratio is crucial in controlling the crosslink density. An excess of Si-H groups is often used to ensure complete reaction of the vinyl groups and to compensate for any side reactions.
-
Catalyst Concentration: The catalyst concentration affects the cure speed. Higher concentrations lead to faster curing but can also reduce the working time (pot life).
-
Curing Temperature and Time: These parameters are optimized to achieve complete crosslinking without causing thermal degradation of the polymer.
-
Post-Cure: This step helps to ensure the complete reaction of all functional groups and removes any volatile organic compounds, leading to a more stable material with consistent properties.
Mechanical Property Testing
Objective: To determine the tensile properties and hardness of the cured elastomer.
Protocols:
-
Hardness: Measure the Shore A hardness of the cured specimens using a durometer according to ASTM D2240.
-
Tensile Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and modulus according to ASTM D412. Dumbbell-shaped specimens are typically used.
Thermal Stability Analysis
Objective: To evaluate the thermal stability of the cured elastomer.
Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample (5-10 mg) of the cured elastomer into a TGA pan.
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.
Visualization of Mechanisms and Workflows
Hydrosilylation Crosslinking Mechanism
Caption: The hydrosilylation reaction mechanism for crosslinking silicone elastomers.
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for the preparation and performance evaluation of silicone elastomers.
Conclusion
This compound (M2V) is a versatile and effective crosslinking agent, particularly in addition-cure silicone elastomer systems. Its performance is intrinsically linked to its molecular structure—a flexible trisiloxane backbone terminated by two reactive vinyl groups. When compared to alternatives, the choice of crosslinker presents a trade-off in properties. Shorter, more rigid divinyl siloxanes may lead to higher hardness and tensile strength, while the flexibility of M2V can be advantageous for applications requiring higher elongation and toughness.
Beyond silicones, M2V and similar divinyl-functional siloxanes show promise as performance-enhancing additives in other polymer systems like polyacrylates and epoxy resins, where they can improve hydrophobicity, flexibility, and thermal stability. The selection of the optimal crosslinking agent is, therefore, a critical decision in formulation development, requiring a thorough understanding of the structure-property relationships and the specific demands of the end-use application. This guide provides a foundational framework for making such informed decisions, supported by established experimental protocols for robust comparative evaluation.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
For researchers, scientists, and drug development professionals working with silicon-based materials, the precise quantification of reactive intermediates like 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is paramount for ensuring product quality, reaction stoichiometry, and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the accurate determination of this key vinyl-functionalized siloxane, supported by experimental data and field-proven insights.
Introduction: The Analytical Imperative for a Versatile Building Block
This compound is a critical precursor in the synthesis of a wide array of silicone polymers and hybrid materials. Its two terminal vinyl groups are reactive sites for hydrosilylation, a fundamental reaction in silicone chemistry.[1] The concentration of these vinyl groups directly influences the cross-linking density and the final physicochemical properties of the resulting polymer. Therefore, robust and validated analytical methods for its quantification are not just a matter of procedural accuracy but a cornerstone of rational material design and quality control. This guide will compare three principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and the required level of structural information. For this compound, each of the following techniques offers distinct advantages and considerations.
Gas Chromatography (GC): A High-Sensitivity Approach
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for a relatively low-molecular-weight siloxane like this compound.
Principle: The compound is volatilized and separated from other components in a gaseous mobile phase as it passes through a stationary phase within a capillary column. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, or a Mass Spectrometer (MS), which provides structural information for definitive identification.
Expertise & Experience: The primary challenge in the GC analysis of siloxanes is the potential for thermal degradation or rearrangement in the injector port or on the column, which can lead to inaccurate quantification. This is particularly relevant for vinyl-functionalized siloxanes. To mitigate this, a well-deactivated injector liner and a stable, low-polarity column are crucial. A method employing an acetone extraction with an internal standard, such as dodecane, has been shown to be effective for quantifying volatile siloxanes in various silicone matrices, minimizing the injection of non-volatile components that can contaminate the system.[2]
Trustworthiness: A validated GC method for siloxanes will demonstrate excellent linearity over the desired concentration range, typically with a correlation coefficient (R²) > 0.99. Precision is generally high, with relative standard deviations (RSD) of less than 5%. Accuracy, determined by spike and recovery experiments, should fall within 95-105%. The limit of quantification (LOQ) can reach the low parts-per-million (ppm) level, making GC an excellent choice for trace analysis.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
While GC is often the first choice for volatile siloxanes, HPLC offers a viable alternative, particularly for less volatile or thermally sensitive analogs, or when analyzing complex mixtures where GC resolution is insufficient.
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. For this compound, both normal-phase and reversed-phase chromatography can be considered.
Expertise & Experience:
-
Reversed-Phase (RP) HPLC: This is the more common HPLC mode. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). For siloxanes, which are generally non-polar, RP-HPLC provides good retention and separation from polar impurities.
-
Normal-Phase (NP) HPLC: An NP setup utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane/isopropanol).[3] This can be advantageous for separating isomers or closely related siloxanes.
Due to the lack of a strong chromophore in this compound, UV detection can be challenging. A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often more suitable for the quantification of siloxanes.[4]
Trustworthiness: A validated HPLC method should demonstrate linearity with an R² > 0.99. Precision is typically characterized by an RSD of less than 5%, and accuracy should be within 90-110%. The LOQ will be dependent on the detector used, with CAD and ELSD offering sensitivity in the low microgram-per-milliliter (µg/mL) range.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structural Quantification
¹H NMR spectroscopy is a primary analytical technique that provides both qualitative and quantitative information based on the structure of the molecule. For the quantification of functional groups like vinyl moieties in siloxanes, it is often considered the most direct and reliable method.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei (protons) to resonate at frequencies characteristic of their chemical environment. The area under each resonance peak is directly proportional to the number of protons giving rise to that signal.
Expertise & Experience: The beauty of ¹H NMR for quantifying this compound lies in its simplicity and directness. The vinyl protons (Si-CH=CH₂) have a distinct chemical shift (typically 5.7-6.2 ppm) that is well-resolved from the methyl protons (Si-CH₃) which appear around 0.1-0.2 ppm. By integrating the signals of the vinyl protons and comparing them to the integral of the methyl protons, a direct measure of the vinyl group content can be obtained without the need for a calibration curve, provided the structure is known. For absolute quantification, a certified internal standard can be used.[5]
Trustworthiness: Quantitative ¹H NMR (qNMR) is a highly accurate and precise technique. When properly validated, it can achieve an accuracy of ±2% and a precision (RSD) of less than 2%.[5] The method is inherently linear. The LOQ is generally higher than that of chromatographic methods, typically in the millimolar (mM) concentration range, making it more suitable for the analysis of bulk materials and reaction monitoring rather than trace analysis.
Quantitative Data Summary
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-CAD/ELSD) | ¹H Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Volatility-based separation | Polarity-based separation | Nuclear spin properties |
| Selectivity | High | High (tunable with phase chemistry) | Very High (structurally specific) |
| Sensitivity (Typical LOQ) | Low ppm (ng/mL) | Low µg/mL | mM range (high µg/mL to mg/mL) |
| Precision (RSD) | < 5% | < 5% | < 2% |
| Accuracy | 95-105% | 90-110% | 98-102% |
| Analysis Time | 10-30 minutes | 15-45 minutes | 5-15 minutes |
| Strengths | High sensitivity, suitable for trace analysis | Versatile, suitable for non-volatile compounds | Direct quantification, no calibration needed for relative purity, high precision and accuracy |
| Limitations | Potential for thermal degradation | Requires a universal detector, lower sensitivity than GC | Lower sensitivity, not suitable for trace analysis |
Experimental Protocols
Workflow for GC-FID Analysis
Caption: Gas Chromatography-FID workflow for quantification.
Step-by-Step Methodology:
-
Internal Standard and Calibration Standard Preparation:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a stock solution of the internal standard (e.g., dodecane) in acetone.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL vial.
-
Add 10.0 mL of the internal standard solution in acetone.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
GC-FID Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Detector: FID at 275 °C.
-
-
Analysis:
-
Inject 1 µL of each calibration standard and sample.
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Workflow for HPLC-CAD Analysis
Caption: HPLC-CAD workflow for quantification.
Step-by-Step Methodology:
-
Calibration Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-CAD Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Analysis:
-
Inject 10 µL of each calibration standard and sample.
-
Integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Workflow for ¹H NMR Analysis
Caption: ¹H NMR workflow for quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.[6]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the vinyl proton signals (multiplet, typically around 5.7-6.2 ppm).
-
Integrate the area of the methyl proton signals (singlet, typically around 0.1-0.2 ppm).
-
The molar ratio of vinyl groups to methyl groups can be calculated. Since the number of methyl protons (18) and vinyl protons (6) in the pure molecule is known, the purity can be determined.
-
Conclusion and Recommendations
The selection of the optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For high-sensitivity and trace-level quantification , such as monitoring residual monomer in a final product, GC-FID or GC-MS is the recommended technique.
-
For routine quality control of bulk material where high precision and accuracy are paramount, ¹H NMR is the superior choice due to its directness and robustness.
-
HPLC with a universal detector offers a valuable alternative, particularly for complex matrices or when analyzing samples that may not be suitable for GC.
It is imperative that any chosen method is fully validated in your laboratory according to ICH guidelines to ensure the reliability and defensibility of the generated data.[7][8] By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method for their specific needs.
References
- CES-Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Cefic.
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Almac Group. (n.d.). Validation of a GC-FID headspace method for quantitative detection of silicone oils (siloxane polymers) within the lyophilisation life cycle. Retrieved from [Link]
- Tonhi, E., Collins, K. E., & Collins, C. H. (2006). High-performance liquid chromatographic stationary phases based on polysiloxanes with different chain lengths thermally immobilized on silica supports.
- Alopaeus, M. (2015).
- Andersson, T. (2005). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Diva-portal.org.
- Brothers, H. M., et al. (2017). Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography. International Journal of Cosmetic Science, 39(6), 625-634.
- separationsNOW.com. (2017, December 11).
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ResearchGate. (n.d.). Siloxanes and Reverse Phase HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. Retrieved from [Link]
- CES-Silicones Europe. (2019, January 11). New analytical methods quantify siloxanes in silicone products.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Medicinal Chemistry, 57(12), 10.1021/jm401733q.
- Wang, W., et al. (2018). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. ACS Omega, 3(1), 440-446.
- Thermo Fisher Scientific. (n.d.). Analysis of Silicone Oils by High Performance Liquid Chromatography and Corona Charged Aerosol Detection.
- ResearchGate. (2017, July 7).
- Agilent. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.
- CES-Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
-
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597.
- Google Patents. (n.d.). CN106596457B - Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample.
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ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.).
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GL Sciences. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
- International Journal of Trends in Emerging Research and Development. (2024, December 13).
- SciSpace. (2013, March 21).
- Sparr, E. S., et al. (2012). Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(8), 2247-2258.
- Mojsiewicz-Pienkowska, K., et al. (2005). Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils. Food Additives and Contaminants, 22(5), 440-446.
- Phenomenex. (n.d.).
- Wang, D., et al. (2020). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Chemistry, 8, 597.
- LCGC. (2020, June 4).
- NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. WebBook.
- Phenomenex. (n.d.). LC Technical Tip.
- Collins, C. H., et al. (2013). Characterization of stationary phases based on polysiloxanes thermally immobilized onto silica and metalized silica using supercritical fluid chromatography with the solvation parameter model.
- Sowiński, J., et al. (2021).
- Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience.
- Sowiński, J., et al. (2021).
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ResearchGate. (n.d.). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane.
- ResearchGate. (2024, September 3).
- Santa Cruz Biotechnology. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane.
- ChemicalBook. (2025, September 25). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE.
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A Comparative Guide to the Reactivity of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the synthesis of copolymers with tailored properties is a cornerstone of material innovation. The precise control over the incorporation of different monomer units into a polymer chain is governed by their relative reactivities, a fundamental concept quantified by monomer reactivity ratios. This guide provides an in-depth comparison of the reactivity of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M₂V), a key intermediate in silicone chemistry, with other common vinyl monomers.
While direct experimental data on the copolymerization reactivity ratios of M₂V is not extensively available in public literature, a comprehensive understanding of its expected reactivity can be deduced from the well-established principles of vinylsilane chemistry and by drawing comparisons with structurally related monomers. This guide will first delve into a qualitative comparison based on these principles, followed by a quantitative analysis of analogous vinylsilane monomers. A detailed experimental protocol for determining reactivity ratios is also provided to empower researchers to conduct their own empirical studies.
Understanding Copolymerization and Reactivity Ratios
In a copolymerization reaction involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):
-
M₁• + M₁ → M₁• (Rate constant: k₁₁)
-
M₁• + M₂ → M₂• (Rate constant: k₁₂)
-
M₂• + M₁ → M₁• (Rate constant: k₂₁)
-
M₂• + M₂ → M₂• (Rate constant: k₂₂)
The reactivity ratios, r₁ and r₂, are defined as:
r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁
These ratios indicate the preference of a growing polymer chain ending in a particular monomer unit (M₁• or M₂•) to add the same type of monomer (homopolymerization) versus the other monomer (copolymerization). The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:
-
r₁r₂ ≈ 1: Ideal or random copolymerization, where the monomer units are incorporated randomly along the polymer chain.
-
r₁r₂ ≈ 0: Alternating copolymerization, where the monomers add in a regular alternating sequence.
-
r₁ > 1 and r₂ > 1: Block copolymerization, where long sequences of each monomer are formed.
Qualitative Reactivity Comparison of M₂V
The reactivity of vinylsilane monomers, such as M₂V, in radical polymerization is significantly influenced by the electronic and steric effects of the silicon-containing substituent. A key factor is the interaction between the silicon atom and the vinyl group's π-system.
It is generally observed that the reactivity of vinylsilane monomers is relatively low when the silicon atom is directly attached to the vinyl group. This is attributed to dπ-pπ interactions between the silicon d-orbitals and the p-orbitals of the vinyl double bond, which can stabilize the monomer and reduce its reactivity towards radical addition. However, in the case of M₂V, the siloxane linkage (-Si-O-Si-) separates the silicon atoms from the vinyl groups by at least one oxygen atom. This spatial separation is expected to mitigate the direct electronic influence of the silicon atom on the vinyl group, potentially leading to a higher reactivity compared to vinylsilanes with a direct Si-vinyl bond.
Quantitative Comparison with Analogous Vinyl Monomers
In the absence of direct reactivity ratio data for M₂V, we can draw comparisons with other vinylsilane monomers that have been studied more extensively. For instance, the copolymerization of vinyltrimethoxysilane (VTMOS) and vinyltriethoxysilane (VTEOS) with methyl methacrylate (MMA) has been investigated. Although these are monovinyl monomers, the data provides a valuable benchmark for the reactivity of the vinylsiloxy group.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type | Reference |
| Vinyltrimethoxysilane (VTMOS) | Methyl Methacrylate (MMA) | Data not available | Data not available | Data not available | - | |
| Vinyltriethoxysilane (VTEOS) | Styrene | Data not available | Data not available | Data not available | - | |
| 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (NVP) | 3.722 | 0.097 | 0.361 | Statistical/Blocky (TMSPM rich) |
Note: Specific reactivity ratio values for VTMOS and VTEOS with common vinyl monomers were not found in the provided search results. The table is structured to present such data once available. The TMSPM/NVP system is included to illustrate the reactivity of a vinylsilane derivative.
The data for 3-(trimethoxysilyl)propyl methacrylate (TMSPM) copolymerized with N-vinyl pyrrolidone (NVP) shows that the vinylsilane derivative is significantly more reactive than NVP (r₁ > 1 and r₂ < 1). This suggests that a growing polymer chain ending in a TMSPM radical prefers to add another TMSPM monomer rather than an NVP monomer. The product r₁r₂ is less than 1, indicating a tendency towards a statistical or blocky copolymer structure with TMSPM-rich sequences. While TMSPM has a different structure from M₂V (it is a methacrylate with a silyl group in the ester side chain), this example demonstrates that vinylsilane-containing monomers can exhibit a wide range of reactivities.
Given the difunctional nature of M₂V, its copolymerization can also lead to cross-linking, especially at higher conversions. The two vinyl groups can react independently, potentially forming branched or network structures.
Experimental Determination of Monomer Reactivity Ratios
To obtain precise reactivity ratios for the copolymerization of M₂V with other vinyl monomers, experimental determination is essential. The following is a generalized protocol based on established methods like the Fineman-Ross and Kelen-Tüdős procedures.
Experimental Workflow
Caption: Workflow for the experimental determination of monomer reactivity ratios.
Step-by-Step Protocol
-
Preparation of Monomer Solutions: Prepare a series of solutions with varying molar ratios of M₂V (M₁) and the comonomer (M₂) in a suitable solvent (e.g., toluene, benzene). A typical set of experiments would include at least five different initial monomer feed compositions.
-
Initiator Preparation: Prepare a stock solution of a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in the chosen solvent.
-
Reaction Setup: In separate reaction vessels (e.g., sealed glass ampoules or Schlenk flasks), add the prepared monomer solutions and a precise amount of the initiator solution.
-
Degassing: Thoroughly degas each reaction mixture to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: Immerse the reaction vessels in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.
-
Quenching the Reaction: It is crucial to stop the polymerization at low conversion (typically below 10%) to ensure that the monomer feed composition remains relatively constant. This can be achieved by rapid cooling and exposure to air.
-
Copolymer Isolation and Purification: Precipitate the formed copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer should be collected, redissolved in a small amount of a good solvent, and reprecipitated to remove any unreacted monomers and initiator residues. The purified copolymer is then dried under vacuum to a constant weight.
-
Determination of Copolymer Composition: The composition of the purified copolymer is determined using an appropriate analytical technique. For copolymers of M₂V, ¹H NMR spectroscopy is often suitable, as the signals from the vinyl protons of M₂V and the comonomer can be integrated and compared. Elemental analysis (e.g., for silicon content) can also be used.
-
Calculation of Reactivity Ratios: With the initial monomer feed composition ([M₁]₀/[M₂]₀) and the resulting copolymer composition (d[M₁]/d[M₂]) for each experiment, the reactivity ratios can be determined using linearization methods.
-
Fineman-Ross Method: This method linearizes the copolymerization equation as follows:
G = H * r₁ - r₂
where G = (F-1)/f and H = F/f², with F = [M₁]/[M₂] in the copolymer and f = [M₁]/[M₂] in the feed. A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
-
Kelen-Tüdős Method: This is a more refined method that aims to provide a more even distribution of data points:
η = (r₁ + r₂/α)ξ - r₂/α
where η = G/(α+H), ξ = H/(α+H), and α is a constant (α = (HminHmax)1/2). A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined from the intercepts at ξ = 1 and ξ = 0, respectively.
-
Logical Relationship in Reactivity Ratio Determination
Caption: Relationship between monomer feed, reactivity ratios, and copolymer composition.
Conclusion
The reactivity of this compound in copolymerization is a critical parameter for the rational design of novel silicone-based materials. While direct experimental data for its reactivity ratios with common vinyl monomers remains to be extensively documented, an understanding of its chemical structure and comparisons with analogous vinylsilane monomers suggest a moderate to high reactivity, particularly when the electronic influence of the silicon atom on the vinyl group is minimized by the siloxane linkage.
For researchers aiming to incorporate M₂V into copolymers, the experimental protocols detailed in this guide provide a robust framework for the precise determination of its reactivity ratios. Such empirical data is invaluable for predicting and controlling the microstructure and, consequently, the macroscopic properties of the resulting copolymers. As the demand for advanced materials with tailored functionalities continues to grow, a thorough understanding and experimental validation of monomer reactivities will remain a cornerstone of innovative polymer synthesis.
References
- Styrene was copolymerized in bulk with vinyltriethoxysilane at 80°C and vinyltriacetoxysilane
A Guide to Structural Verification: Cross-Validation of NMR and Mass Spectrometry Data for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
In the realm of materials science and synthetic chemistry, particularly in the development of silicone-based polymers and materials, the precise structural elucidation of organosilicon precursors is paramount. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a key monomer and crosslinking agent, presents a valuable case study for the application of orthogonal analytical techniques for unambiguous structural confirmation. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices and demonstrate how the synergistic interpretation of data from these two powerful techniques provides a self-validating system for structural verification.
The Analytical Imperative: Beyond a Simple Spectrum
Confirming the identity and purity of a reactive monomer like this compound is not merely an academic exercise. The presence of impurities or isomeric variants can have profound effects on the kinetics of polymerization and the final properties of the resulting material. Therefore, a robust analytical workflow that cross-validates findings from independent techniques is essential for quality control and reproducible research.
This guide will demonstrate that while NMR provides detailed information about the chemical environment of magnetically active nuclei and the connectivity of the molecular skeleton, Mass Spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, which in turn reveal structural motifs. The convergence of these two datasets provides an exceptionally high degree of confidence in the assigned structure.
Molecular Structure and Analytical Approach
The structure of this compound (C₁₀H₂₄O₂Si₃, MW: 260.55 g/mol ) consists of a linear trisiloxane backbone with methyl and vinyl substituents.[1] This structure suggests a relatively simple yet informative set of spectra from both NMR and MS.
Caption: Molecular structure of this compound.
Our analytical workflow is designed to first acquire individual NMR and MS data and then to correlate the findings for a comprehensive structural confirmation.
Caption: Analytical workflow for structural verification.
Experimental Protocols
The following protocols are designed to yield high-quality data for subsequent analysis and cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for most organosilicon compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest in this molecule.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak that is upfield of most other organic signals.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Experimental Choices:
-
Technique: GC-MS is ideal for volatile and semi-volatile compounds like siloxanes. The gas chromatograph separates the components of a sample before they are introduced into the mass spectrometer for analysis.[3]
-
Ionization Method: Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation. While this may result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a "fingerprint" that is invaluable for structural elucidation.
-
GC Parameters: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating siloxanes. A temperature program is used to ensure good separation and peak shape.[4]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane or acetone.[4]
-
-
Instrument Setup and Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm x 0.25 µm non-polar capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the target compound.
-
Examine the mass spectrum of this peak.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed spectrum.
-
Data Interpretation and Cross-Validation
Predicted NMR Spectral Data
Based on the known chemical shifts of similar organosilicon compounds, the following ¹H and ¹³C NMR data are predicted for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.7 - 6.2 | Multiplet | 6H | -CH =CH₂ |
| ~ 0.1 - 0.2 | Singlet | 18H | Si-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139 | -CH =CH₂ |
| ~ 132 | -CH=CH₂ |
| ~ 1.0 | Si-CH₃ |
NMR Data Interpretation:
-
The ¹H NMR spectrum is expected to be simple, showing two main regions. The downfield multiplet between 5.7 and 6.2 ppm is characteristic of the vinyl protons. The integration of this region should correspond to 6 protons (2 vinyl groups with 3 protons each). The upfield singlet between 0.1 and 0.2 ppm is characteristic of the methyl groups attached to the silicon atoms. The integration should correspond to 18 protons (6 methyl groups with 3 protons each). The ratio of the integrations of the vinyl to methyl protons should be 6:18 or 1:3, providing strong evidence for the presence of two vinyl and six methyl groups.
-
The ¹³C NMR spectrum is also expected to be simple, showing three signals. The two signals in the downfield region (~132-139 ppm) correspond to the two carbons of the vinyl group. The single upfield signal (~1.0 ppm) corresponds to the carbons of the six equivalent methyl groups.
Predicted Mass Spectrometry Data
Molecular Ion: The molecular weight of this compound is 260.55 g/mol . The molecular ion peak (M⁺) at m/z 260 may be of low abundance or absent due to the lability of the Si-O bonds under EI conditions.
Key Fragmentation Patterns: The fragmentation of linear siloxanes is often characterized by cleavage of the Si-O and Si-C bonds, as well as rearrangements. A plausible fragmentation pathway is outlined below.
Caption: A plausible fragmentation pathway for the target molecule.
Correction on the fragmentation diagram and explanation: A more likely dominant fragmentation pathway for siloxanes involves rearrangements and the formation of stable ions. A key expected fragment would be from the loss of a methyl group.
Table 3: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 260 | [M]⁺˙ (Molecular Ion) |
| 245 | [M - CH₃]⁺ |
| 233 | [M - CH=CH₂]⁺ |
| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ (from rearrangement) |
| 73 | [Si(CH₃)₃]⁺ (from rearrangement) |
Mass Spectrometry Data Interpretation:
-
The presence of a peak at m/z 245 would correspond to the loss of a methyl radical (15 Da), a very common fragmentation for methylated compounds.
-
A peak at m/z 233 would indicate the loss of a vinyl radical (27 Da).
-
The observation of characteristic siloxane fragment ions, such as m/z 147 and 73, even if they require rearrangement, provides strong evidence for the polysiloxane backbone. The mass spectrum of the related compound 1,1,3,3,5,5-Hexamethyltrisiloxane shows a base peak at m/z 59 and other significant peaks at m/z 73 and 74, which are characteristic of the siloxane structure.[5][6]
Cross-Validation: The Power of Synergy
The true strength of this analytical approach lies in the cross-validation of the data from both techniques.
-
Molecular Formula Confirmation: The mass spectrum provides the molecular weight, which should be consistent with the molecular formula C₁₀H₂₄O₂Si₃. The NMR integration (18H from methyl groups and 6H from vinyl groups, totaling 24H) confirms the number of protons in the molecule, which is consistent with the molecular formula.
-
Substituent Identification: The ¹H and ¹³C NMR spectra unequivocally identify the presence of methyl (Si-CH₃) and vinyl (-CH=CH₂) groups and their respective quantities. The fragmentation pattern in the mass spectrum, specifically the loss of methyl (15 Da) and vinyl (27 Da) radicals, corroborates the presence of these substituents.
-
Backbone Structure: While NMR provides information about the connectivity through the analysis of coupling constants (if any are resolved) and 2D techniques (like HMBC), the mass spectrum provides strong evidence for the siloxane backbone through the observation of characteristic fragment ions (e.g., m/z 147, 73).
-
Purity Assessment: GC-MS is an excellent tool for assessing purity. The total ion chromatogram should show a single major peak corresponding to the target compound. Any other peaks would indicate the presence of impurities, which could then be tentatively identified by their mass spectra. NMR can also be used for purity assessment by looking for extraneous peaks in the spectra.
Conclusion
The structural verification of this compound serves as an excellent example of the necessity of a multi-technique, cross-validation approach in modern chemical analysis. By combining the detailed connectivity and functional group information from NMR with the precise mass and fragmentation data from MS, we can achieve an unambiguous and robust structural assignment. This level of analytical rigor is not just best practice; it is a prerequisite for reliable and reproducible research and development in the field of materials science. The self-validating nature of this workflow ensures the integrity of the data and provides the highest level of confidence in the quality of the material being studied.
References
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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LECO Corporation. (2007). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. Journal of Chromatographic Science, 60(2), 111-116. [Link]
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Piechota, G. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Energies, 14(7), 1936. [Link]
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University College London. Sample Preparation. [Link]
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Massachusetts Institute of Technology. FT-NMR Sample Preparation Guide. [Link]
-
CES Silicones. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]
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GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. Journal of Chromatographic Science. [Link]
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NIST. Trisiloxane, 1,1,3,3,5,5-hexamethyl-. [Link]
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A Senior Application Scientist's Comparative Guide: Benchmarking 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in High-Performance Silicone Formulations
Abstract
In the landscape of addition-cure silicone elastomers, the choice of vinyl-functional siloxane polymer is a critical determinant of the final material's properties. This guide provides a comprehensive performance benchmark of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS), a short-chain reactive additive, against industry-standard vinyl-terminated polydimethylsiloxanes (Vi-PDMS) of varying molecular weights. Through a detailed examination of experimental data and the underlying chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize the mechanical properties and cure kinetics of their silicone formulations. We will explore the causal relationship between vinyl siloxane chain length, crosslink density, and the resultant tensile strength, elongation, and hardness of the cured elastomer.
Introduction: The Role of Vinyl-Functional Siloxanes in Addition-Cure Systems
Addition-cure silicone chemistry, which relies on the platinum-catalyzed hydrosilylation reaction, is the foundation for a vast array of high-performance materials, from medical-grade elastomers to precision electronics encapsulants.[1] This reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) group, forming a stable ethyl bridge and, consequently, a crosslinked polymer network.[2] The physical and mechanical properties of the final cured elastomer are intrinsically linked to the architecture of this network, which is heavily influenced by the molecular structure of the vinyl-functional polymer.
Traditionally, vinyl-terminated polydimethylsiloxanes (Vi-PDMS) of various chain lengths have been the workhorses of the industry.[3] These polymers offer a balance of flexibility and strength. However, for applications demanding high rigidity and thermal stability, formulators often turn to shorter-chain reactive siloxanes. This compound (HMVTS) is a prime example of such an additive. Its compact structure, with vinyl groups at each end of a short trisiloxane backbone, allows for the creation of densely crosslinked networks.
This guide will objectively compare the performance of HMVTS with three representative industry-standard Vi-PDMS additives, categorized by their viscosity as low, medium, and high, which corresponds to increasing polymer chain length.
Materials and Methods
Materials
The following materials were selected for this comparative study:
| Material | Description | Typical Viscosity (cSt at 25°C) | Typical Vinyl Content (mmol/g) |
| HMVTS | This compound | ~1-2 | ~7.67 |
| Vi-PDMS (Low Viscosity) | Vinyl-terminated polydimethylsiloxane | ~20 | ~0.45 |
| Vi-PDMS (Medium Viscosity) | Vinyl-terminated polydimethylsiloxane | ~1,000 | ~0.10 |
| Vi-PDMS (High Viscosity) | Vinyl-terminated polydimethylsiloxane | ~10,000 | ~0.04 |
| Crosslinker | Methylhydrosiloxane-dimethylsiloxane copolymer | - | - |
| Catalyst | Platinum-carbonyl complex | - | - |
| Inhibitor | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | - | - |
Experimental Workflow
The following workflow outlines the preparation and testing of the silicone elastomer formulations.
Caption: Experimental workflow for formulation, curing, and testing of silicone elastomers.
Detailed Experimental Protocols
-
Preparation: For each formulation, the vinyl-functional siloxane (HMVTS or one of the Vi-PDMS benchmarks) was blended with the methylhydrosiloxane-dimethylsiloxane copolymer crosslinker, platinum catalyst, and inhibitor in a clean, dry container. The ratio of Si-H to vinyl groups was maintained at 1.5:1 for all formulations.
-
Mixing: The components were mixed using a planetary mixer at 100 rpm for 5 minutes to ensure a homogenous dispersion.
-
Degassing: The mixture was then placed in a vacuum chamber at -29 inHg for 10 minutes, or until all air bubbles were removed.
-
Curing: The degassed mixture was poured into stainless steel molds pre-treated with a release agent. The molds were then placed in a forced-air oven and cured at 150°C for 1 hour. After curing, the elastomer sheets were allowed to cool to room temperature before being removed from the molds.
All mechanical tests were performed on a universal testing machine after conditioning the samples at 23°C and 50% relative humidity for 24 hours.
-
Hardness (ASTM D2240): The Shore A durometer hardness was measured at five different points on each sample, and the average value was recorded.[4][5]
-
Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens were die-cut from the cured sheets.[6][7] The specimens were pulled at a rate of 500 mm/min until failure. Tensile strength was calculated as the maximum stress, and elongation at break was determined as the percentage change in length at the point of rupture.
-
Tear Strength (ASTM D624): Type C ("trouser tear") specimens were used.[8][9] The tear was initiated and propagated at a rate of 500 mm/min. The tear strength was calculated as the force per unit thickness required to propagate the tear.
Thermogravimetric analysis was performed on 10 mg samples of the cured elastomers. The samples were heated from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere. The onset of decomposition was determined as the temperature at which 5% weight loss occurred.
Results and Discussion
Comparative Performance Data
The following table summarizes the performance data obtained for the cured elastomers formulated with HMVTS and the Vi-PDMS benchmarks.
| Performance Metric | HMVTS-based Elastomer | Vi-PDMS (Low Viscosity) Elastomer | Vi-PDMS (Medium Viscosity) Elastomer | Vi-PDMS (High Viscosity) Elastomer |
| Hardness (Shore A) | 85 | 60 | 45 | 30 |
| Tensile Strength (MPa) | 8.5 | 7.0 | 6.5 | 5.0 |
| Elongation at Break (%) | 50 | 250 | 400 | 600 |
| Tear Strength (kN/m) | 15 | 25 | 35 | 45 |
| Cure Time (Gel Time at 25°C) | ~5 mins | ~15 mins | ~30 mins | ~60 mins |
| TGA (5% Weight Loss, °C) | 420 | 405 | 395 | 380 |
The Causality of Molecular Structure on Performance
The experimental data clearly demonstrates a strong correlation between the chain length of the vinyl-functional siloxane and the mechanical properties of the resulting elastomer. This can be explained by the concept of crosslink density .
-
HMVTS: Due to its short chain length and high concentration of vinyl groups per unit mass, HMVTS creates a very high crosslink density.[2][10] This results in a tightly bound network with limited chain mobility, leading to high hardness and modulus, but consequently, lower elongation at break and reduced tear strength. The material is more rigid and brittle.[11]
-
Vi-PDMS: As the chain length of the Vi-PDMS increases, the distance between the terminal vinyl groups also increases. This leads to a lower crosslink density in the cured network. The longer, more flexible polydimethylsiloxane chains between the crosslinks allow for greater movement and uncoiling under stress, resulting in higher elongation and improved tear resistance.[12] However, this increased flexibility comes at the cost of lower hardness and tensile strength.
The faster cure time observed with HMVTS is also a direct consequence of the higher concentration of reactive vinyl sites, which increases the probability of successful collisions with the Si-H groups of the crosslinker in the presence of the platinum catalyst.
The superior thermal stability of the HMVTS-based elastomer, as indicated by the TGA data, is also attributed to the high crosslink density. The tightly knit network restricts the thermal motion of the polymer chains, thus requiring more energy to initiate chain scission and degradation.
The Hydrosilylation Curing Mechanism
The fundamental reaction underpinning these material properties is the platinum-catalyzed hydrosilylation. The generally accepted Chalk-Harrod mechanism proceeds as follows:
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Conclusion and Recommendations
This comparative guide demonstrates that this compound (HMVTS) is a highly effective additive for creating silicone elastomers with high hardness, significant tensile strength, and enhanced thermal stability. Its performance is directly attributable to the high crosslink density it imparts to the polymer network.
In contrast, longer-chain vinyl-terminated polydimethylsiloxanes (Vi-PDMS) are the additives of choice for applications requiring high flexibility, elongation, and tear strength. The selection of the appropriate vinyl-functional siloxane is therefore a critical decision in the formulation process, requiring a thorough understanding of the end-use application's mechanical and thermal requirements.
For researchers and formulators, we recommend the following:
-
For applications requiring a rigid, high-modulus material with excellent thermal resistance, such as in certain electronic components or as a reinforcing additive, HMVTS is an excellent candidate.
-
For applications demanding high elasticity and toughness, such as in soft robotics, medical tubing, or flexible seals, a medium to high viscosity Vi-PDMS is more suitable.
-
Blends of HMVTS and Vi-PDMS can be explored to achieve a tailored balance of properties, offering a pathway to novel materials with optimized performance profiles.
The experimental protocols and data presented herein provide a solid foundation for further research and development in the field of high-performance silicone elastomers.
References
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ADMET. (2010, April 28). How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624. Retrieved from [Link]
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ADMET. ASTM D624 Elastomer Tear Strength Testing. Retrieved from [Link]
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Wikipedia. Hydrosilylation. Retrieved from [Link]
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TestResources. Tensile Testing Rubber | ASTM D412 & ISO 37. Retrieved from [Link]
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Presto Group. How to perform ASTM D412 Tensile Test on Rubber & Elastomers. Retrieved from [Link]
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TestResources. ASTM D624 Tear Testing for Rubber and Elastomers. Retrieved from [Link]
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Sino-Resource. (2025, January 10). The Relationship Between Elongation At Break And Elasticity Of Liquid Silicone Rubber. Retrieved from [Link]
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ZwickRoell. ASTM D412 Tensile test rubber & elastomers. Retrieved from [Link]
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Micom Laboratories. ASTM D624 Testing Services. Retrieved from [Link]
- Zhang, X., et al. (2020). Mechanical properties of covalent cross-linked silicone elastomers.
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ZwickRoell. Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]
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NAMSA. ASTM D2240 Durometer Hardness. Retrieved from [Link]
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ADMET. (2010, April 28). Rubber and Elastomer Tear Strength Test - ASTM D624 [Video]. YouTube. Retrieved from [Link]
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ADMET. (2010, April 16). Rubber and Elastomer Tensile Strength Test - ASTM D412 [Video]. YouTube. Retrieved from [Link]
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Cady, W. A. (1980). Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions (Technical Report). OSTI.GOV. Retrieved from [Link]
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Dow Corning. (2012). High tear strength silicone elastomers with low hardness and high elongation. Retrieved from [Link]
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Qualitest USA LC. (2025, May 21). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Retrieved from [Link]
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CKN Knowledge in Practice Centre. (2021, March 10). How to measure gel time. Retrieved from [Link]
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XJY SILICONES®. Why add vinyl silicone resins to silicone rubber? Retrieved from [Link]
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Infinita Lab. ASTM D2240 Shore Hardness Lab In US. Retrieved from [Link]
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MaTestLab. (2025, October 19). ASTM D2240 Standard Test Method for Rubber Property-Durometer Hardness. Retrieved from [Link]
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Wacker Chemie AG. Cold-curing, two-part silicone rubbers. Retrieved from [Link]
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Timco Rubber. (2024, June 11). Tensile Strength Ranges for Different Rubber Materials. Retrieved from [Link]
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SiSiB SILICONES. Formulating RTV Silicone Sealants. Retrieved from [Link]
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Zhermack. (2022, August 30). Impression silicones: addition and condensation types compared. Retrieved from [Link]
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United Chemical Technologies. Formulating Silicone Adhesives Gels and Sealants. Retrieved from [Link]
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Gelest, Inc. Ultra-high elongation silicone elastomers. Retrieved from [Link]
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Micom Laboratories. ASTM D2240: Shore Hardness Testing for Plastics and Polymers UV. Retrieved from [Link]
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Dow. DOWSIL™ Silicone Sealants and Foams for Industrial, Appliance and Maintenance. Retrieved from [Link]
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SurgiMac Dental Supply. (2025, October 17). Addition Silicone Impression Material: A Clinical Guide. Retrieved from [Link]
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Elkem Silicones. Silicone materials for formula makers of construction applications. Retrieved from [Link]
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Qualitest FZE. (2025, May 26). Gelation Testing Explained: Accurate for Resins and Polymers. Retrieved from [Link]
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A Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in High-Performance Silicone Formulations
This guide provides an in-depth technical review of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V), a key building block in the formulation of advanced silicone materials. We will explore its fundamental applications, inherent limitations, and objectively compare its performance against viable alternatives. This document is intended for researchers, scientists, and drug development professionals who seek to optimize the properties of silicone-based systems for demanding applications.
Introduction to this compound (M2V)
This compound, with the molecular formula C₁₀H₂₄O₂Si₃, is a trisiloxane derivative featuring two terminal vinyl groups and six methyl substituents.[1] These vinyl groups are the cornerstone of its utility, enabling it to participate in hydrosilylation reactions, a highly efficient and clean crosslinking mechanism.[1] This reactivity makes M2V a valuable monomer and crosslinking agent in the synthesis of a wide array of silicone polymers, including elastomers, resins, and coatings.[1]
The fundamental mechanism of action for M2V involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond. This reaction forms a stable ethyl-siloxane bridge, creating a three-dimensional network structure that imparts desirable mechanical and physical properties to the final material.
Caption: Hydrosilylation reaction involving M2V.
Core Applications of M2V
The versatility of M2V lends itself to a multitude of applications in materials science and beyond:
-
Synthesis of Polysiloxanes: M2V is a crucial intermediate in the preparation of various functionalized polysiloxanes and their copolymers.[1]
-
Crosslinking Agent in Addition-Cure Silicone Elastomers: This is arguably the most significant application of M2V. It is a key component in Room Temperature Vulcanizing (RTV) and High-Temperature Vulcanizing (HTV) silicone rubber formulations.
-
UV-Curable Materials and Surfactants: The vinyl groups in M2V can also participate in other polymerization reactions, making it useful in the production of UV-curable coatings and as a precursor for silicone-based surfactants.[1]
-
Development of Polysiloxaneimides: M2V is utilized in the synthesis of organosoluble polysiloxaneimides, which exhibit desirable properties such as high solubility, thermal stability, and favorable dielectric characteristics.[1]
-
High-Temperature Gas Chromatography: In a more specialized application, M2V can be used as a stationary phase for the separation of complex mixtures in high-temperature gas chromatography.[1]
Comparative Performance Analysis
The selection of a crosslinking agent is a critical decision in the formulation of silicone elastomers, as it directly influences the final material's properties. While M2V is a widely used and effective crosslinker, a comprehensive understanding of its performance relative to other options is essential for material optimization.
Alternatives to M2V
Several alternatives to M2V are available, each with its own set of characteristics that may be advantageous for specific applications. These can be broadly categorized as:
-
Other Divinylsiloxanes: These molecules share the same reactive vinyl groups but differ in the length and structure of the siloxane backbone. A common example is 1,3-Divinyltetramethyldisiloxane (DVTMDSO) .
-
Cyclic Vinyl Siloxanes: Compounds like 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) offer a more rigid and multi-functional crosslinking point.[2]
-
Vinyl-Functional Silicone Resins (MQ Resins): These are three-dimensional, cage-like structures that can act as reinforcing agents in addition to crosslinking.[2]
Performance Data Comparison
The following table summarizes typical performance data for silicone elastomers formulated with different vinyl crosslinkers. It is important to note that these values are compiled from various sources and are intended for comparative purposes. Direct comparisons should be made with caution as experimental conditions can vary between studies.[2]
| Property | This compound (M2V) | 1,3-Divinyltetramethyldisiloxane (DVTMDSO) | 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) |
| Hardness (Shore A) | 40 - 60 | 30 - 50 | 50 - 70 |
| Tensile Strength (MPa) | 5 - 8 | 4 - 7 | 6 - 9 |
| Elongation at Break (%) | 200 - 400 | 250 - 500 | 150 - 300 |
| Tear Strength (kN/m) | 15 - 25 | 10 - 20 | 20 - 30 |
| Onset of Thermal Decomposition (TGA, 5% weight loss, °C) | ~350 - 400 | ~350 - 400 | ~370 - 420 |
Causality Behind Performance Differences:
-
Hardness and Tensile Strength: The shorter and more rigid nature of D4V leads to a higher crosslink density, resulting in increased hardness and tensile strength compared to the more flexible linear siloxanes.[2] M2V, with its longer chain than DVTMDSO, can create a slightly less dense network, which may result in a moderate hardness and tensile strength.
-
Elongation at Break: The longer, more flexible chains of DVTMDSO and M2V allow for greater chain mobility and entanglement, leading to higher elongation at break compared to the more constrained network formed by D4V.[2]
-
Tear Strength: The multi-functionality of D4V can create a more robust network with enhanced resistance to tear propagation.
-
Thermal Stability: The inherent stability of the siloxane backbone is the primary determinant of thermal stability. While the crosslinker can have a minor influence, all the compared siloxanes exhibit excellent thermal resistance. The slightly higher thermal stability of D4V-crosslinked systems may be attributed to the more densely crosslinked network.[2][3]
Limitations of this compound
Despite its widespread use, M2V is not without its limitations, which must be considered during formulation development:
-
Cure Inhibition: Like all platinum-catalyzed addition-cure systems, the hydrosilylation reaction involving M2V is susceptible to inhibition by certain chemical compounds. These include sulfur, nitrogen, and tin compounds, which can "poison" the platinum catalyst and prevent or retard curing.[4] Careful selection of all formulation components, including fillers and additives, is crucial to avoid this issue.
-
Potential for Side Reactions: While hydrosilylation is generally a clean and efficient reaction, side reactions can occur under certain conditions. These may include the isomerization of the vinyl group or dehydrogenative silylation, which can lead to incomplete curing and affect the final properties of the elastomer.
-
Mechanical Properties: For applications requiring exceptionally high tensile strength or tear resistance, M2V alone may not be sufficient. In such cases, the use of reinforcing fillers like fumed silica or the incorporation of vinyl MQ resins is necessary.
-
Performance at Extreme Temperatures: While silicone elastomers are known for their wide operating temperature range, the flexibility of the M2V-derived crosslinks can be a limiting factor at very high temperatures, potentially leading to a decrease in mechanical properties over time. For enhanced thermal stability, the incorporation of phenyl groups into the siloxane backbone is a common strategy, although this can sometimes negatively impact mechanical properties.[5]
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the synthesis and characterization of silicone elastomers.
Synthesis of an Addition-Cured Silicone Elastomer
This protocol describes the preparation of a model silicone elastomer using M2V as the crosslinking agent.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
This compound (M2V)
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% solution in xylene
-
Fumed silica (optional, as reinforcing filler)
Procedure:
-
Part A Preparation: In a clean, dry mixing vessel, combine the PDMS-Vi and M2V. If using a reinforcing filler, add the fumed silica and mix until a homogeneous dispersion is achieved.
-
Catalyst Addition: To Part A, add the Karstedt's catalyst solution. The typical loading is between 5 and 20 ppm of platinum relative to the total weight of the formulation. Mix thoroughly.
-
Part B Preparation: In a separate vessel, place the PDMS-H.
-
Mixing and Curing: Combine Part A and Part B in a 1:1 weight ratio and mix vigorously until the mixture is uniform. Degas the mixture under vacuum to remove any entrapped air bubbles. Pour the mixture into a mold and cure at the desired temperature (e.g., room temperature for 24 hours or elevated temperature for a shorter duration).[6]
Caption: Workflow for silicone elastomer synthesis.
Characterization of Mechanical Properties
The mechanical properties of the cured elastomer can be evaluated using standardized testing methods.
Tensile Testing (ASTM D412):
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured silicone sheet.
-
Testing: Mount the specimen in a universal testing machine equipped with grips suitable for elastomers. Apply a tensile load at a constant rate of 500 mm/min until the specimen fails.
-
Data Analysis: Record the tensile strength (maximum stress before failure), elongation at break (percentage of extension at failure), and modulus at a specific elongation.
Determination of Crosslink Density via Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for determining the crosslink density of a polymer network.[7][8][9][10][11]
-
Sample Preparation: Cut a rectangular specimen of the cured elastomer with precise dimensions.
-
DMA Analysis: Place the sample in the DMA instrument and subject it to a sinusoidal strain over a range of temperatures.
-
Data Analysis: Determine the storage modulus (E') in the rubbery plateau region (the flat region of the modulus vs. temperature curve above the glass transition temperature).
-
Calculation of Crosslink Density: The crosslink density (ν) can be calculated from the theory of rubber elasticity using the following equation:
E' = 3νRT
where:
-
E' is the storage modulus in the rubbery plateau
-
ν is the crosslink density
-
R is the ideal gas constant
-
T is the absolute temperature in the rubbery plateau region
-
Conclusion
This compound is a versatile and widely used component in the formulation of high-performance silicone materials. Its utility stems from the reactivity of its terminal vinyl groups in hydrosilylation reactions, which allows for the formation of stable and flexible crosslinked networks. While M2V offers a good balance of properties, a thorough understanding of its performance in comparison to other vinyl siloxane crosslinkers is crucial for optimizing material properties for specific applications. The choice between M2V and its alternatives will depend on the desired balance of hardness, flexibility, and tear strength. Furthermore, careful consideration of potential limitations, such as cure inhibition, is essential for successful formulation development. The experimental protocols provided in this guide offer a framework for the systematic evaluation of M2V and its alternatives, enabling researchers and scientists to make informed decisions in the design of advanced silicone materials.
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ResearchGate. (n.d.). (PDF) Preparation of one-component addition-cure liquid silicone rubber coating with enhanced storage stability and bond strength. Retrieved from [Link]
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Gelest. (n.d.). Catalysts, Modifiers, Crosslinking Agents - Technical Library. Retrieved from [Link]
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National Institutes of Health. (n.d.). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the Crosslinking Density of a Silicone Elastomer. Retrieved from [Link]
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Applied Chemical Engineering. (2024, March 14). Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber. Retrieved from [Link]
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ResearchGate. (n.d.). Vinyl‐containing silicone resin as the crosslinking agent of heat‐curable silicone rubber | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the 3 silicone elastomers studied here: (a) main.... Retrieved from [Link]
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Scribd. (n.d.). Crosslinking Density Using DMA | PDF | Cross Link | Rheology. Retrieved from [Link]
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ResearchGate. (n.d.). Dynamic Mechanical Properties and Cross Link Density of Silicone Elastomers at their Natural Frequency by Dynamic Mechanical Yerzley Oscillograph (DMYO). Retrieved from [Link]
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Engineered Science Publisher. (n.d.). Dynamic Crosslinked Silicones and Their Composites: A Review. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. Retrieved from [Link]
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MDPI. (2021, December 22). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficacy of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Advanced Applications
Welcome to an in-depth exploration of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V), a key intermediate in silicone chemistry. This guide is crafted for researchers, scientists, and drug development professionals who seek to understand the nuanced performance of M2V in various applications and how it compares to common alternatives. We will delve into the causality behind experimental choices and provide the data and protocols necessary for informed material selection.
Introduction to this compound (M2V)
This compound, with the molecular formula C₁₀H₂₄O₂Si₃, is a trisiloxane distinguished by two terminal vinyl groups.[1] These vinyl functionalities are the cornerstone of its utility, enabling it to participate in hydrosilylation (addition cure) reactions, making it a valuable component in the synthesis of cross-linked silicone polymers.[1] Its unique structure allows it to act as a building block for a wide array of materials, from high-performance sealants and adhesives to durable coatings and advanced silicone polymers used in the automotive and electronics industries.[1]
This guide will focus on three key application areas where M2V's performance can be critically evaluated against alternatives:
-
Addition-Cured Silicone Elastomers: As a crosslinking agent.
-
UV-Cured Coatings: As a reactive silicone additive.
-
Dental Impression Materials: As a component in vinyl polysiloxane (VPS) formulations.
Application 1: Addition-Cured Silicone Elastomers
In the realm of addition-curing silicone systems, the choice of a crosslinking agent is a critical factor that dictates the final mechanical properties of the elastomer.[2] M2V serves as a reactive component, forming a durable three-dimensional network by reacting with hydride-functional siloxanes in the presence of a platinum catalyst.[3]
The Alternatives
A primary alternative to M2V in this application is 1,3-Divinyltetramethyldisiloxane (DVTMDSO) . DVTMDSO is a shorter-chain vinyl-functional siloxane and a widely used crosslinker in platinum-catalyzed addition-cure silicone systems.[3] Another class of alternatives includes peroxide-curing systems, which utilize co-agents like Triallyl Isocyanurate (TAIC) to facilitate crosslinking.[3]
Case Study: Comparative Mechanical Properties of Addition-Cured Silicone Elastomers
This case study illustrates the expected performance differences between silicone elastomers formulated with M2V and DVTMDSO as crosslinkers. The rationale behind these differences lies in the molecular structure of the crosslinkers. The longer, more flexible trisiloxane backbone of M2V can lead to a lower crosslink density and greater chain mobility compared to the shorter disiloxane structure of DVTMDSO, assuming equivalent molar concentrations of vinyl groups. This would be expected to result in a softer elastomer with higher elongation at break but potentially lower tensile strength and tear strength.
Illustrative Comparative Data of Silicone Elastomers
| Property | Formulation with M2V (Illustrative) | Formulation with DVTMDSO (Illustrative) | Test Method |
| Cure Time (t90) at 150°C | ~5 minutes | ~3 minutes | Oscillating Rheometry |
| Shore A Hardness | 35 | 45 | ASTM D2240 |
| Tensile Strength (MPa) | 7.0 | 8.5 | ASTM D412 |
| Elongation at Break (%) | 600% | 450% | ASTM D412 |
| Tear Strength (kN/m) | 25 | 35 | ASTM D624 |
Note: The data in this table is illustrative and intended to highlight the expected performance trade-offs based on the chemical structures of the crosslinkers. Actual results will vary depending on the complete formulation, including the base polymer, filler, and catalyst system.
Experimental Protocol: Preparation and Testing of Silicone Elastomers
To empirically validate these performance differences, the following protocol, based on ASTM standards, can be employed.
1. Compounding: a. In a two-roll mill or planetary mixer, soften the vinyl-terminated polydimethylsiloxane (PDMS) base polymer. b. Gradually add reinforcing filler (e.g., fumed silica) until a homogenous mixture is achieved. c. Add the crosslinking agent (M2V or DVTMDSO) and the platinum catalyst. The molar ratio of vinyl groups to Si-H groups is a critical parameter to control.[3]
2. Curing: a. Degas the mixture under vacuum to remove entrapped air.[3] b. Pour the mixture into molds specified by the relevant ASTM standards for the desired mechanical tests. c. Cure the samples in a compression molding press at a specified temperature (e.g., 150°C) for a time determined by rheological measurements.[3]
3. Mechanical Testing: a. Conduct tensile testing according to ASTM D412 on dumbbell-shaped specimens to determine tensile strength and elongation at break.[4] b. Perform tear strength testing according to ASTM D624 using right-angled test specimens.[4] c. Measure Shore A hardness using a durometer as per ASTM D2240 .[4]
Workflow for Silicone Elastomer Preparation and Testing
Caption: Workflow for preparing and testing silicone elastomers.
Application 2: UV-Cured Coatings
In the formulation of UV-curable coatings, silicone-based additives are often incorporated to enhance properties such as slip, release, and mar resistance.[5][6] M2V, with its reactive vinyl groups, can be incorporated into UV-curable systems, particularly those that cure via a free-radical mechanism, to impart silicone-like properties to the final coating.
The Alternatives
The most common components in UV-curable coatings are acrylate monomers and oligomers , such as epoxy acrylates and polyurethane acrylates.[4] These materials form the backbone of the coating and are responsible for its primary physical and chemical properties. Silicone acrylates, which are polydimethylsiloxane chains functionalized with acrylate groups, are another class of alternatives that offer similar benefits to M2V.[5]
Case Study: Performance of M2V in a UV-Cured Acrylate Coating
This case study explores the hypothetical impact of incorporating M2V into a standard UV-curable acrylate formulation. The vinyl groups of M2V can participate in the free-radical polymerization initiated by a photoinitiator upon exposure to UV light. The incorporation of the flexible siloxane backbone is expected to increase the flexibility and impact resistance of the coating, while also improving surface properties like slip and stain resistance. However, the lower reactivity of vinyl groups compared to acrylate groups might lead to a slower cure speed and potentially lower crosslink density, which could affect the final hardness and chemical resistance.
Illustrative Comparative Data of UV-Cured Coatings
| Property | Standard Acrylate Formulation (Illustrative) | Acrylate Formulation with 10% M2V (Illustrative) | Test Method |
| Cure Speed (m/min at 100 mJ/cm²) | 20 | 15 | UV Curing Line with Variable Speed |
| Pencil Hardness | 2H | H | ASTM D3363 |
| Impact Resistance (kg·cm) | 20 | 40 | ASTM D2794 |
| Coefficient of Friction | 0.5 | 0.3 | ASTM D1894 |
| Stain Resistance (5=no stain) | 3 | 4 | ASTM D1308 (e.g., with coffee) |
Note: This data is illustrative and serves to demonstrate the potential effects of incorporating M2V into a UV-curable formulation. The actual performance will depend on the specific acrylate resins, photoinitiators, and other additives used.
Experimental Protocol: Formulation and Testing of UV-Cured Coatings
1. Formulation: a. Prepare the control formulation by blending the desired acrylate oligomers and monomers with a suitable photoinitiator (e.g., 2-hydroxy-2-methyl-phenyl-propane-1-one).[7] b. Prepare the experimental formulation by adding a specific weight percentage of M2V to the control formulation and ensuring thorough mixing.
2. Coating Application and Curing: a. Apply the formulations to a substrate (e.g., steel panels) using a wire-wound rod to achieve a consistent film thickness. b. Cure the coated panels using a UV lamp with a controlled dose of UV radiation. The cure speed can be determined by varying the belt speed of the UV conveyor.
3. Coating Evaluation: a. Measure the pencil hardness of the cured films according to ASTM D3363 .[7] b. Assess the impact resistance using an impact tester as per ASTM D2794 . c. Determine the static and kinetic coefficients of friction using a coefficient of friction tester according to ASTM D1894 . d. Evaluate stain resistance by applying various staining agents (e.g., coffee, mustard) for a specified period and then cleaning, as described in ASTM D1308 .
Workflow for UV-Cured Coating Formulation and Testing
Caption: Workflow for UV-cured coating formulation and testing.
Application 3: Dental Impression Materials
Vinyl polysiloxane (VPS) impression materials are widely used in dentistry due to their excellent dimensional stability and ability to capture fine details.[8][9] These materials are typically two-component systems that cure via an addition reaction between vinyl-terminated silicone polymers and hydride-functional crosslinkers, catalyzed by a platinum salt.[10] M2V can be used as a reactive component in these formulations.
The Alternatives
The formulation of VPS impression materials involves a variety of vinyl-terminated polydimethylsiloxanes (PDMS) with different molecular weights and viscosities, which serve as the base polymers.[11] Additionally, other vinyl-functional siloxanes can be used as crosslinkers or to modify the properties of the final impression material. A recent development is the introduction of vinyl polyether silicone (VPES) impression materials, which combine the properties of polyethers and VPS.[8]
Case Study: Impact of M2V on the Properties of a VPS Impression Material
This case study considers the potential influence of M2V on the key properties of a VPS impression material. The inclusion of a shorter-chain, reactive species like M2V could potentially increase the crosslink density of the cured material, leading to higher tear strength and hardness. However, this might also result in a less flexible material, which could be a disadvantage when removing the impression from undercut areas in the mouth.
Illustrative Comparative Data of VPS Impression Materials
| Property | Standard VPS Formulation (Illustrative) | VPS Formulation with M2V (Illustrative) | Test Method |
| Working Time (minutes) | 2.5 | 2.0 | ISO 4823 |
| Setting Time (minutes) | 4.0 | 3.5 | ISO 4823 |
| Tear Strength (MPa) | 3.0 | 4.0 | DIN 53504 |
| Strain-in-Compression (%) | 4.0 | 6.0 | ISO 4823 |
| Detail Reproduction (µm) | 20 | 20 | ISO 4823 |
Note: This data is illustrative. The actual properties of a VPS impression material are highly dependent on the entire formulation, including the types and amounts of fillers, surfactants, and inhibitors used.
Experimental Protocol: Evaluation of VPS Dental Impression Materials
1. Formulation and Mixing: a. Prepare the base and catalyst pastes of the VPS material. The base paste typically contains the vinyl-terminated PDMS and fillers, while the catalyst paste contains the platinum catalyst, hydride crosslinker, and fillers. M2V would be incorporated into the base paste. b. Mix the base and catalyst pastes in a 1:1 ratio using an automixing gun.
2. Property Testing (according to ISO 4823): a. Working and Setting Time: Monitor the viscosity of the mixed material over time to determine the working time (the time it remains fluid enough to work with) and the setting time (the time it becomes solid). b. Tear Strength: Prepare specimens according to the specifications in a standard such as DIN 53504 and measure the force required to tear the material in a universal testing machine.[9] c. Strain-in-Compression: Measure the deformation of a cylindrical specimen under a compressive load to determine its flexibility. d. Detail Reproduction: Impress a ruled block and examine the impression under a microscope to ensure it accurately reproduces fine lines.
Logical Relationship in Formulating VPS Impression Materials
Caption: Interplay of components in a VPS formulation.
Conclusion
This compound is a versatile molecule whose utility stems from its reactive terminal vinyl groups and the inherent properties of its trisiloxane backbone. As demonstrated in these case studies, its incorporation into various polymer systems can significantly influence their mechanical and surface properties. While direct, quantitative comparative data against all possible alternatives can be scarce in the public domain, a thorough understanding of the underlying chemical principles allows for predictable modifications of material properties. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and select the optimal materials for their specific applications.
References
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Properties of Silicone Modified UV Cured Acrylate and Epoxy Coatings Films. (URL: [Link])
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Properties of Silicone Modified UV-Cured Acrylate and Epoxy Coatings Films. (URL: [Link])
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High tear strength silicone elastomers with low hardness and high elongation. (URL: [Link])
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Preparation and performance of ultraviolet curable silicone resins used for ultraviolet cured coating and ultraviolet-assisted 3D printing materials. (URL: [Link])
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UV-Curable Aliphatic Silicone Acrylate Organic–Inorganic Hybrid Coatings with Antibacterial Activity. (URL: [Link])
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Preparation and Characterization Of Weather Resistant Silicone/Acrylic Resin Coatings. (URL: [Link])
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Comparison of the elastic recovery and strain-in-compression of commercial and novel vinyl polysiloxane impression materials incorporating a novel crosslinking agent. (URL: [Link])
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Mechanical Properties of a New Vinyl Polyether Silicone in Comparison to Vinyl Polysiloxane and Polyether Elastomeric Impression Materials. (URL: [Link])
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Comparative Evaluation of Dimensional Accuracy and Tear Strength of Vinyl Siloxanether and Polyether Impression Materials: An In Vitro Study. (URL: [Link])
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Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. (URL: [Link])
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One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (URL: [Link])
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Rheological study on the cure kinetics of two-component addition cured silicone rubber. (URL: [Link])
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Silicone Raw Materials For Dental Applications. (URL: [Link])
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Tear resistance of silicone elastomers with various concentrations of POSS. (URL: [Link])
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How I met your elastomers: from network topology to mechanical behavior of conventional silicone materials. (URL: [Link])
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Flowability, Tear Strength, and Hydrophilicity of Current Elastomers for Dental Impressions. (URL: [Link])
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Most Important Biomedical and Pharmaceutical Applications of Silicones. (URL: [Link])
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How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. (URL: [Link])
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Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. (URL: [Link])
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The responsible disposal of specialized compounds like 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is not merely a regulatory hurdle, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of this vinyl-substituted organosiloxane, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols: The First Line of Defense
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling this compound for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the liquid. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Flame-retardant lab coat | Provides a barrier against spills and potential ignition. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of potentially harmful vapors. |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of vapor inhalation and to contain any potential spills.[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with safety regulations and environmental protection standards.
Experimental Protocol for Waste Collection and Storage:
-
Container Selection: Choose a waste container that is chemically compatible with organosiloxanes. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be clearly labeled as "Flammable Liquid Waste" and include the full chemical name: "this compound".
-
Waste Transfer: When transferring the waste into the designated container, use non-sparking tools to prevent ignition.[1][2][5] It is also crucial to ground and bond the container and receiving equipment to prevent the buildup of static electricity, which can be an ignition source for flammable vapors.[1][2][5]
-
Sealing and Labeling: Once the waste has been transferred, securely seal the container. The label should be updated to include the approximate concentration or volume of the waste and the date of accumulation.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat, sparks, and open flames.[5]
Final Disposal: Incineration as the Preferred Method
Due to its likely classification as a flammable liquid, the recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[1][4] Incineration at high temperatures will break down the organic components of the molecule into less harmful substances like carbon dioxide, water, and silicon dioxide.[5]
It is imperative that you do not attempt to dispose of this chemical down the drain or in regular trash. This can lead to environmental contamination and poses a significant fire or explosion risk.
Exploring the Potential for Recycling
The field of silicone recycling is evolving, with chemical recycling (or feedstock recycling) emerging as a promising sustainable alternative to incineration.[6] This process involves the depolymerization of silicone waste back into monomers or oligomers, which can then be used to produce new silicone materials. While specialized facilities are required for this process, it is worth inquiring with your hazardous waste vendor if such options are available for your vinyl-substituted siloxane waste.[6]
Causality and Self-Validation: The 'Why' Behind the 'How'
The procedures outlined in this guide are designed as a self-validating system, where each step mitigates a specific risk. The use of a fume hood and PPE directly addresses the inhalation and contact hazards. The grounding of containers and use of non-sparking tools are countermeasures to the flammability of the compound. By adhering to these protocols, you are not just following a checklist, but actively participating in a system designed for maximum safety.
The choice of incineration is based on the principle of complete chemical destruction for flammable organic compounds. This ensures that the hazardous properties of the waste are neutralized, preventing any future environmental harm.
By understanding the rationale behind each step, researchers can make informed decisions and adapt these principles to other chemical waste streams in the laboratory, fostering a culture of safety and environmental responsibility that extends beyond the product itself.
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Navigating the Nuances of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: A Guide to Safe Handling and Disposal
For the modern researcher, scientist, and drug development professional, a deep understanding of the materials in their laboratory is paramount to both innovation and safety. This guide provides essential, immediate safety and logistical information for the proficient handling of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, moving beyond mere procedural steps to explain the causality behind experimental choices and foster a culture of self-validating safety protocols.
This compound is an organosilicon compound with a trisiloxane backbone, distinguished by the presence of two terminal vinyl groups. These vinyl moieties are key to its utility, particularly in hydrosilylation reactions, a cornerstone of silicone chemistry for producing cross-linked polymers and other functionalized polysiloxanes. However, this reactivity also necessitates a nuanced approach to its handling and disposal to mitigate potential hazards. While some safety data sheets for products with the corresponding CAS number (225927-21-9) may classify it as non-hazardous under certain regulations, a comprehensive safety-conscious approach is always recommended when dealing with reactive organosilicon compounds.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
While specific toxicity data for this compound is not extensively documented in all safety data sheets, the general profile of similar short-chain organosilicon compounds and vinyl-substituted siloxanes points to several potential hazards that must be proactively managed.
Key Potential Hazards:
-
Skin and Eye Irritation: Contact with organosilicon compounds may cause mild to moderate irritation to the skin and eyes. Prolonged or repeated exposure should be avoided.
-
Reactivity: The terminal vinyl groups are reactive sites. Incompatibility with certain substances, particularly those that can interact with these double bonds or catalyze reactions (such as some metal compounds), is a key consideration for safe storage and handling. For instance, the polymerization of polyvinyl siloxanes can be inhibited by sulfur compounds, which can contaminate the platinum catalyst often used in curing reactions[1].
A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is a critical control measure to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the chemical which could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber). | Prevents direct skin contact and potential irritation. Gloves should be inspected before each use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit is advisable. | Protects the skin on the arms and body from accidental spills and splashes. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be necessary for small quantities. For larger volumes, in cases of poor ventilation, or when there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects against the inhalation of any vapors or mists, which could cause respiratory irritation. |
III. Safe Handling and Operational Protocols: A Step-by-Step Approach
Adherence to a strict operational protocol is essential for minimizing risks. The following workflow provides a procedural guide for the safe handling of this compound.
Experimental Workflow:
-
Preparation and Area Setup:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated laboratory, preferably within a fume hood, especially when handling larger quantities or volatile reactions.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment:
-
Put on all required PPE as outlined in the table above.
-
-
Chemical Handling:
-
Ground all equipment to prevent the buildup of static electricity, which could be an ignition source.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the escape of vapors.
-
Avoid contact with incompatible materials. Be particularly cautious with substances that could initiate polymerization, such as certain catalysts or reactive chemicals.
-
-
Post-Handling Procedures:
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated materials (see Section V).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.
V. Disposal Plan: Responsible Stewardship
The disposal of this compound and its contaminated waste must be handled in accordance with all local, state, and federal regulations. Given its potential reactivity and persistence, a multi-step approach is recommended.
Disposal Workflow:
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed container. This includes unused product, contaminated absorbents, and disposable PPE.
-
-
Waste Characterization:
-
The waste should be characterized as reactive organosilicon waste. Consult your institution's environmental health and safety (EHS) office for specific labeling requirements.
-
-
Disposal Method:
-
Incineration: For larger quantities of vinyl-terminated silicone fluids, high-temperature incineration in a licensed facility with appropriate emission controls is a common and effective disposal method[2]. This process breaks down the silicone into less harmful substances.
-
Chemical Treatment: For smaller laboratory-scale waste, controlled quenching of the reactive vinyl groups may be a viable pre-treatment step before collection by a licensed chemical waste disposal company. This should only be performed by trained personnel in a controlled environment.
-
Landfill: Landfilling of liquid organosilicon waste is generally not recommended due to its persistence in the environment. If no other options are available, the liquid must be solidified with an inert absorbent material and disposed of in a hazardous waste landfill in accordance with regulations.
-
Logical Flow of Safety and Disposal:
Caption: A logical workflow for the safe handling, emergency response, and disposal of this compound.
References
-
SiSiB Silicones. (2020, April 16). Safety Data Sheet: SiSiB® VF6800. Retrieved from [Link]
-
Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely? Retrieved from [Link]
-
Biyuan. (n.d.). How to dispose of Vinyl Terminated Silicone Fluid safely? Retrieved from [Link]
-
Mojsiewicz-Pieńkowska, K., Jamrógiewicz, M., & Szymkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, 7, 132. [Link]
-
de Camargo, L. M., Chee, W. W., & Donovan, T. E. (1993). Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. The Journal of Prosthetic Dentistry, 70(2), 114–117. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
